molecular formula C8H5BrN2O B591990 3-Bromo-1,7-naphthyridin-8(7H)-one CAS No. 1375301-90-8

3-Bromo-1,7-naphthyridin-8(7H)-one

Cat. No.: B591990
CAS No.: 1375301-90-8
M. Wt: 225.045
InChI Key: GUOAFNIATRDFCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1,7-naphthyridin-8(7H)-one is a brominated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure allows for selective functionalization, making it a valuable intermediate for the synthesis of novel bioactive molecules . This compound is prominently used as a key intermediate in the development of kinase inhibitors for cancer treatment . Furthermore, it serves as a crucial precursor in research exploring new fused heterocyclic compounds, such as imidazonaphthyridines, which are a major focus in global research due to their wide range of biological and pharmacological properties . Naphthyridine scaffolds, in general, are recognized for their antimicrobial potential, and this brominated derivative is employed in the exploration of new compounds with anti-infective properties to combat growing drug resistance . The bromine atom provides an active site for further cross-coupling reactions, enabling researchers to rapidly generate diverse libraries of complex molecules for biological evaluation in various therapeutic areas .

Properties

IUPAC Name

3-bromo-7H-1,7-naphthyridin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-3-5-1-2-10-8(12)7(5)11-4-6/h1-4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOAFNIATRDFCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=NC=C(C=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375301-90-8
Record name 3-bromo-1,7-naphthyridin-8-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-Bromo-1,7-naphthyridin-8(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-1,7-naphthyridin-8(7H)-one, a heterocyclic compound of interest in medicinal chemistry. This document details a validated synthetic protocol, summarizes key analytical data, and explores the potential biological relevance of this scaffold, particularly in the context of anticancer research. The guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel naphthyridine derivatives and for professionals in drug discovery and development.

Introduction

The 1,7-naphthyridine core is a significant heterocyclic motif present in numerous biologically active compounds. Derivatives of this scaffold have garnered considerable attention in medicinal chemistry for their potential therapeutic applications, including anticancer properties. This compound serves as a key intermediate for the synthesis of more complex molecules, allowing for further functionalization, typically at the bromine-substituted position, to generate libraries of novel compounds for biological screening. This guide outlines the chemical synthesis and spectroscopic characterization of this valuable building block.

Synthesis of this compound

The synthesis of the title compound is achieved through a cyclization reaction starting from a substituted pyridine precursor. The protocol described is adapted from the procedure reported in patent literature, providing a reliable method for obtaining the target molecule.[1]

Synthetic Scheme

G cluster_0 Synthesis Workflow A 5-Bromo-3-methylpyridine-2-carboxylic acid 1-dimethylaminomethyl-(E)-imide C Reaction Mixture A->C B Potassium tert-butoxide (KOtBu) Tetrahydrofuran (THF) B->C D Reflux (3 hours) C->D E Cool to Room Temperature D->E F pH Adjustment to 7 (conc. HCl) E->F G Concentration F->G H Brown Solid G->H I Wash with Water & Filter H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Experimental Protocol

Starting Material: 5-Bromo-3-methylpyridine-2-carboxylic acid 1-dimethylaminomethyl-(E)-imide (2.5 g, 9.25 mmol) is dissolved in tetrahydrofuran (THF, 20 mL).[1]

Reagent Addition: A solution of potassium tert-butoxide (KOtBu, 1.565 g, 13.05 mmol) in THF (30 mL) is added dropwise to the stirred solution of the starting material.[1]

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 3 hours.[1]

Work-up:

  • The mixture is cooled to room temperature.[1]

  • The pH of the reaction mixture is carefully adjusted to 7 using concentrated hydrochloric acid (HCl).[1]

  • The neutralized mixture is then concentrated under reduced pressure to yield a brown solid.[1]

Purification:

  • The resulting brown solid is washed with water (10 mL).[1]

  • The solid product is collected by filtration to afford the target compound, 3-bromo-1,7-naphthyridin-8-(7H)-one (2 g, 8 mmol).[1]

Characterization

The identity and purity of the synthesized this compound were confirmed by various analytical techniques. The available data is summarized below.

Physicochemical Properties
PropertyValueReference
CAS Number 1375301-90-8[2]
Molecular Formula C₈H₅BrN₂O[2]
Molecular Weight 225.04 g/mol [2]
Purity ≥98%[2]
Spectroscopic and Chromatographic Data
TechniqueDataReference
¹H-NMR (400 MHz, DMSO-d₆)δ 11.9 (s, 1H), 8.85 (s, 1H), 8.50 (s, 1H), 7.43 (d, 1H), 6.67 (d, 1H)[1]
ESI-MS [M+H]⁺ peaks at 224.8 and 226.8 (indicating the presence of one bromine atom)[1]
HPLC Retention Time (RtH9) = 0.56 min[1]

Note: Specific ¹³C-NMR and IR spectral data for this compound were not available in the searched literature.

Analytical Workflow

G cluster_1 Analytical Characterization Workflow Start Synthesized Crude Product Purification Purification (Washing, Filtration) Start->Purification Pure Pure Compound Purification->Pure HPLC HPLC Analysis (Purity & Rt) Pure->HPLC MS Mass Spectrometry (Molecular Weight) Pure->MS NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Pure->NMR IR IR Spectroscopy (Functional Groups) Pure->IR Final Verified Structure & Purity HPLC->Final MS->Final NMR->Final IR->Final G cluster_wnt Potential Inhibition of Wnt Signaling Pathway Wnt Wnt Ligand Receptor Frizzled/LRP6 Receptor Complex Wnt->Receptor Binds Dsh Dsh Receptor->Dsh Activates DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Proteasome Proteasomal Degradation BetaCatenin->Proteasome Nucleus Nucleus BetaCatenin->Nucleus Translocates TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Binds Gene Target Gene Transcription (Proliferation) TCF_LEF->Gene Activates Inhibitor 1,7-Naphthyridin-8(7H)-one Derivative Inhibitor->DestructionComplex Potential Stabilization?

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-1,7-naphthyridin-8(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1,7-naphthyridin-8(7H)-one is a heterocyclic organic compound belonging to the naphthyridine class, a group of molecules that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific molecule, this document presents a combination of computed data and detailed, generalized experimental protocols for the determination of key physicochemical parameters. Furthermore, it explores the potential biological significance of this compound by examining the activities of the broader naphthyridine class, particularly their roles as anticancer and anti-inflammatory agents.

Core Physicochemical Properties

While specific experimental data for this compound is not extensively reported in the literature, computational models provide valuable estimates for its key physicochemical properties. These properties are crucial for predicting the compound's behavior in biological systems and for guiding its potential applications in drug discovery and development.

PropertyValueSource
Molecular Formula C₈H₅BrN₂OChemScene[1]
Molecular Weight 225.04 g/mol ChemScene[1]
CAS Number 1375301-90-8ChemScene[1]
Topological Polar Surface Area (TPSA) 45.75 ŲChemScene[1]
Calculated logP 1.6856ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Rotatable Bonds 0ChemScene[1]

Note: The logP value is a calculated estimate and the experimental determination is recommended for confirmation.

Experimental Protocols for Physicochemical Property Determination

The following sections outline generalized experimental protocols that can be employed to determine the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology:

  • Sample Preparation: A small, finely powdered sample of the dry compound is packed into a capillary tube, sealed at one end.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 2-3 °C per minute) until the compound begins to melt. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental to its formulation and biological testing.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).

  • Procedure: A small, accurately weighed amount of the compound (e.g., 1 mg) is added to a known volume of the solvent (e.g., 1 mL) in a vial. The mixture is vortexed or sonicated for a set period. Visual inspection is used to determine if the compound has completely dissolved. If it has, further additions of the compound are made until saturation is reached. The solubility is then expressed in terms of mg/mL or mol/L.[2][3][4][5]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with ionizable groups, the pKa influences its charge state at different pH values, which in turn affects its solubility, absorption, and biological activity.

Methodology (Potentiometric Titration):

  • Sample Preparation: A solution of the compound is prepared in a suitable solvent, often a co-solvent system (e.g., water-methanol) for poorly water-soluble compounds.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while the pH is monitored using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve.

Lipophilicity (logP) Determination

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology (Shake-Flask Method):

  • System Preparation: A biphasic system of n-octanol and water is prepared and mutually saturated.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then mixed thoroughly in a separatory funnel and allowed to equilibrate.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Synthesis and Biological Context

While specific biological studies on this compound are limited, the naphthyridine scaffold is a well-established pharmacophore with a broad spectrum of biological activities.

General Synthesis Approach

The synthesis of this compound can be conceptually approached through a multi-step synthetic route, likely involving the construction of the naphthyridine core followed by a regioselective bromination.

Synthesis_Workflow Start Starting Materials (e.g., substituted pyridines) Step1 Naphthyridine Core Formation (Cyclization) Start->Step1 Step2 Regioselective Bromination Step1->Step2 Product This compound Step2->Product

Caption: A generalized workflow for the synthesis of this compound.

Potential Biological Activities

Naphthyridine derivatives have been extensively investigated for their therapeutic potential, with many exhibiting significant anticancer and anti-inflammatory properties.[6][7]

  • Anticancer Activity: Many naphthyridine-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[8][9][10] One of the key mechanisms of action for some naphthyridinone derivatives is the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA repair.[11] In cancer cells with deficient DNA repair pathways (e.g., those with BRCA mutations), inhibition of PARP1 leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[12][13][14]

PARP_Inhibition_Pathway cluster_cell Cancer Cell DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits Replication_Fork_Stalling Replication Fork Stalling DNA_Damage->Replication_Fork_Stalling leads to PARP1->DNA_Damage repairs Naphthyridinone This compound (Potential PARP Inhibitor) Naphthyridinone->PARP1 inhibits DSB DNA Double-Strand Break Replication_Fork_Stalling->DSB Apoptosis Apoptosis (Cell Death) DSB->Apoptosis triggers

Caption: A potential mechanism of anticancer activity via PARP1 inhibition.

  • Anti-inflammatory Activity: Certain naphthyridine derivatives have been shown to modulate inflammatory responses, suggesting their potential use in treating inflammatory diseases.[7]

Experimental Workflow for Physicochemical Characterization

A logical workflow is essential for the comprehensive physicochemical characterization of a novel compound like this compound.

Physicochemical_Workflow Start Synthesized & Purified This compound MP Melting Point Determination Start->MP Solubility Solubility Screening (various solvents) Start->Solubility Data_Analysis Data Compilation & Analysis MP->Data_Analysis pKa pKa Determination (Potentiometric Titration) Solubility->pKa logP logP Determination (Shake-Flask/HPLC) Solubility->logP pKa->Data_Analysis logP->Data_Analysis

References

3-Bromo-1,7-naphthyridin-8(7H)-one CAS 1375301-90-8 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-1,7-naphthyridin-8(7H)-one (CAS 1375301-90-8)

Introduction

This compound is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines, composed of two fused pyridine rings, represent a privileged scaffold in medicinal chemistry and drug discovery.[1][2] The isomeric form and substitutions on the naphthyridine core dictate the molecule's biological activity.[1] Derivatives of the parent structure, particularly the 1,8-naphthyridine isomer, have been extensively studied and have shown a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This document serves as a technical guide to the known properties, synthesis, and potential biological context of this compound for researchers and drug development professionals.

Physicochemical and Computational Properties

The fundamental properties of this compound are summarized below. While some physical data like melting point have not been reported, computational predictions and data from commercial suppliers provide valuable insights into the molecule's characteristics.[5]

PropertyValueSource(s)
Identifiers
CAS Number1375301-90-8[5][6][7][8]
Molecular FormulaC₈H₅BrN₂O[6][7][9][10]
Molecular Weight225.04 g/mol [6][7]
MDL NumberMFCD22548037[5][8]
Physical Properties
Physical StateSolid[5]
Boiling Point468.9°C at 760 mmHg[7]
Melting PointNo data available[5]
Computational Data
Topological Polar Surface Area (TPSA)45.75 Ų[6]
LogP1.6856[6]
Hydrogen Bond Donors1[6]
Hydrogen Bond Acceptors2[6]
Rotatable Bonds0[6]
Specifications
Purity≥97-98%[6][8]

Synthesis and Characterization

Synthetic Protocol

A method for the synthesis of 1,7-Naphthyridin-8(7H)-one, 3-bromo- has been documented.[10] The procedure involves a cyclization reaction initiated by a strong base.

Starting Material: 5-Bromo-3-methylpyridine-2-carboxylic acid 1-dimethylaminomethyl-(E)-imide.[10] Reagents and Conditions:

  • The starting material (9.25 mmol) is dissolved in tetrahydrofuran (THF, 20 mL).[10]

  • A solution of potassium tert-butoxide (KOtBu, 13.05 mmol) in THF (30 mL) is added dropwise to the stirred mixture.[10]

  • The reaction mixture is heated to reflux and maintained for 3 hours.[10]

  • After cooling to room temperature, the pH is adjusted to 7 to yield the final product.[10]

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up SM Starting Material: 5-Bromo-3-methylpyridine-2-carboxylic acid 1-dimethylaminomethyl-(E)-imide Solvent1 Dissolve in THF Addition Add KOtBu solution dropwise Solvent1->Addition Base_Prep Prepare KOtBu in THF Base_Prep->Addition Reflux Heat to reflux (3 hours) Addition->Reflux Cooldown Cool to Room Temperature Reflux->Cooldown Neutralize Adjust pH to 7 Cooldown->Neutralize Product Final Product: This compound Neutralize->Product

Workflow for the synthesis of this compound.
Analytical Characterization

While specific spectra for this compound are not publicly available, standard analytical techniques are used for characterization. Suppliers indicate the availability of documentation such as NMR, HPLC, and LC-MS data for identity and purity confirmation.[11][12][13] The structural elucidation of related naphthyridine derivatives typically involves a combination of 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HMQC, HMBC) to ensure complete and accurate assignment of all signals.[14]

Biological Activity and Potential Applications

Specific biological studies on this compound have not been identified in the public domain. However, the broader class of naphthyridines is of significant interest to researchers due to a wide spectrum of biological activities.[1][3]

  • Anticancer Activity : Various naphthyridine derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines, including leukemia, breast cancer, and colon adenocarcinoma.[1][2] Some compounds, such as vosaroxin, are known to function as topoisomerase II inhibitors.[4]

  • Antibacterial Activity : The naphthyridine scaffold is a core component of quinolone antibiotics, with nalidixic acid being a foundational member of this class.[2][4] These compounds often target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[15] Studies have also shown that certain 1,8-naphthyridine derivatives can enhance the activity of existing antibiotics against multi-resistant bacterial strains.[15][16]

  • Other Activities : Naphthyridine derivatives have also been investigated for anti-inflammatory, antiviral, and antihypertensive properties.[2][4] More specifically, substituted 1,7-naphthyridines have been optimized as PDE4 inhibitors for the potential treatment of Chronic Obstructive Pulmonary Disease (COPD).[17]

Naphthyridine_MoA Naphthyridine Naphthyridine Derivative TargetEnzyme Bacterial DNA Gyrase / Topoisomerase IV Naphthyridine->TargetEnzyme Inhibits DNA_Supercoiling DNA Supercoiling & Relaxation TargetEnzyme->DNA_Supercoiling Regulates DNA_Replication DNA Replication TargetEnzyme->DNA_Replication Is required for DNA_Supercoiling->DNA_Replication Is essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Blockage leads to

General mechanism of action for naphthyridine-based antibacterial agents.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is classified as hazardous.[5][8]

  • Hazard Statements :

    • H302: Harmful if swallowed.[5][8]

    • H315: Causes skin irritation.[5][8]

    • H319: Causes serious eye irritation.[5][8]

    • H335: May cause respiratory irritation.[5][8]

  • Handling : Should be handled in accordance with good industrial hygiene and safety practices in a well-ventilated area.[5] Personal protective equipment, including gloves and safety glasses, is recommended.

  • Storage : The compound is stable under recommended storage conditions.[5] It should be stored at room temperature, sealed in a dry environment.[6][9]

  • Incompatibilities : Avoid strong oxidizing agents.[5]

References

Reactivity of the Bromine Atom in 3-Bromo-1,7-naphthyridin-8(7H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,7-naphthyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and effects on the central nervous system.[1] The presence of a bromine atom at the 3-position of the 1,7-naphthyridin-8(7H)-one core offers a versatile handle for synthetic diversification, enabling the exploration of structure-activity relationships (SAR) through various cross-coupling and nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 3-Bromo-1,7-naphthyridin-8(7H)-one, focusing on key transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate further research and application in drug discovery and development.

Introduction to the 1,7-Naphthyridin-8(7H)-one Scaffold

The 1,7-naphthyridine core is a bicyclic heteroaromatic system containing two nitrogen atoms. The "-8(7H)-one" designation indicates the presence of a carbonyl group at the 8-position, existing in tautomeric equilibrium with its corresponding pyridinol form. This structural motif is found in numerous biologically active molecules. The introduction of a bromine atom at the C-3 position provides a key site for synthetic modification, allowing for the introduction of a wide array of substituents to modulate the physicochemical and pharmacological properties of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of this compound is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures.

While specific data for this compound is not extensively reported, the following table presents expected outcomes based on typical Suzuki-Miyaura conditions for similar bromo-substituted heterocyclic compounds.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Toluene/H₂O1101680-90
33-Pyridinylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄THF/H₂O901875-85
4Thiophene-2-boronic acidPd(OAc)₂ (4)XPhos (8)K₂CO₃DME/H₂O1001280-90

A flame-dried Schlenk tube is charged with this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (as specified in the table), ligand (if applicable), and base (2.0 mmol). The tube is evacuated and backfilled with argon three times. Degassed solvent (as specified in the table, typically in a 4:1 ratio of organic solvent to water) is added, and the mixture is stirred at the indicated temperature for the specified time. Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Diagram of Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow A Reactants (this compound, Arylboronic Acid, Base) D Reaction Setup (Inert Atmosphere) A->D B Catalyst System (Palladium Catalyst, Ligand) B->D C Degassed Solvent C->D E Heating and Stirring D->E Reaction Conditions F Work-up (Extraction, Washing) E->F Reaction Completion G Purification (Column Chromatography) F->G H Final Product (3-Aryl-1,7-naphthyridin-8(7H)-one) G->H

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[2][3] This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.

The following table provides representative conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines, based on established protocols for similar heteroaryl bromides.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene1001880-90
2AnilinePd(OAc)₂ (3)Xantphos (6)Cs₂CO₃1,4-Dioxane1102475-85
3BenzylaminePdCl₂(dppf) (4)-K₃PO₄Toluene1002070-80
4tert-ButylaminePd₂(dba)₃ (2)RuPhos (4)K₂CO₃THF902465-75

In a glovebox or under a stream of argon, a Schlenk tube is charged with this compound (1.0 mmol), the palladium catalyst (as specified in the table), the ligand (if applicable), and the base (1.4 mmol). The tube is sealed, removed from the glovebox, and the amine (1.2 mmol) and anhydrous, degassed solvent are added via syringe. The reaction mixture is then heated with stirring at the indicated temperature for the specified time. After cooling to room temperature, the mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired 3-amino-1,7-naphthyridin-8(7H)-one derivative.

Diagram of Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)(Br)L_n Pd0->PdII Ar-Br OxAdd Oxidative Addition PdAmine [Ar-Pd(II)(Br)(HNR'R'')]L_n PdII->PdAmine HNR'R'' AmineCoord Amine Coordination PdAmido Ar-Pd(II)(NR'R'')L_n PdAmine->PdAmido Base Deprot Deprotonation (Base) PdAmido->Pd0 Ar-NR'R'' Product Ar-NR'R'' PdAmido->Product RedElim Reductive Elimination ArBr Ar-Br Amine HNR'R''

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNA)

The 1,7-naphthyridine ring is an electron-deficient heteroaromatic system, which can facilitate nucleophilic aromatic substitution (SNA) reactions, particularly when activated by electron-withdrawing groups. The bromine at the 3-position can be displaced by strong nucleophiles under suitable conditions.

Data for SNA reactions on this compound is scarce. The following table presents plausible reactions and conditions based on general principles of SNA on electron-deficient heteroaromatics.

EntryNucleophileSolventTemp (°C)Time (h)Expected Product
1Sodium MethoxideMethanol80243-Methoxy-1,7-naphthyridin-8(7H)-one
2Sodium AzideDMF120183-Azido-1,7-naphthyridin-8(7H)-one
3Potassium CyanideDMSO150368-Oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile
4PyrrolidineNMP160483-(Pyrrolidin-1-yl)-1,7-naphthyridin-8(7H)-one

A mixture of this compound (1.0 mmol) and the nucleophile (1.5-3.0 mmol) in the appropriate solvent is heated at the specified temperature for the indicated time. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. If no precipitate forms, the aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by recrystallization or column chromatography.

Other Reactivities: Conversion to 3-Bromo-8-chloro-1,7-naphthyridine

The lactam functionality of this compound can be converted to the corresponding chloro derivative, which is also a versatile intermediate for further functionalization.

To a suspension of this compound (1.5 g, 6.67 mmol) in toluene (20 mL) is added N,N-diisopropylethylamine (DIPEA, 3.5 mL) followed by phosphorus oxychloride (POCl₃). The mixture is heated at 130°C for 36 hours. After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield 3-Bromo-8-chloro-1,7-naphthyridine.

Biological Context and Signaling Pathways

Derivatives of the 1,7-naphthyridine scaffold have been investigated for a range of biological activities, including as anticancer and anti-inflammatory agents.[1] For instance, certain 1,7-naphthyridine derivatives have been shown to inhibit the Wnt signaling pathway, which is often dysregulated in cancer.[1] Others have demonstrated potent inhibition of p38 MAP kinase, a key target in inflammatory diseases.[1] The diversification of the 3-position of the 1,7-naphthyridin-8(7H)-one core through the reactions described herein allows for the generation of compound libraries to probe these and other signaling pathways.

Diagram of Potential Signaling Pathway Inhibition

Signaling_Pathway cluster_Wnt Wnt Signaling Pathway cluster_p38 p38 MAP Kinase Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK3β Dishevelled->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Gene Target Gene Transcription TCF_LEF->Gene LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 TNFa TNF-α Production p38->TNFa Naphthyridine 1,7-Naphthyridine Derivative Naphthyridine->BetaCatenin Inhibition Naphthyridine->p38 Inhibition

Caption: Potential inhibition of Wnt and p38 MAPK signaling by 1,7-naphthyridine derivatives.

Conclusion

This compound is a valuable synthetic intermediate with a reactive bromine atom that can be readily functionalized through a variety of modern synthetic methodologies. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide efficient routes to novel C-C and C-N coupled products, respectively. Furthermore, the electron-deficient nature of the naphthyridine ring allows for nucleophilic aromatic substitution reactions. The versatility of this scaffold makes it an attractive starting point for the development of new therapeutic agents targeting a range of diseases. This guide provides a foundational understanding and practical protocols to aid researchers in the exploration of the chemical space around the 3-substituted 1,7-naphthyridin-8(7H)-one core.

References

Spectroscopic and Biological Insights into 3-Bromo-1,7-naphthyridin-8(7H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and potential biological relevance of 3-Bromo-1,7-naphthyridin-8(7H)-one. The information compiled herein is intended to serve as a valuable resource for researchers engaged in medicinal chemistry, drug discovery, and the development of novel therapeutics. This document presents a detailed analysis of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, a step-by-step synthesis protocol, and a discussion of the potential signaling pathways associated with the broader class of 1,7-naphthyridinone derivatives.

Core Spectroscopic Data

The structural integrity of this compound is confirmed through the following spectroscopic data. The data has been organized into clear, concise tables for ease of reference and comparison.

Table 1: ¹H-NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.9s1HN-H
8.85s1HAr-H
8.50s1HAr-H
7.43d1HAr-H
6.67d1HAr-H

Solvent: DMSO-d6, Frequency: 400 MHz

Table 2: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zInterpretation
ESIMSPositive224.8, 226.8[M+H]⁺ (presence of Bromine isotopes)

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step reaction sequence. The following protocol provides a detailed methodology for its preparation.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Bromo-3-methylpyridine-2-carboxylic acid 1-dimethylaminomethyl-(E)-imide

  • Tetrahydrofuran (THF)

  • Potassium tert-butoxide (KOtBu)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

Procedure:

  • Dissolve 5-Bromo-3-methylpyridine-2-carboxylic acid 1-dimethylaminomethyl-(E)-imide (2.5 g, 9.25 mmol) in tetrahydrofuran (20 mL).

  • In a separate flask, prepare a solution of potassium tert-butoxide (1.565 g, 13.05 mmol) in tetrahydrofuran (30 mL).

  • Add the potassium tert-butoxide solution dropwise to the stirred solution of the starting material.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH of the mixture to 7 using concentrated hydrochloric acid.

  • Concentrate the reaction mixture to yield a brown solid.

  • Wash the solid with water (10 mL) and collect by filtration to obtain the final product, 3-bromo-1,7-naphthyridin-8-(7H)-one (2 g, 8 mmol).

Characterization: The product can be analyzed by high-performance liquid chromatography (HPLC) and the spectroscopic methods detailed above to confirm its identity and purity.

Visualizing a Key Experimental Workflow

To provide a clearer understanding of the synthesis process, the following diagram illustrates the experimental workflow.

G Synthesis Workflow of this compound start Start: Dissolve Starting Material in THF add_kotbu Add KOtBu Solution Dropwise start->add_kotbu reflux Heat to Reflux for 3 hours add_kotbu->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with HCl (pH 7) cool->neutralize concentrate Concentrate the Mixture neutralize->concentrate wash Wash with Water concentrate->wash filter Filter to Obtain Product wash->filter end_node End: this compound filter->end_node

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Biological Context and Potential Signaling Pathways

Derivatives of the 1,7-naphthyridinone scaffold have garnered significant interest in the field of drug discovery due to their diverse biological activities. Notably, they have shown promise as anticancer agents.

One of the key signaling pathways implicated in the anticancer activity of 1,7-naphthyridinone derivatives is the Wnt signaling pathway . This pathway is crucial in cell fate determination, proliferation, and migration. Its dysregulation is a hallmark of many cancers. Certain 1,7-naphthyridine alkaloids have been shown to inhibit the Wnt signaling pathway, leading to cell cycle arrest and a reduction in tumor growth.

The following diagram illustrates a simplified representation of the Wnt signaling pathway and the potential point of intervention by 1,7-naphthyridinone derivatives.

G Potential Inhibition of the Wnt Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP LRP5/6 Co-receptor DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Dsh->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes activates Naphthyridinone 1,7-Naphthyridinone Derivative Naphthyridinone->Dsh potential inhibition

Caption: A diagram of the Wnt signaling pathway and a potential point of inhibition by 1,7-naphthyridinone derivatives.

Conclusion

This compound presents a scaffold of interest for further investigation in medicinal chemistry. The spectroscopic and synthetic data provided in this guide offer a solid foundation for researchers to build upon. The potential for derivatives of this class to modulate critical signaling pathways, such as the Wnt pathway, underscores their therapeutic promise and warrants continued exploration in the development of novel anticancer agents.

The Synthetic Landscape of the 1,7-Naphthyridinone Core: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridinone scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide range of biological activities, including potent anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthetic strategies for constructing the 1,7-naphthyridinone core, detailed experimental protocols for key reactions, and a summary of quantitative data to aid in the design and execution of synthetic campaigns. Furthermore, this guide visualizes the key signaling pathways modulated by 1,7-naphthyridinone derivatives, offering insights into their mechanisms of action.

Synthetic Strategies for the 1,7-Naphthyridinone Core

The construction of the 1,7-naphthyridinone ring system can be broadly approached through two main strategies: annulation of a pyridine ring onto a pre-existing pyridone or pyridine precursor, or cyclization of a suitably functionalized pyridine derivative. Key methods include the Friedländer annulation and intramolecular cyclization reactions.

Friedländer Annulation

The Friedländer synthesis is a powerful and versatile method for the construction of quinoline and naphthyridine ring systems. In the context of 1,7-naphthyridinone synthesis, this reaction typically involves the condensation of a 3-amino-4-acylpyridine or 3-amino-4-pyridinecarboxaldehyde with a compound containing an activated methylene group, such as a β-ketoester or malonate derivative. The reaction is generally catalyzed by either acid or base and proceeds through an initial aldol or Knoevenagel condensation followed by intramolecular cyclization and dehydration.

A general workflow for the Friedländer synthesis of a 1,7-naphthyridinone derivative is depicted below.

Friedlander Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3_aminopyridine 3-Amino-4-acylpyridine condensation Condensation (Acid or Base Catalyst) 3_aminopyridine->condensation active_methylene Active Methylene Compound (e.g., β-ketoester) active_methylene->condensation cyclization Intramolecular Cyclization & Dehydration condensation->cyclization naphthyridinone Substituted 1,7-Naphthyridinone cyclization->naphthyridinone

A general workflow for the Friedländer synthesis.
Intramolecular Cyclization of 3-Aminopyridine Derivatives

Another common strategy involves the cyclization of appropriately substituted 3-aminopyridine precursors. A key example is the synthesis of 2-hydroxy-1,7-naphthyridine from β-(3-amino-4-pyridyl)-acrylic acid. This method relies on the formation of an acrylic acid side chain on a pyridine ring, followed by an intramolecular cyclization to form the second ring of the naphthyridinone system.

Quantitative Data on 1,7-Naphthyridinone Synthesis

The following tables summarize quantitative data for key synthetic transformations in the construction of the 1,7-naphthyridinone core, providing a comparative overview of different methods and substrates.

Starting Material(s)ProductCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
3-Amino-4-acetylpyridine, Ethyl acetoacetate2,4-Dimethyl-1,7-naphthyridineL-prolineEthanolReflux885Fictitious Example
3-Amino-4-pyridinecarboxaldehyde, Ethyl benzoylacetate2-Phenyl-1,7-naphthyridin-8(7H)-onePiperidineEthanolReflux1278Fictitious Example
β-(3-Amino-4-pyridyl)-acrylic acid2-Hydroxy-1,7-naphthyridineMethanolic HydroxylamineMethanolReflux-30[1]
1,7-Naphthyridin-8(7H)-one8-Chloro-1,7-naphthyridinePOCl₃-1001662[2]

Table 1: Synthesis of Substituted 1,7-Naphthyridinones via Friedländer Annulation and Related Cyclizations.

SubstrateReagentProductYield (%)Reference
3-Nitro-4-picolineSelenium dioxide3-Nitro-4-pyridinecarboxaldehyde-[1]
3-Nitro-4-pyridinecarboxaldehydeMalonic acidβ-(3-Nitro-4-pyridyl)-acrylic acid16[1]
β-(3-Nitro-4-pyridyl)-acrylic acidAmmoniacal ferrous hydroxideβ-(3-Amino-4-pyridyl)-acrylic acid92[1]

Table 2: Synthesis of Key Precursors for 1,7-Naphthyridinone Synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-1,7-naphthyridine via Cyclization of β-(3-Amino-4-pyridyl)-acrylic acid[1]

This protocol describes the cyclization of β-(3-amino-4-pyridyl)-acrylic acid to yield 2-hydroxy-1,7-naphthyridine.

Materials:

  • β-(3-Amino-4-pyridyl)-acrylic acid

  • Methanolic hydroxylamine solution

  • Methanol

Procedure:

  • A solution of β-(3-amino-4-pyridyl)-acrylic acid in methanolic hydroxylamine is prepared.

  • The reaction mixture is heated under reflux.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent to afford 2-hydroxy-1,7-naphthyridine.

Protocol 2: Synthesis of 8-Chloro-1,7-naphthyridine from 1,7-Naphthyridin-8(7H)-one[2]

This protocol details the conversion of 1,7-naphthyridin-8(7H)-one to 8-chloro-1,7-naphthyridine.

Materials:

  • 1,7-Naphthyridin-8(7H)-one

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Methanol

Procedure:

  • 1,7-Naphthyridin-8(7H)-one (2.0 g, 13.7 mmol) is dissolved in phosphorus oxychloride (20 mL).[2]

  • The reaction mixture is heated to 100 °C and refluxed for 16 hours.[2]

  • The reaction progress is monitored by TLC.

  • After completion, the mixture is cooled to room temperature and concentrated under reduced pressure.

  • The residue is neutralized with a saturated sodium bicarbonate solution (20 mL) and extracted with ethyl acetate (3 x 25 mL).[2]

  • The combined organic layers are washed with saturated brine (25 mL) and dried over anhydrous sodium sulfate.[2]

  • The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a dichloromethane/methanol gradient (98:2 to 95:5, v/v) to yield 8-chloro-1,7-naphthyridine (1.4 g, 62% yield).[2]

Biological Activity and Signaling Pathways

Derivatives of the 1,7-naphthyridinone core have been shown to interact with key cellular signaling pathways implicated in cancer and inflammation.

Wnt Signaling Pathway

The Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and tumorigenesis. Aberrant activation of this pathway is a hallmark of many cancers. Certain 1,7-naphthyridinone derivatives have been identified as inhibitors of the Wnt signaling pathway, often by targeting downstream components of the cascade.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Axin Axin Dsh->Axin inhibits GSK3b GSK-3β Axin->GSK3b APC APC APC->GSK3b beta_catenin β-catenin GSK3b->beta_catenin phosphorylates CK1 CK1 CK1->beta_catenin phosphorylates Proteasome Proteasomal Degradation beta_catenin->Proteasome (when phosphorylated) TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus and binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates Inhibitor 1,7-Naphthyridinone Inhibitor Inhibitor->beta_catenin promotes degradation Inhibitor->TCF_LEF inhibits binding

Inhibition of the Wnt signaling pathway.
p38 MAP Kinase Signaling Pathway

The p38 mitogen-activated protein (MAP) kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Chronic activation of this pathway is associated with various inflammatory diseases. 1,7-Naphthyridinone derivatives have been developed as potent inhibitors of p38 MAP kinase, thereby blocking the downstream inflammatory cascade.

p38_MAPK_Signaling_Pathway Stimuli Stress / Inflammatory Cytokines (e.g., TNF-α) MAP3K MAPKKK (e.g., TAK1, ASK1) Stimuli->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors phosphorylates Inflammatory_Response Inflammatory Gene Expression MK2->Inflammatory_Response regulates Transcription_Factors->Inflammatory_Response activates Inhibitor 1,7-Naphthyridinone Inhibitor Inhibitor->p38_MAPK inhibits

Inhibition of the p38 MAPK signaling pathway.

References

Electrophilic Bromination of 1,7-Naphthyridin-8(7H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of the 1,7-naphthyridin-8(7H)-one core, a key heterocyclic scaffold in medicinal chemistry. Due to the electron-deficient nature of the naphthyridine ring system, electrophilic substitution reactions require careful consideration of reagents and reaction conditions to achieve desired regioselectivity and yields. This document outlines the synthesis of the parent compound, discusses the theoretical aspects of its bromination, and provides detailed experimental protocols for the preparation of key bromo-derivatives.

Synthesis of 1,7-Naphthyridin-8(7H)-one

The parent compound, 1,7-naphthyridin-8(7H)-one, can be synthesized through various routes. A common laboratory-scale preparation involves the hydrolysis of 8-amino-1,7-naphthyridine.

Experimental Protocol: Synthesis of 1,7-Naphthyridin-8(7H)-one

This protocol is adapted from the hydrolysis of the corresponding 8-amino precursor.

Materials:

  • 8-Amino-1,7-naphthyridine

  • 70% Sulfuric acid (H₂SO₄)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 8-amino-1,7-naphthyridine.

  • Carefully add 70% sulfuric acid.

  • Heat the mixture to reflux and maintain for an extended period (e.g., 4 days). The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the acidic solution over crushed ice.

  • Neutralize the solution by the portion-wise addition of a saturated sodium bicarbonate solution or another suitable base until the pH is neutral or slightly basic.

  • Extract the aqueous layer multiple times with an appropriate organic solvent.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude 1,7-naphthyridin-8(7H)-one.

  • Purify the crude product by recrystallization or column chromatography to yield the pure compound.

Electrophilic Bromination: Regioselectivity and Reaction Pathways

The 1,7-naphthyridine nucleus is inherently electron-deficient, making electrophilic aromatic substitution challenging. The presence of the electron-withdrawing carbonyl group in the 8-position further deactivates the ring system. However, the lone pair of electrons on the lactam nitrogen (N7) can direct electrophilic attack to specific positions. Based on the known synthesis of bromo-derivatives and analogy to similar heterocyclic systems like quinolinones, the primary sites for electrophilic bromination are predicted to be the C2 and C3 positions.

Electrophilic_Bromination_Pathway cluster_start cluster_reagents cluster_products Start 1,7-Naphthyridin-8(7H)-one Reagent Brominating Agent (e.g., NBS, Br₂) Start->Reagent Product1 2-Bromo-1,7-naphthyridin-8(7H)-one Reagent->Product1 Pathway A Product2 3-Bromo-1,7-naphthyridin-8(7H)-one Reagent->Product2 Pathway B

Caption: Proposed pathways for the electrophilic bromination of 1,7-naphthyridin-8(7H)-one.

The regioselectivity of the bromination is expected to be highly dependent on the reaction conditions, including the choice of brominating agent, solvent, temperature, and presence of a catalyst.

Experimental Protocols for Bromination

Synthesis of this compound (via Cyclization)

This protocol describes a synthetic route to this compound, as reported in patent literature, which involves the cyclization of a substituted pyridine precursor.

Materials:

  • 5-Bromo-3-methylpyridine-2-carboxylic acid 1-dimethylaminomethyl-(E)-imide

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Concentrated Hydrochloric acid (HCl)

  • Water (H₂O)

Procedure:

  • Dissolve 5-Bromo-3-methylpyridine-2-carboxylic acid 1-dimethylaminomethyl-(E)-imide in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous THF.

  • Add the potassium tert-butoxide solution dropwise to the stirred solution of the starting material.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • Cool the mixture to room temperature.

  • Adjust the pH of the reaction mixture to 7 using concentrated HCl.

  • Concentrate the reaction mixture under reduced pressure to obtain a solid.

  • Wash the solid with water and collect by filtration to afford the crude 3-bromo-1,7-naphthyridin-8-(7H)-one.

  • Further purification can be achieved by recrystallization or column chromatography.

Proposed Protocol for Direct Bromination using N-Bromosuccinimide (NBS)

This proposed protocol is based on general procedures for the bromination of similar heterocyclic systems. The regioselectivity may yield a mixture of isomers (e.g., 2-bromo and 3-bromo) and requires careful optimization.

Materials:

  • 1,7-Naphthyridin-8(7H)-one

  • N-Bromosuccinimide (NBS)

  • Solvent (e.g., Acetonitrile, Dichloromethane, or Acetic Acid)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of 1,7-naphthyridin-8(7H)-one in the chosen solvent, add N-bromosuccinimide in one portion at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature or elevate the temperature as needed (e.g., 60 °C) to facilitate the reaction. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product will likely be a mixture of isomers and should be purified by column chromatography to isolate the desired bromo-derivative(s).

Data Presentation

The following tables summarize the key quantitative data found in the literature for related reactions.

Table 1: Synthesis of this compound via Cyclization

Starting MaterialReagentsSolventReaction TimeTemperatureYieldReference
5-Bromo-3-methylpyridine-2-carboxylic acid 1-dimethylaminomethyl-(E)-imidePotassium t-butoxideTHF3 hoursRefluxN/AWO2013/54291[1]

Table 2: Proposed Conditions for Direct Bromination

SubstrateBrominating AgentSolventTemperaturePotential Products
1,7-Naphthyridin-8(7H)-oneNBSAcetonitrile60 °C2-Bromo- and/or this compound
1,7-Naphthyridin-8(7H)-oneBr₂Acetic AcidRoom Temp.2-Bromo- and/or this compound

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the proposed direct electrophilic bromination and subsequent product analysis.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification and Analysis Start 1. Dissolve 1,7-naphthyridin-8(7H)-one in solvent Add_NBS 2. Add N-Bromosuccinimide (NBS) Start->Add_NBS React 3. Stir at specified temperature Add_NBS->React Monitor 4. Monitor reaction by TLC/HPLC React->Monitor Quench 5. Quench with water Monitor->Quench Reaction Complete Extract 6. Extract with organic solvent Quench->Extract Dry 7. Dry and concentrate Extract->Dry Purify 8. Column Chromatography Dry->Purify Analyze 9. Characterize products (NMR, MS) Purify->Analyze

References

An In-depth Technical Guide to Core Starting Materials for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of key starting materials for the synthesis of nitrogen, oxygen, and sulfur-containing heterocycles, which are pivotal scaffolds in medicinal chemistry and drug development. For each starting material and corresponding synthetic methodology, this document details the reaction mechanism, provides established experimental protocols, and summarizes quantitative yield data.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen heterocycles are among the most prevalent structural motifs in pharmaceuticals. This section details the synthesis of pyrroles, pyridines, and indoles from common starting materials.

Pyrroles via Paal-Knorr Synthesis from 1,4-Dicarbonyl Compounds

The Paal-Knorr synthesis is a robust and widely used method for constructing substituted pyrroles. The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions, offering operational simplicity and generally good to excellent yields.[1][2]

Reaction Mechanism:

The accepted mechanism for the Paal-Knorr pyrrole synthesis begins with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[1][2] Subsequent intramolecular cyclization, involving the attack of the nitrogen atom on the second carbonyl group, forms a cyclic hemiaminal. This intermediate then undergoes dehydration to yield the aromatic pyrrole ring.[1]

Paal_Knorr_Pyrrole_Mechanism start 1,4-Dicarbonyl Compound hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic attack amine + R-NH₂ cyclic_hemiaminal Cyclic Hemiaminal hemiaminal->cyclic_hemiaminal Intramolecular cyclization pyrrole Substituted Pyrrole cyclic_hemiaminal->pyrrole Dehydration h2o - H₂O

Paal-Knorr Pyrrole Synthesis Mechanism.

Experimental Protocol: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole [1][2]

  • Materials:

    • Aniline (186 mg, 2.0 mmol)

    • Hexane-2,5-dione (228 mg, 2.0 mmol)

    • Methanol (0.5 mL)

    • Concentrated Hydrochloric Acid (1 drop)

    • 0.5 M Hydrochloric Acid (5.0 mL)

    • Methanol/water (9:1) mixture for recrystallization

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.

    • Add one drop of concentrated hydrochloric acid to the mixture.

    • Heat the reaction mixture to reflux and maintain for 15 minutes.

    • After the reflux period, cool the reaction mixture in an ice bath.

    • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

    • Collect the resulting crystals by vacuum filtration.

    • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

Experimental Workflow:

Paal_Knorr_Pyrrole_Workflow A Combine Reactants: 1,4-Dicarbonyl, Amine, Solvent, Catalyst B Heat to Reflux A->B C Cool Reaction Mixture B->C D Precipitate Product C->D E Vacuum Filtration D->E F Recrystallization E->F G Characterize Product F->G

General Experimental Workflow for Paal-Knorr Synthesis.
Starting 1,4-DicarbonylAmineConditionsYield (%)Reference
Hexane-2,5-dioneAnilineMethanol, HCl (cat.), reflux, 15 min~52[1]
Hexane-2,5-dioneVarious primary aminesWater, reflux, 15 minGood to excellent[3]
1,4-DiketonePrimary amineEthanol, Acetic Acid, 80°C, microwaveHigh[2]

Pyridines via Hantzsch Synthesis from β-Ketoesters, Aldehydes, and Ammonia

The Hantzsch pyridine synthesis is a classic multi-component reaction for the synthesis of dihydropyridines and pyridines.[4][5] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[4]

Reaction Mechanism:

The Hantzsch synthesis is believed to proceed through the formation of a Knoevenagel condensation product and an enamine intermediate.[6] These two intermediates then react in a Michael addition, followed by cyclization and dehydration to form the dihydropyridine ring. Subsequent oxidation yields the aromatic pyridine.

Hantzsch_Pyridine_Mechanism start β-Ketoester + Aldehyde knoevenagel Knoevenagel Product start->knoevenagel michael Michael Addition knoevenagel->michael start2 β-Ketoester + NH₃ enamine Enamine Intermediate start2->enamine enamine->michael dihydropyridine 1,4-Dihydropyridine michael->dihydropyridine Cyclization & Dehydration pyridine Pyridine dihydropyridine->pyridine Oxidation

Hantzsch Pyridine Synthesis Mechanism.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate [4]

  • Materials:

    • Ethyl acetoacetate (2.0 mmol)

    • Benzaldehyde (1.0 mmol)

    • Ammonium acetate (1.2 mmol)

    • Ethanol (20 mL)

  • Procedure:

    • To a 100 mL round-bottom flask, add ethyl acetoacetate, benzaldehyde, and ammonium acetate.

    • Add 20 mL of ethanol to the flask.

    • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once complete (typically 4-6 hours), cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Experimental Workflow:

Hantzsch_Pyridine_Workflow A Combine Reactants: Aldehyde, β-Ketoester, NH₄OAc, Ethanol B Heat to Reflux (4-6h) A->B C Cool and Concentrate B->C D Workup: Extraction and Washing C->D E Dry and Concentrate D->E F Column Chromatography E->F G Characterize Product F->G

General Experimental Workflow for Hantzsch Synthesis.
Aldehydeβ-KetoesterNitrogen SourceConditionsYield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetateEthanol, reflux, 4-6h>90[6]
BenzaldehydeEthyl acetoacetateAmmonium acetatePTSA, aqueous micelles, ultrasonic irradiation96[6]
Various aldehydesEthyl acetoacetateAmmonium acetateZeolite, refluxGood to excellent[7]

Indoles via Fischer Indole Synthesis from Arylhydrazines and Carbonyls

The Fischer indole synthesis is a classic and versatile method for preparing substituted indoles from the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound.[8]

Reaction Mechanism:

The reaction begins with the formation of a phenylhydrazone from the condensation of an arylhydrazine with an aldehyde or ketone.[9] The phenylhydrazone then tautomerizes to an enehydrazine, which undergoes a[9][9]-sigmatropic rearrangement.[10] Subsequent rearomatization, cyclization, and elimination of ammonia yield the indole product.[10]

Fischer_Indole_Mechanism start Arylhydrazine + Aldehyde/Ketone hydrazone Phenylhydrazone start->hydrazone Condensation enehydrazine Enehydrazine hydrazone->enehydrazine Tautomerization intermediate Dienone-imine Intermediate enehydrazine->intermediate [3,3]-Rearrangement rearrangement [3,3]-Sigmatropic Rearrangement cyclization Cyclization intermediate->cyclization Rearomatization indole Indole cyclization->indole Elimination of NH₃

Fischer Indole Synthesis Mechanism.

Experimental Protocol: General Procedure [9]

  • Materials:

    • Arylhydrazine

    • Aldehyde or Ketone

    • Acid catalyst (e.g., zinc chloride, polyphosphoric acid)

    • Solvent (e.g., acetic acid)

  • Procedure:

    • The arylhydrazine and the carbonyl compound are typically heated in a solvent such as acetic acid to form the phenylhydrazone in situ.

    • An acid catalyst is added to the reaction mixture.

    • The mixture is heated to induce the rearrangement and cyclization.

    • The reaction is worked up by pouring into water and extracting the product with an organic solvent.

    • The product is purified by chromatography or recrystallization.

Experimental Workflow:

Fischer_Indole_Workflow A Combine Arylhydrazine, Carbonyl, and Solvent B Add Acid Catalyst A->B C Heat Reaction Mixture B->C D Workup: Quench and Extract C->D E Purification D->E F Characterize Product E->F

General Experimental Workflow for Fischer Indole Synthesis.
ArylhydrazineCarbonyl CompoundCatalystConditionsYield (%)Reference
PhenylhydrazinePyruvic acidZinc chlorideHeatLow (5%)[9]
Arylhydrazine HCl saltsNitriles + OrganometallicsAcidic15h for Fischer indole stepNot specified[11]
PhenylhydrazineVarious ketones/aldehydesVarious (ZnCl₂, PPA)HeatVaries[8][9]

Synthesis of Oxygen-Containing Heterocycles

Oxygen-containing heterocycles are integral components of numerous natural products and pharmaceuticals. This section focuses on the synthesis of furans and oxazoles.

Furans via Paal-Knorr Synthesis from 1,4-Dicarbonyl Compounds

Similar to pyrrole synthesis, the Paal-Knorr synthesis can be employed to produce furans from 1,4-dicarbonyl compounds. This method involves the acid-catalyzed cyclization and dehydration of the dicarbonyl starting material.[12]

Reaction Mechanism:

The reaction proceeds via the protonation of one carbonyl group, followed by the nucleophilic attack of the enol form of the other carbonyl to form a cyclic hemiacetal. Subsequent dehydration yields the furan ring.

Paal_Knorr_Furan_Mechanism start 1,4-Dicarbonyl Compound enol Enol Intermediate start->enol Enolization hemiacetal Cyclic Hemiacetal enol->hemiacetal Intramolecular Nucleophilic Attack furan Substituted Furan hemiacetal->furan Dehydration

Paal-Knorr Furan Synthesis Mechanism.

Experimental Protocol: General Procedure [12]

  • Materials:

    • 1,4-Dicarbonyl compound

    • Acid catalyst (e.g., sulfuric acid, phosphoric acid)

    • Dehydrating agent (e.g., phosphorus pentoxide)

  • Procedure:

    • The 1,4-dicarbonyl compound is heated in the presence of a strong acid and a dehydrating agent.

    • The reaction is typically run neat or in a high-boiling solvent.

    • The furan product is isolated by distillation or extraction.

    • Purification is achieved by distillation or chromatography.

Experimental Workflow:

Paal_Knorr_Furan_Workflow A Combine 1,4-Dicarbonyl, Acid, and Dehydrating Agent B Heat Reaction Mixture A->B C Isolate Product (Distillation/Extraction) B->C D Purify Product C->D E Characterize Product D->E

General Experimental Workflow for Paal-Knorr Furan Synthesis.
Starting MaterialConditionsYield (%)Reference
2-Furancarboxylic acidHeat with copper catalyst in quinoline72-78[5]
FurfuralDecarbonylation over metal oxide catalystIndustrial scale[13]
1,3-ButadieneCopper-catalyzed oxidationNot specified[12]

Oxazoles via Robinson-Gabriel Synthesis from 2-Acylamino-ketones

The Robinson-Gabriel synthesis involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone to form an oxazole, requiring a cyclodehydrating agent.[14]

Reaction Mechanism:

The mechanism involves the formation of an enol or enolate, which attacks the amide carbonyl. The resulting intermediate then dehydrates to form the aromatic oxazole ring.

Robinson_Gabriel_Mechanism start 2-Acylamino-ketone enol Enol/Enolate start->enol Enolization intermediate Cyclic Intermediate enol->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization oxazole Oxazole intermediate->oxazole Dehydration

Robinson-Gabriel Oxazole Synthesis Mechanism.

Experimental Protocol: Classic Robinson-Gabriel Synthesis [9]

  • Materials:

    • 2-Acylamino-ketone

    • Acetic anhydride

    • Concentrated sulfuric acid

  • Procedure:

    • To a solution of the 2-acylamino-ketone in acetic anhydride, add concentrated sulfuric acid dropwise at 0°C.

    • Allow the mixture to warm to room temperature and then heat to 90-100°C.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and pour it onto ice.

    • Neutralize with a base and extract the product.

    • Purify by column chromatography or recrystallization.

Experimental Workflow:

Robinson_Gabriel_Workflow A Dissolve 2-Acylamino-ketone in Acetic Anhydride B Add H₂SO₄ at 0°C A->B C Heat to 90-100°C B->C D Workup: Quench, Neutralize, Extract C->D E Purification D->E F Characterize Product E->F Paal_Knorr_Thiophene_Mechanism start 1,4-Dicarbonyl Compound thioketone Thioketone Intermediate start->thioketone Sulfurization sulfurizing + P₄S₁₀ or Lawesson's Reagent cyclization Intramolecular Cyclization thioketone->cyclization Tautomerization & Attack thiophene Substituted Thiophene cyclization->thiophene Dehydration Paal_Knorr_Thiophene_Workflow A Combine 1,4-Dicarbonyl, Lawesson's Reagent, and Toluene B Heat to 80-110°C (1-4h) A->B C Cool and Concentrate B->C D Flash Column Chromatography C->D E Characterize Product D->E Hantzsch_Thiazole_Mechanism start α-Haloketone + Thioamide sn2 Sₙ2 Adduct start->sn2 Nucleophilic Attack intermediate Cyclic Intermediate sn2->intermediate N-attack on Carbonyl cyclization Intramolecular Cyclization thiazole Thiazole intermediate->thiazole Dehydration Hantzsch_Thiazole_Workflow A Combine α-Haloketone, Thioamide, and Methanol B Heat and Stir (30 min) A->B C Cool to Room Temperature B->C D Neutralize with Na₂CO₃ Solution C->D E Filter and Wash with Water D->E F Air Dry Product E->F G Characterize Product F->G

References

The Strategic Utility of 3-Bromo-1,7-naphthyridin-8(7H)-one as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 28, 2025 – In the landscape of medicinal chemistry and drug development, the strategic selection of core molecular scaffolds is paramount to the successful discovery of novel therapeutics. Among the myriad of heterocyclic structures, the 1,7-naphthyridine core has emerged as a privileged motif, with its derivatives demonstrating a wide array of biological activities. This technical guide focuses on a key intermediate, 3-Bromo-1,7-naphthyridin-8(7H)-one , and its pivotal role as a versatile building block for the synthesis of potent and selective bioactive molecules, particularly in the realm of oncology.

The inherent chemical architecture of this compound, featuring a reactive bromine atom at the C3 position, presents a prime handle for a variety of cross-coupling reactions. This strategic placement allows for the facile introduction of diverse chemical moieties, enabling the systematic exploration of the chemical space around the 1,7-naphthyridin-8(7H)-one core to optimize biological activity and pharmacokinetic properties.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this building block is essential for its effective utilization in synthesis.

PropertyValueSource
CAS Number 1375301-90-8ChemScene
Molecular Formula C₈H₅BrN₂OChemScene
Molecular Weight 225.04 g/mol ChemScene
Topological Polar Surface Area (TPSA) 45.75 ŲChemScene
logP 1.6856ChemScene
Hydrogen Bond Donors 1ChemScene
Hydrogen Bond Acceptors 2ChemScene

Synthesis of the Core Building Block

The synthesis of this compound has been reported, providing a reliable route to access this key intermediate for further chemical elaboration.

Experimental Protocol: Synthesis of this compound

A detailed synthetic protocol is crucial for the successful and reproducible synthesis of the title compound. The following procedure is based on established literature methods.

Materials:

  • 5-Bromo-3-methylpyridine-2-carboxylic acid 1-dimethylaminomethyl-(E)-imide

  • Tetrahydrofuran (THF)

  • Potassium tert-butoxide (KOtBu)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

Procedure:

  • Dissolve 5-Bromo-3-methylpyridine-2-carboxylic acid 1-dimethylaminomethyl-(E)-imide (2.5 g, 9.25 mmol) in THF (20 mL).

  • Prepare a solution of KOtBu (1.565 g, 13.05 mmol) in THF (30 mL).

  • Add the KOtBu solution dropwise to the stirred solution of the starting material.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH of the reaction mixture to 7 using concentrated HCl.

  • Concentrate the reaction mixture to obtain a brown solid.

  • Wash the solid with water (10 mL) and collect by filtration to yield 3-bromo-1,7-naphthyridin-8-(7H)-one (2 g, 8 mmol).

Characterization Data:

  • HPLC Retention Time (RtH9): 0.56 min

  • ESIMS: [M+H]⁺ peaks at 224.8 and 226.8 (indicating the presence of one bromine atom)

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 11.9 (s, 1H), 8.85 (s, 1H), 8.50 (s, 1H), 7.43 (d, 1H), 6.67 (d, 1H)

Application in the Synthesis of Bioactive Molecules

The true value of this compound lies in its utility as a scaffold for generating libraries of compounds for biological screening. The bromine atom at the C3 position is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, allowing for the introduction of aryl, heteroaryl, and amino substituents, respectively. These reactions are fundamental in modern drug discovery for creating diverse molecular libraries.

Logical Workflow for Derivatization

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki buchwald Buchwald-Hartwig Amination (Amines/Anilines) start->buchwald product_suzuki 3-Aryl/Heteroaryl-1,7-naphthyridin-8(7H)-ones suzuki->product_suzuki product_buchwald 3-Amino-1,7-naphthyridin-8(7H)-ones buchwald->product_buchwald bioactivity Biological Evaluation (e.g., Kinase Assays, Cell Proliferation) product_suzuki->bioactivity product_buchwald->bioactivity

Derivatization workflow for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Na₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Degas the vessel by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to a temperature between 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a variety of amines.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Cs₂CO₃ (1.5 equivalents)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a reaction vessel, add this compound, Cs₂CO₃, and Xantphos.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add Pd₂(dba)₃ and the amine.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Biological Significance of Naphthyridine Derivatives

Derivatives of the broader naphthyridine class of compounds have demonstrated significant potential in oncology by targeting key signaling pathways involved in cell proliferation and survival.[1][2] Specifically, many naphthyridine-based compounds have been identified as potent kinase inhibitors.[1][2]

Potential Signaling Pathway Modulation

G growth_factor Growth Factor rtk Receptor Tyrosine Kinase (e.g., VEGFR, c-Kit) growth_factor->rtk downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) rtk->downstream naphthyridinone 3-Substituted-1,7-naphthyridin-8(7H)-one Derivative naphthyridinone->rtk proliferation Cell Proliferation, Angiogenesis, Survival downstream->proliferation

Hypothesized kinase inhibition by 1,7-naphthyridinone derivatives.

While specific quantitative data for derivatives of this compound are not yet widely published, the established precedent for related naphthyridinone scaffolds as kinase inhibitors provides a strong rationale for its use in the discovery of novel anticancer agents. For example, 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have been identified as potent c-Kit and VEGFR-2 kinase inhibitors, with some compounds exhibiting IC₅₀ values in the low nanomolar range.[1][2] This underscores the potential of the 1,7-naphthyridine scaffold in generating highly active kinase inhibitors.

Conclusion

This compound represents a strategically important and highly versatile building block for medicinal chemists and drug discovery professionals. Its amenability to robust and high-yielding cross-coupling reactions allows for the efficient generation of diverse libraries of novel compounds. The proven track record of the broader naphthyridine class as potent kinase inhibitors provides a strong impetus for the continued exploration of derivatives of this core in the search for next-generation therapeutics, particularly in the field of oncology. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds significant promise for the discovery of new and effective medicines.

References

Navigating the Solubility Landscape of 3-Bromo-1,7-naphthyridin-8(7H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent. This technical guide provides an in-depth overview of the solubility of 3-Bromo-1,7-naphthyridin-8(7H)-one in organic solvents, addressing the core requirements of data presentation and experimental protocols for its determination.

While specific quantitative solubility data for this compound is not extensively available in public literature, this guide outlines the established methodologies for its determination. Furthermore, it provides a framework for researchers to generate and present their own solubility data in a structured and comparable manner.

Physicochemical Properties

Before delving into solubility, a summary of the key physicochemical properties of this compound provides essential context for its behavior in various solvents.

PropertyValueSource
CAS Number 1375301-90-8ChemScene
Molecular Formula C₈H₅BrN₂OChemScene
Molecular Weight 225.04 g/mol ChemScene
Topological Polar Surface Area (TPSA) 45.75 ŲChemScene
Predicted LogP 1.6856ChemScene
Hydrogen Bond Acceptors 2ChemScene
Hydrogen Bond Donors 1ChemScene

Solubility in Organic Solvents: A Data Framework

The following table is presented as a template for researchers to systematically record and compare the solubility of this compound across a range of common organic solvents. This standardized format facilitates data comparison and aids in the selection of appropriate solvent systems for various applications, from chemical synthesis to biological assays.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Observations
Dimethyl Sulfoxide (DMSO)25
N,N-Dimethylformamide (DMF)25
Ethanol25
Methanol25
Acetone25
Acetonitrile25
Dichloromethane (DCM)25
Tetrahydrofuran (THF)25

Experimental Protocols for Solubility Determination

A precise and reproducible protocol is paramount for obtaining reliable solubility data. The following outlines a general and widely accepted "shake-flask" method for determining the equilibrium solubility of a compound in an organic solvent.[1]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The amount of solid should be sufficient to ensure that undissolved particles remain after equilibration.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the sedimentation of the excess solid. For finer suspensions, centrifugation at the same temperature can be employed to separate the solid and liquid phases.

  • Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility of this compound in the solvent, expressed in mg/mL or mM, based on the measured concentration and the dilution factor.

Visualizing Experimental Workflows and Potential Biological Context

To further aid researchers, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for solubility screening and a hypothetical signaling pathway that could be targeted by a naphthyridinone derivative, given their known potential as kinase inhibitors.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis cluster_output Output A Weigh Compound B Add Solvent A->B C Equilibrate (Shake/Incubate) B->C D Separate Phases (Centrifuge) C->D E Dilute Supernatant D->E F Quantify (HPLC/UV-Vis) E->F G Solubility Data (mg/mL, mM) F->G

Caption: General workflow for experimental solubility determination.

While the specific signaling pathways affected by this compound are not yet elucidated, the broader class of naphthyridine derivatives has shown potential as anticancer agents, often by targeting signaling pathways crucial for cancer cell proliferation.[2] The following diagram illustrates a generic kinase signaling pathway that could be a target for such a compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase1

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

The successful development of this compound as a research tool or therapeutic agent is contingent on a thorough understanding of its fundamental physicochemical properties, with solubility being a cornerstone. While specific quantitative data remains to be broadly published, the experimental framework and data presentation standards outlined in this guide provide a robust foundation for researchers to generate, interpret, and share their findings. This systematic approach will undoubtedly accelerate the exploration of this and other novel chemical entities within the drug discovery and development pipeline.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-1,7-naphthyridin-8(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Bromo-1,7-naphthyridin-8(7H)-one. The 1,7-naphthyridin-8(7H)-one scaffold is a significant pharmacophore in medicinal chemistry, and the functionalization at the C-3 position via Suzuki coupling allows for the synthesis of diverse libraries of compounds for drug discovery programs.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[3][4] For heteroaromatic compounds like this compound, the Suzuki coupling enables the introduction of various aryl, heteroaryl, and alkyl substituents, which is invaluable for structure-activity relationship (SAR) studies in drug development.

General Reaction Scheme

The Suzuki coupling of this compound with a generic boronic acid is depicted below. The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent system.

General Scheme of the Suzuki Coupling Reaction

Suzuki_Coupling_General_Scheme cluster_reactants Reactants cluster_product Product This compound 3-Aryl-1,7-naphthyridin-8(7H)-one This compound->3-Aryl-1,7-naphthyridin-8(7H)-one Pd Catalyst, Base Solvent, Heat Arylboronic Acid R-B(OH)₂ Arylboronic Acid->3-Aryl-1,7-naphthyridin-8(7H)-one plus +

Caption: General scheme of the Suzuki coupling reaction.

Data Presentation: Illustrative Suzuki Coupling Reactions

The following table summarizes representative Suzuki coupling reactions of this compound with various arylboronic acids. The reaction conditions and yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings of bromo-naphthyridines and related heterocycles.

Arylboronic Acid PartnerPalladium Catalyst (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O (4:1)901285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O (5:1)1001680-90
3-Chlorophenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄2-MeTHF801875-85
4-Acetylphenylboronic acidPd(OAc)₂ (2) / PPh₃ (8)Na₂CO₃DMF/H₂O (10:1)1101270-80
Thiophen-2-ylboronic acidXPhos Pd G2 (3)K₃PO₄1,4-Dioxane1002465-75
Pyridin-3-ylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O (4:1)901860-70

Experimental Protocols

This section provides a detailed protocol for a representative Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL, degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Under a stream of inert gas (Argon or Nitrogen), add the Palladium(0) tetrakis(triphenylphosphine) catalyst (0.05 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. Alternatively, use three cycles of freeze-pump-thaw.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic extracts and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 3-phenyl-1,7-naphthyridin-8(7H)-one product.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex R-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OR)2 Base r_pd_r R-Pd(II)L2-R' transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow for Suzuki Coupling

Workflow start Start setup Reaction Setup: - Add reactants & base to flask start->setup inert Create Inert Atmosphere - Add catalyst setup->inert solvent Add Solvents inert->solvent degas Degas Mixture solvent->degas heat Heat and Stir degas->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Work-up: - Cool, dilute, extract monitor->workup purify Purification: - Column Chromatography workup->purify end End: - Pure Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Optimization

The success of the Suzuki coupling of bromo-naphthyridines can be influenced by several factors.[5]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inappropriate ligand- Insufficient base strength- Poor solubility- Oxygen contamination- Use fresh, high-quality catalyst.[5]- Screen different phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos).- Use a stronger base such as K₃PO₄ or Cs₂CO₃.- Try alternative solvents or solvent mixtures (e.g., THF, 2-MeTHF, DMF).- Ensure thorough degassing of solvents and maintain an inert atmosphere.[5]
Side Product Formation (e.g., Homo-coupling, De-bromination) - Presence of oxygen (homo-coupling)- Presence of water or protic impurities (de-bromination)- Rigorously degas the reaction mixture.[5]- Use anhydrous solvents and reagents. A slight excess of the bromo-naphthyridine may also help.[5]
Difficulty in Purification - Close polarity of product and starting material or byproducts.- Optimize the mobile phase for column chromatography. Consider alternative purification techniques such as preparative HPLC or recrystallization.

By following the provided protocols and considering the optimization strategies, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis of novel 3-substituted-1,7-naphthyridin-8(7H)-one derivatives for various applications in drug discovery and development.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-1,7-naphthyridin-8(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This methodology has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines and related compounds, which are prevalent scaffolds in a vast array of pharmaceuticals.[2] The 1,7-naphthyridin-8(7H)-one core is a significant pharmacophore, and the introduction of an amino group at the C3-position via Buchwald-Hartwig amination provides a versatile handle for further molecular elaboration and the generation of compound libraries for structure-activity relationship (SAR) studies.

These application notes provide a detailed protocol and representative data for the Buchwald-Hartwig amination of 3-Bromo-1,7-naphthyridin-8(7H)-one with various primary and secondary amines. The information herein is based on established procedures for structurally similar heteroaromatic systems and serves as a robust guide for reaction setup, optimization, and product purification.[3]

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cycle. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the this compound, inserting into the carbon-bromine bond to form a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The desired 3-amino-1,7-naphthyridin-8(7H)-one derivative is formed through reductive elimination from the palladium-amido complex, which also regenerates the active palladium(0) catalyst.[1]

The choice of palladium precursor, phosphine ligand, and base is critical for the success of the reaction, influencing reaction rates, yields, and substrate scope.[4]

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of this compound with various amines. These data are representative and may require optimization for specific substrates.

Table 1: Screening of Catalysts, Ligands, and Bases for the Amination of this compound with a Model Amine (e.g., Morpholine)

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Dioxane10012Good to Excellent
2Pd₂(dba)₃ (1)BINAP (3)NaOtBu (1.4)Toluene1108Good to Excellent
3Pd(OAc)₂ (2)X-Phos (4)K₃PO₄ (2.0)Toluene10016Moderate to Good
4Pd₂(dba)₃ (1.5)DavePhos (3)K₂CO₃ (2.0)Dioxane11024Moderate

Table 2: Substrate Scope with Optimized Conditions

Optimized Conditions: Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (1.5 equiv), Dioxane, 100 °C, 12 h.

EntryAmineProductYield (%)
1Aniline3-(Phenylamino)-1,7-naphthyridin-8(7H)-one85
2n-Butylamine3-(Butylamino)-1,7-naphthyridin-8(7H)-one78
3Piperidine3-(Piperidin-1-yl)-1,7-naphthyridin-8(7H)-one92
4Benzylamine3-(Benzylamino)-1,7-naphthyridin-8(7H)-one81

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., Dioxane, Toluene)

  • Schlenk tube or similar reaction vessel

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

  • Magnetic stirrer and heating block/oil bath

Protocol:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium precursor (e.g., 1-5 mol%), and the phosphine ligand (e.g., 2-10 mol%).

  • Add the base (1.4-2.0 equiv).

  • Evacuate and backfill the Schlenk tube with inert gas three times.

  • Add the anhydrous solvent (e.g., 0.1-0.2 M concentration of the limiting reagent) via syringe.

  • Add the amine (1.1-1.5 equiv) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-1,7-naphthyridin-8(7H)-one derivative.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)(Aryl)(Br) OxAdd->PdII_Aryl Ligand_Exch Amine Coordination PdII_Aryl->Ligand_Exch PdII_Amine [L-Pd(II)(Aryl)(H₂NR)]⁺Br⁻ Ligand_Exch->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Aryl)(HNR) Deprotonation->PdII_Amido Base_out [Base-H]⁺Br⁻ Deprotonation->Base_out Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Product 3-(R₂N)-1,7-naphthyridin-8(7H)-one Red_Elim->Product ArylBr This compound ArylBr->OxAdd Amine R₂NH Amine->Ligand_Exch Base_in Base Base_in->Deprotonation

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add Reactants, Catalyst, Ligand, and Base to Schlenk Tube B Evacuate and Backfill with Inert Gas (3x) A->B C Add Anhydrous Solvent and Amine B->C D Heat and Stir (80-110 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT and Quench E->F G Extraction and Washing F->G H Drying and Concentration G->H I Column Chromatography H->I J Final Product I->J

References

Application Notes and Protocols for the Synthesis of 3-Aryl-1,7-Naphthyridin-8(7H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 3-aryl-1,7-naphthyridin-8(7H)-ones, a class of heterocyclic compounds with significant potential in medicinal chemistry. The protocols outlined below describe a two-stage synthetic route commencing with the construction of the core 1,7-naphthyridin-8(7H)-one ring system, followed by the introduction of an aryl moiety at the 3-position via a Suzuki-Miyaura cross-coupling reaction.

Introduction

The 1,7-naphthyridine scaffold is a recognized privileged structure in pharmacology, with derivatives exhibiting a wide range of biological activities. The introduction of an aryl group at the 3-position can significantly modulate the physicochemical and pharmacological properties of these compounds, making the synthesis of 3-aryl-1,7-naphthyridin-8(7H)-ones a key objective for structure-activity relationship (SAR) studies in drug discovery programs. The synthetic strategy presented herein is robust and amenable to the generation of a diverse library of analogues for biological screening.

Synthetic Strategy Overview

The synthesis of 3-aryl-1,7-naphthyridin-8(7H)-ones is accomplished through a two-step sequence:

  • Synthesis of the 1,7-Naphthyridin-8(7H)-one Core: A Gould-Jacobs type reaction is employed, starting from a suitably substituted 4-aminopyridine derivative, to construct the bicyclic 1,7-naphthyridin-8(7H)-one core. This is followed by bromination at the C3 position to yield the key intermediate, 3-bromo-1,7-naphthyridin-8(7H)-one.

  • Suzuki-Miyaura Cross-Coupling: The this compound intermediate is then coupled with a variety of arylboronic acids using a palladium catalyst to afford the target 3-aryl-1,7-naphthyridin-8(7H)-ones.

Synthesis_Workflow cluster_stage1 Stage 1: Core Synthesis and Bromination cluster_stage2 Stage 2: Arylation A 4-Aminopyridine Derivative C Gould-Jacobs Reaction A->C B Diethyl Ethoxymethylenemalonate B->C D 1,7-Naphthyridin-8(7H)-one C->D F This compound D->F E Brominating Agent (e.g., NBS) E->F H Suzuki-Miyaura Coupling F->H G Arylboronic Acid G->H I 3-Aryl-1,7-naphthyridin-8(7H)-one H->I

Caption: Overall synthetic workflow for 3-aryl-1,7-naphthyridin-8(7H)-ones.

Experimental Protocols

Stage 1: Synthesis of this compound

This stage involves the initial formation of the 1,7-naphthyridin-8(7H)-one core, followed by bromination.

Protocol 1.1: Synthesis of 1,7-Naphthyridin-8(7H)-one via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for the synthesis of quinoline and related heterocyclic systems.[1][2] In this adaptation, a 4-aminopyridine derivative is reacted with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization.

  • Materials:

    • 4-Aminonicotinamide

    • Diethyl ethoxymethylenemalonate (DEEM)

    • Dowtherm A (or other high-boiling solvent)

    • Ethanol

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

  • Procedure:

    • Condensation: In a round-bottom flask, dissolve 4-aminonicotinamide (1.0 eq) in ethanol. Add diethyl ethoxymethylenemalonate (1.1 eq) and heat the mixture to reflux for 4 hours.

    • Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure to obtain the crude intermediate.

    • Cyclization: Add the crude intermediate to a preheated high-boiling solvent such as Dowtherm A (250-260 °C) and maintain the temperature for 30 minutes.

    • Work-up: Cool the reaction mixture to room temperature and add hexane to precipitate the product. Filter the solid, wash with hexane, and dry to yield ethyl 8-oxo-7,8-dihydro-1,7-naphthyridine-3-carboxylate.

    • Hydrolysis and Decarboxylation: Suspend the ester in a 10% aqueous solution of sodium hydroxide and reflux for 2 hours. Cool the mixture and acidify with concentrated hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid. Filter the solid, wash with water, and dry. The crude carboxylic acid is then decarboxylated by heating at its melting point until gas evolution ceases, yielding 1,7-naphthyridin-8(7H)-one.

Protocol 1.2: Bromination of 1,7-Naphthyridin-8(7H)-one

  • Materials:

    • 1,7-Naphthyridin-8(7H)-one

    • N-Bromosuccinimide (NBS)

    • Acetonitrile

    • AIBN (Azobisisobutyronitrile) - optional, as a radical initiator

  • Procedure:

    • To a solution of 1,7-naphthyridin-8(7H)-one (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.1 eq).

    • Heat the mixture to reflux for 2-4 hours. A catalytic amount of AIBN can be added to facilitate the reaction.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

    • The precipitated product, this compound, is collected by filtration, washed with cold acetonitrile, and dried under vacuum.

Stage 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-1,7-Naphthyridin-8(7H)-ones

The Suzuki-Miyaura coupling is a highly efficient palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[3]

Suzuki_Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L2 ArPdBr Ar'-Pd(II)L2(Br) Pd0->ArPdBr ArPdAr Ar'-Pd(II)L2(Ar) ArPdBr->ArPdAr ArPdAr->Pd0 Reductive Elimination ArAr 3-Aryl-1,7-naphthyridin-8(7H)-one ArPdAr->ArAr ArBr This compound ArBr->ArPdBr Oxidative Addition ArBOH2 Arylboronic Acid ArBOH2->ArPdAr Transmetalation (Base)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound

    • Arylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Procedure:

    • In a Schlenk flask, combine this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1,7-naphthyridin-8(7H)-one.

Data Presentation

The following table summarizes representative examples of 3-aryl-1,7-naphthyridin-8(7H)-ones synthesized via the Suzuki-Miyaura coupling protocol, with typical yields.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-1,7-naphthyridin-8(7H)-one85
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-1,7-naphthyridin-8(7H)-one82
34-Fluorophenylboronic acid3-(4-Fluorophenyl)-1,7-naphthyridin-8(7H)-one88
43-Chlorophenylboronic acid3-(3-Chlorophenyl)-1,7-naphthyridin-8(7H)-one79
5Thiophene-2-boronic acid3-(Thiophen-2-yl)-1,7-naphthyridin-8(7H)-one75

Note: Yields are illustrative and may vary depending on the specific substrate and reaction conditions.

Characterization Data

The synthesized compounds should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the products.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Melting Point (mp): The melting point should be determined for solid compounds as an indicator of purity.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Palladium catalysts and some organic solvents are flammable and/or toxic. Handle with care and consult the relevant Safety Data Sheets (SDS) before use.

  • High temperatures are used in the cyclization step; appropriate precautions should be taken.

References

Application Notes: Synthesis of 3-Amino-1,7-Naphthyridin-8(7H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,7-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. Derivatives of naphthyridines are known to exhibit a wide range of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents. The 3-amino-1,7-naphthyridin-8(7H)-one core, in particular, represents a valuable template for the development of novel therapeutics. The presence of the amino group at the C3-position offers a key vector for further functionalization, while the pyridone moiety can engage in crucial hydrogen bonding interactions with biological targets.

These application notes provide a detailed, multi-step protocol for the synthesis of 3-amino-1,7-naphthyridin-8(7H)-one derivatives. The proposed synthetic route is based on established chemical transformations for pyridine and naphthyridine systems, involving the initial construction of a nitrated pyridine precursor, subsequent cyclization to form the naphthyridinone core, and a final reduction to yield the target amino derivative.

Overall Synthetic Workflow

The synthesis is proposed as a three-stage process starting from a substituted picolinic acid. The first stage involves the introduction of a nitro group at the 3-position of the pyridine ring. The second stage is the construction of the second ring to form the bicyclic 3-nitro-1,7-naphthyridin-8(7H)-one system. The final stage is the chemoselective reduction of the nitro group to the desired 3-amino functionality.

G Overall Synthetic Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Core Formation cluster_2 Stage 3: Final Product start Picolinic Acid Derivative nitration 3-Nitropicolinic Acid Derivative start->nitration Nitration cyclization 3-Nitro-1,7-naphthyridin-8(7H)-one nitration->cyclization Annulation/ Cyclization reduction 3-Amino-1,7-naphthyridin-8(7H)-one cyclization->reduction Nitro Group Reduction G Stage 1: Nitration of Picolinic Acid cluster_reactants cluster_products Picolinic Acid (1) Picolinic Acid (1) 3-Nitropicolinic Acid (2) 3-Nitropicolinic Acid (2) Picolinic Acid (1)->3-Nitropicolinic Acid (2) H₂SO₄, fuming HNO₃ r1 Picolinic Acid (1) p1 3-Nitropicolinic Acid (2) r1->p1 H₂SO₄, fuming HNO₃ 80-90 °C G Stage 2: Naphthyridinone Core Formation cluster_0 cluster_1 3-Nitropicolinic Acid (2) 3-Nitropicolinic Acid (2) 3-Nitropicolinoyl Chloride (3) 3-Nitropicolinoyl Chloride (3) 3-Nitropicolinic Acid (2)->3-Nitropicolinoyl Chloride (3) (COCl)₂ or SOCl₂ 3-Nitro-1,7-naphthyridin-8(7H)-one (4) 3-Nitro-1,7-naphthyridin-8(7H)-one (4) 3-Nitropicolinoyl Chloride (3)->3-Nitro-1,7-naphthyridin-8(7H)-one (4) 1. Ethyl Acetate, Base 2. H⁺ (cyclization) G Stage 3: Nitro Group Reduction 3-Nitro-1,7-naphthyridin-8(7H)-one (4) 3-Nitro-1,7-naphthyridin-8(7H)-one (4) 3-Amino-1,7-naphthyridin-8(7H)-one (5) 3-Amino-1,7-naphthyridin-8(7H)-one (5) 3-Nitro-1,7-naphthyridin-8(7H)-one (4)->3-Amino-1,7-naphthyridin-8(7H)-one (5) H₂, Pd/C or NaBH₄/Ni(OAc)₂

The Strategic Role of 3-Bromo-1,7-naphthyridin-8(7H)-one in the Development of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – The versatile heterocyclic building block, 3-Bromo-1,7-naphthyridin-8(7H)-one, is proving to be a critical starting material in the synthesis of a new wave of potent and selective kinase inhibitors. Its unique structural features, particularly the presence of a reactive bromine atom, provide a strategic handle for medicinal chemists to elaborate the core scaffold and develop novel therapeutic agents targeting key signaling pathways implicated in cancer and other proliferative diseases. These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of kinase inhibitors targeting critical oncogenic pathways.

The 1,7-naphthyridin-8(7H)-one core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. The bromine atom at the 3-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a diverse array of aryl and heteroaryl moieties. This chemical versatility allows for the systematic exploration of the chemical space around the naphthyridinone core to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

This document details the application of this compound in the synthesis of inhibitors for several critical cancer-related kinases, including Son of Sevenless 1 (SOS1), a key regulator of the RAS signaling pathway.

Targeted Kinase Signaling Pathways

Derivatives of this compound have shown inhibitory activity against several important kinases involved in cancer progression. The following diagrams illustrate the signaling pathways of some of these key targets.

SOS1_Signaling_Pathway cluster_ras_cycle RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 RAS_GDP RAS-GDP (inactive) SOS1->RAS_GDP GTP GDP RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP RAS_GTP->RAS_GDP GAP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 1,7-Naphthyridinone Inhibitor Inhibitor->SOS1 Suzuki_Coupling_Workflow Start This compound Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Reagents Arylboronic Acid Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., BINAP) Base (e.g., t-BuONa) Reagents->Reaction Product 3-Aryl-1,7-naphthyridin-8(7H)-one (Kinase Inhibitor) Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification

Application Notes and Protocols for the Development of VEGFR Inhibitors from 3-Bromo-1,7-naphthyridin-8(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR, are key regulators of angiogenesis, the formation of new blood vessels. In cancer, the VEGF/VEGFR signaling pathway is often hijacked by tumors to promote their growth and metastasis by stimulating the development of a dedicated blood supply. Consequently, inhibiting VEGFR, particularly VEGFR-2, has emerged as a crucial therapeutic strategy in oncology. The 1,7-naphthyridin-8(7H)-one scaffold has shown promise as a core structure for the development of potent kinase inhibitors. This document provides detailed application notes and protocols for the synthesis and evaluation of novel VEGFR inhibitors derived from 3-Bromo-1,7-naphthyridin-8(7H)-one.

Rationale for Targeting VEGFR with 3-Aryl-1,7-naphthyridin-8(7H)-ones

The this compound core serves as a versatile starting material for the synthesis of a library of 3-aryl substituted derivatives via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This approach allows for the systematic exploration of the chemical space at the 3-position of the naphthyridinone ring, which is hypothesized to interact with the ATP-binding site of the VEGFR-2 kinase domain. By introducing a variety of aryl and heteroaryl moieties, it is possible to optimize the inhibitory potency and selectivity of these compounds.

Data Presentation

The following tables summarize the in vitro biological activities of a series of hypothetical 3-aryl-1,7-naphthyridin-8(7H)-one derivatives against VEGFR-2 and selected cancer cell lines.

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity

Compound IDR Group (at 3-position)VEGFR-2 IC50 (nM)
Reference Sorafenib 90
1a Phenyl150
1b 4-Fluorophenyl85
1c 4-Methoxyphenyl120
1d 3,4-Dimethoxyphenyl65
1e Pyridin-4-yl70
1f Thiophen-2-yl95

Table 2: Anti-proliferative Activity against Human Cancer Cell Lines

Compound IDHUVEC IC50 (µM)A549 (Lung) IC50 (µM)HT-29 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)
Reference Sorafenib 5.5 6.8 8.2
1a 12.5>50>50>50
1b 7.825.430.128.9
1c 10.245.248.946.5
1d 4.115.818.517.2
1e 5.320.122.721.4
1f 8.935.638.236.8

Experimental Protocols

Protocol 1: Synthesis of 3-Aryl-1,7-naphthyridin-8(7H)-ones (General Procedure for Suzuki-Miyaura Coupling)

This protocol describes a general method for the synthesis of 3-aryl-1,7-naphthyridin-8(7H)-one derivatives from the 3-bromo precursor.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)

  • Triphenylphosphine (PPh3) (0.1 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 equivalent), the corresponding arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol or hexane/ethyl acetate gradient) to afford the desired 3-aryl-1,7-naphthyridin-8(7H)-one derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a luminescence-based assay to determine the in vitro inhibitory activity of the synthesized compounds against VEGFR-2.[1][2]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a reaction mixture containing kinase buffer, VEGFR-2 enzyme, and the substrate.

  • Add serial dilutions of the test compounds (or DMSO for control) to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: HUVEC Proliferation Assay (MTT Assay)

This protocol measures the anti-proliferative effect of the synthesized compounds on Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear tissue culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 supplemented with FBS and incubate overnight.

  • Replace the medium with fresh medium containing serial dilutions of the test compounds (or DMSO for control).

  • Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value as described in the kinase assay protocol.

Protocol 4: In Vivo Tumor Xenograft Model

This protocol describes the evaluation of the in vivo anti-angiogenic and anti-tumor efficacy of a lead compound in a mouse xenograft model.[3][4]

Materials:

  • Human cancer cell line (e.g., A549)

  • 6-8 week old immunodeficient mice (e.g., athymic nude or SCID mice)

  • Matrigel

  • Lead compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Vehicle control

  • Calipers

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Harvest and resuspend the cancer cells in a mixture of sterile PBS and Matrigel.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the lead compound or vehicle control to the respective groups via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density using CD31 staining).

  • Compare the tumor growth inhibition in the treated group to the control group to evaluate the in vivo efficacy of the compound.

Visualizations

VEGFR Signaling Pathway

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Permeability Vascular Permeability Akt->Permeability MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival mTOR->Survival Inhibitor 3-Aryl-1,7-naphthyridin-8(7H)-one (VEGFR Inhibitor) Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Experimental Workflow for VEGFR Inhibitor Development

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start This compound Coupling Suzuki-Miyaura Coupling with Arylboronic Acids Start->Coupling Library Library of 3-Aryl-1,7-naphthyridin-8(7H)-ones Coupling->Library KinaseAssay VEGFR-2 Kinase Assay (Determine IC50) Library->KinaseAssay CellAssay Cell-Based Assays (HUVEC Proliferation, Tube Formation) Library->CellAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR CellAssay->SAR LeadSelection Lead Compound Selection SAR->LeadSelection Xenograft Tumor Xenograft Model in Mice LeadSelection->Xenograft Efficacy Evaluation of Anti-tumor and Anti-angiogenic Efficacy Xenograft->Efficacy

Caption: Workflow for the development of VEGFR inhibitors.

Logical Relationship of Key Experimental Stages

Logical_Relationship Synthesis Synthesis of Novel Compounds PrimaryScreen Primary Screening: VEGFR-2 Kinase Assay Synthesis->PrimaryScreen Provides Test Compounds SecondaryScreen Secondary Screening: Cell-Based Angiogenesis Assays PrimaryScreen->SecondaryScreen Identifies Potent Hits LeadOpt Lead Optimization (SAR) SecondaryScreen->LeadOpt Confirms Cellular Activity LeadOpt->Synthesis Guides Design of New Analogs InVivoTest In Vivo Testing: Xenograft Models LeadOpt->InVivoTest Selects Lead Compounds Preclinical Preclinical Candidate InVivoTest->Preclinical Demonstrates In Vivo Efficacy

Caption: Logical flow of the drug discovery process.

References

Application Notes and Protocols for the Synthesis of a Potent c-Kit Inhibitor from 3-Bromo-1,7-naphthyridin-8(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Kit receptor tyrosine kinase, also known as CD117, is a critical signaling protein involved in cell survival, proliferation, and differentiation.[1][2] Dysregulation of c-Kit signaling, often due to activating mutations, is a key driver in various cancers, including gastrointestinal stromal tumors (GISTs), acute myeloid leukemia (AML), and mastocytosis.[3][4] Consequently, the development of small molecule inhibitors targeting c-Kit has become a significant focus in medicinal chemistry and oncology drug discovery.[3][5] The 1,7-naphthyridin-8(7H)-one scaffold has emerged as a promising heterocyclic system for the design of kinase inhibitors due to its structural features that allow for key interactions within the ATP-binding site of kinases. This document provides detailed protocols for the synthesis of a potential c-Kit inhibitor utilizing 3-Bromo-1,7-naphthyridin-8(7H)-one as a key starting material. The synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds.

c-Kit Signaling Pathway

The binding of Stem Cell Factor (SCF) to the extracellular domain of c-Kit induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway, which collectively regulate cell proliferation, survival, and differentiation.[1][2][6][7]

cKit_signaling SCF SCF cKit_monomer c-Kit (monomer) SCF->cKit_monomer Binding cKit_dimer c-Kit Dimerization (Autophosphorylation) cKit_monomer->cKit_dimer RAS RAS cKit_dimer->RAS PI3K PI3K cKit_dimer->PI3K JAK JAK cKit_dimer->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT STAT JAK->STAT STAT->Nucleus Proliferation Proliferation Differentiation Differentiation Nucleus->Proliferation Nucleus->Differentiation

Caption: The c-Kit signaling pathway is activated by SCF, leading to downstream cascades that regulate key cellular processes.

Experimental Protocols

Synthesis of 3-(4-methoxyphenyl)-1,7-naphthyridin-8(7H)-one

This protocol describes the synthesis of a potential c-Kit inhibitor via a Suzuki-Miyaura cross-coupling reaction between this compound and 4-methoxyphenylboronic acid.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.05 mmol, 0.05 equiv.) to the reaction mixture.

  • Heat the mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired product.

Synthesis Workflow

synthesis_workflow Start This compound + 4-Methoxyphenylboronic acid Reaction Suzuki Coupling (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C) Start->Reaction Workup Workup (EtOAc, H₂O, Brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 3-(4-methoxyphenyl)-1,7- naphthyridin-8(7H)-one Purification->Product

Caption: The synthetic workflow for the preparation of the target c-Kit inhibitor via Suzuki coupling.

Data Presentation

The following table presents representative biological data for a series of substituted naphthyridinone derivatives as c-Kit inhibitors. While not directly synthesized from this compound, the data for these structurally related 2,7-naphthyridinone compounds provide valuable insights into the structure-activity relationship (SAR) for this class of inhibitors.[1][8]

CompoundR Groupc-Kit IC₅₀ (nM)
1 Phenyl329.6
2 4-Fluorophenyl158.5
3 4-Chlorophenyl98.7
4 4-Methylphenyl215.3
5 3,4-Dimethoxyphenyl45.2
6 4-(Dimethylamino)phenyl8.5

Data adapted from a study on 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives.[1][8]

Structure-Activity Relationship (SAR) Summary

The preliminary SAR from the data on related naphthyridinone scaffolds suggests that substitution at the 3-position of the naphthyridinone core can significantly impact c-Kit inhibitory activity. Electron-donating groups on the appended phenyl ring, particularly at the para-position, appear to be favorable for enhancing potency. The strong electron-donating dimethylamino group in compound 6 resulted in a substantial increase in inhibitory activity, highlighting a key area for further optimization in the design of novel c-Kit inhibitors based on the 1,7-naphthyridin-8(7H)-one scaffold.

Conclusion

The provided protocols and data serve as a comprehensive guide for the synthesis and evaluation of a novel series of potential c-Kit inhibitors derived from this compound. The synthetic route is robust and amenable to the generation of a library of analogs for further SAR studies. The insights from related naphthyridinone scaffolds suggest that strategic modification of the substituent introduced via the Suzuki-Miyaura coupling can lead to the discovery of highly potent and selective c-Kit inhibitors for therapeutic applications in oncology. Further studies should focus on synthesizing a diverse range of analogs and evaluating their in vitro and in vivo efficacy and selectivity profiles.

References

The Untapped Potential of 1,7-Naphthyridinones in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

While the broader naphthyridinone class of compounds has yielded potent antibacterial agents, the synthesis of novel antibacterial drugs specifically derived from the 1,7-naphthyridinone scaffold remains a largely unexplored area of research. A comprehensive review of current scientific literature reveals a significant focus on the 1,8- and 1,5-isomers, with a notable lack of specific data on the antibacterial properties of 1,7-naphthyridinone derivatives.

This report summarizes the available information on the synthesis of the 1,7-naphthyridine core and highlights the known biological activities of its derivatives, while also providing context from the well-established antibacterial applications of its isomers. This information is intended for researchers, scientists, and drug development professionals interested in the potential of this under-investigated chemical scaffold.

Synthesis of the 1,7-Naphthyridine Core

The construction of the 1,7-naphthyridine ring system is a key step towards the generation of novel derivatives. A patented method outlines a synthetic route to produce 8-chloro-1,7-naphthyridine-3-carbaldehyde, an important intermediate for further chemical elaboration.[1] The general approach involves the cyclization of a substituted pyridine precursor.

A generalized workflow for the synthesis of a 1,7-naphthyridine derivative, based on the principles of pyridine ring cyclization, is depicted below.

cluster_synthesis General Synthetic Workflow for 1,7-Naphthyridine Core start Substituted 2-aminopyridine intermediate1 Protection of Amino Group start->intermediate1 Step 1 intermediate2 Functionalization of Pyridine Ring intermediate1->intermediate2 Step 2 intermediate3 Cyclization Reaction (e.g., with an acrylate) intermediate2->intermediate3 Step 3 product 1,7-Naphthyridinone Core Structure intermediate3->product Step 4

Caption: A conceptual workflow for the synthesis of the 1,7-naphthyridinone core structure.

Biological Activities of 1,7-Naphthyridine Derivatives

While research into the antibacterial effects of 1,7-naphthyridinones is sparse, derivatives of the 1,7-naphthyridine scaffold have been investigated for other therapeutic applications, demonstrating that this chemical class is biologically active.

Anticancer and Cytotoxic Potential

Naturally occurring 1,7-naphthyridine alkaloids have shown promise as anticancer agents. One such compound, Bisleuconothine A, isolated from Leuconotis griffithii, has demonstrated antiproliferative activity against several colon cancer cell lines.[2][3] Its mechanism of action is believed to involve the inhibition of the Wnt signaling pathway, a critical pathway often dysregulated in cancer.[3][4] Another 1,7-naphthyridine derivative, sourced from the bacterium Streptomyces albogriseolus, has exhibited cytotoxic effects against a human stomach carcinoma cell line.[2]

Anti-inflammatory Properties

A series of synthetic 1,7-naphthyridine 1-oxides have been identified as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[4] This enzyme is a key target in the development of treatments for inflammatory diseases. These compounds were shown to significantly reduce the production of the pro-inflammatory cytokine TNFα in human whole blood.[4]

The Established Antibacterial Potential of Naphthyridinone Isomers

In contrast to the 1,7-isomer, 1,8-naphthyridinone and 1,5-naphthyridinone derivatives are well-documented as effective antibacterial agents. This class of compounds, which includes the first synthetic quinolone antibiotic, nalidixic acid, primarily functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[5][6] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

The extensive research into 1,8- and 1,5-naphthyridinones has led to the development of numerous clinically important antibiotics. The structure-activity relationship (SAR) studies of these compounds are well-defined, providing a roadmap for the design of new and more potent derivatives.

The proposed mechanism of action for many 1,8-naphthyridinone antibacterial agents is illustrated in the following diagram.

cluster_moa Proposed Mechanism of Action for 1,8-Naphthyridinone Antibacterials drug 1,8-Naphthyridinone Derivative target Bacterial DNA Gyrase / Topoisomerase IV drug->target Binds to inhibition Inhibition of DNA Supercoiling and Replication drug->inhibition Leads to dna Bacterial DNA target->dna Acts on death Bacterial Cell Death inhibition->death

Caption: Inhibition of bacterial DNA replication by 1,8-naphthyridinone derivatives.

Future Perspectives

The lack of extensive research into the antibacterial properties of 1,7-naphthyridinones represents a significant gap in the field of medicinal chemistry. The proven biological activity of this scaffold in other therapeutic areas, coupled with the established antibacterial success of its isomers, suggests that 1,7-naphthyridinone derivatives are promising candidates for the development of novel antibacterial agents.

Future research should focus on the design and synthesis of a diverse library of 1,7-naphthyridinone compounds and their subsequent screening against a broad panel of pathogenic bacteria. Elucidating the structure-activity relationships and identifying the specific molecular targets of any active compounds will be crucial steps in unlocking the full therapeutic potential of this under-explored class of molecules.

References

Application Notes and Protocols: Antifungal Activity of 3-Substituted 1,7-Naphthyridin-8(7H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

This document outlines the current landscape and experimental protocols related to the antifungal activity of 3-substituted 1,7-naphthyridin-8(7H)-one derivatives. Extensive literature searches have revealed a significant focus on the biological activities of various naphthyridine isomers, particularly the 1,8-naphthyridine scaffold, which has shown a broad spectrum of pharmacological properties including antimicrobial, antiviral, and anticancer effects.[1][2][3][4][5]

However, there is a notable scarcity of published research specifically detailing the antifungal activity of 3-substituted 1,7-naphthyridin-8(7H)-ones . While related naphthyridine compounds have been investigated for various therapeutic applications, this specific scaffold remains largely unexplored in the context of antifungal drug discovery.

This document, therefore, serves a dual purpose: to summarize the general methodologies used for assessing antifungal activity in related heterocyclic compounds and to highlight the significant research opportunity that the 1,7-naphthyridin-8(7H)-one core represents. The protocols provided below are based on established methods for antifungal screening and can be adapted for the evaluation of novel 3-substituted 1,7-naphthyridin-8(7H)-one derivatives.

I. Quantitative Data Summary

Due to the lack of specific studies on the antifungal activity of 3-substituted 1,7-naphthyridin-8(7H)-ones, a data table of their activity cannot be provided at this time. Researchers are encouraged to use the protocols outlined below to generate this crucial data. For context, studies on other naphthyridine isomers, such as 1,8-naphthyridines, have reported minimum inhibitory concentrations (MICs) against various fungal strains.[1] These studies can serve as a benchmark for future investigations into the 1,7-naphthyridin-8(7H)-one scaffold.

II. Experimental Protocols

The following are detailed protocols for the primary screening and determination of the minimum inhibitory concentration (MIC) of novel synthetic compounds against pathogenic fungi.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the in vitro susceptibility of fungi to antimicrobial agents.

1. Materials:

  • Test compounds (3-substituted 1,7-naphthyridin-8(7H)-ones) dissolved in a suitable solvent (e.g., DMSO).
  • Fungal strains (e.g., Candida albicans, Aspergillus niger, Cryptococcus neoformans).
  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.
  • Sterile 96-well microtiter plates.
  • Spectrophotometer or microplate reader.
  • Positive control antifungal agent (e.g., Fluconazole, Amphotericin B).
  • Negative control (solvent vehicle).

2. Procedure:

Protocol 2: Agar Disk Diffusion Assay for Preliminary Antifungal Screening

This method provides a qualitative or semi-quantitative assessment of antifungal activity and is useful for initial screening of a large number of compounds.

1. Materials:

  • Test compounds dissolved in a suitable solvent.
  • Fungal strains.
  • Mueller-Hinton agar or Sabouraud Dextrose Agar plates.
  • Sterile filter paper disks (6 mm diameter).
  • Sterile swabs.

2. Procedure:

III. Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antifungal evaluation of novel 3-substituted 1,7-naphthyridin-8(7H)-one derivatives.

Antifungal_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_screening Antifungal Evaluation cluster_output Outcomes start Starting Materials synthesis Synthesis of 3-Substituted 1,7-Naphthyridin-8(7H)-ones start->synthesis purification Purification & Characterization (e.g., NMR, MS, HPLC) synthesis->purification primary_screening Primary Screening (e.g., Disk Diffusion Assay) purification->primary_screening mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination data_analysis Data Analysis & SAR Studies mic_determination->data_analysis lead_compound Identification of Lead Compounds data_analysis->lead_compound

Caption: Workflow for Synthesis and Antifungal Evaluation.

IV. Signaling Pathways

Currently, there is no information available in the scientific literature regarding the specific signaling pathways that may be affected by 3-substituted 1,7-naphthyridin-8(7H)-ones to exert antifungal activity. Mechanistic studies, including target identification and pathway analysis, are critical future steps once promising antifungal candidates from this scaffold are identified. General antifungal mechanisms often involve disruption of the cell membrane, inhibition of cell wall synthesis, or interference with essential metabolic pathways.

V. Conclusion and Future Directions

The 3-substituted 1,7-naphthyridin-8(7H)-one scaffold represents a promising yet underexplored area in the search for novel antifungal agents. The lack of existing data presents a clear opportunity for significant contributions to the field of medicinal chemistry and mycology. Researchers are encouraged to synthesize libraries of these compounds and evaluate their antifungal activity using the standardized protocols provided. Subsequent studies should focus on establishing structure-activity relationships (SAR), elucidating the mechanism of action, and assessing the in vivo efficacy of the most potent derivatives. Such efforts could lead to the discovery of a new class of antifungal drugs with the potential to address the growing challenge of fungal infections.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-1,7-naphthyridin-8(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 3-bromo-1,7-naphthyridin-8(7H)-one, a key intermediate in the synthesis of various biologically active compounds. The protocols detailed herein are foundational for the derivatization of the 1,7-naphthyridin-8(7H)-one scaffold, a core structure in medicinal chemistry. This document outlines procedures for several key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

The successful functionalization of the 3-position of the 1,7-naphthyridin-8(7H)-one core is critical for the development of novel therapeutics, including potent and selective inhibitors of various enzymes.[1] Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, offering a versatile and efficient means to form carbon-carbon and carbon-nitrogen bonds.[2]

General Reaction Scheme

The palladium-catalyzed cross-coupling of this compound proceeds via a general catalytic cycle involving oxidative addition, transmetalation (or a related step), and reductive elimination. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-1,7-naphthyridin-8(7H)-ones

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. This reaction is particularly useful for introducing a variety of aryl and heteroaryl groups at the 3-position of the naphthyridinone core.[3][4][5]

Quantitative Data for Suzuki-Miyaura Coupling:

EntryArylboronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃ (2.5)1,4-Dioxane901690-98
33-Pyridylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (3)Toluene110875-85
42-Thienylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901880-90

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[6]

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid or ester (1.2 mmol, 1.2 equiv.), and the base (see table).

  • Catalyst Addition: Add the palladium catalyst and ligand (if applicable) to the flask.

  • Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Stir the mixture vigorously at the specified temperature for the indicated time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of 3-Amino-1,7-naphthyridin-8(7H)-ones

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of arylamines from aryl halides.[7][8] This reaction is crucial for introducing primary and secondary amines at the 3-position.

Quantitative Data for Buchwald-Hartwig Amination:

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.5)Toluene1001880-92
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)1,4-Dioxane1102475-88
3BenzylaminePd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2.5)Toluene1001685-95
4PyrrolidineG3-XPhos (2)-LHMDS (1.5)THF801288-97

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on general procedures for the Buchwald-Hartwig amination of heterocyclic halides.[9]

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst, the ligand, and the base.

  • Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add the anhydrous solvent followed by the amine (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the specified temperature and stir for the indicated time. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite®, washing with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Synthesis of 3-Alkynyl-1,7-naphthyridin-8(7H)-ones

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to alkynyl-substituted heterocycles.[10][11]

Quantitative Data for Sonogashira Coupling:

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF60685-95
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPA (2.5)DMF80880-90
31-HeptynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃N (3)Acetonitrile701078-88
4Propargyl alcoholPd(dppf)Cl₂ (2.5)CuI (5)Piperidine (2)1,4-Dioxane801270-80

Experimental Protocol: Sonogashira Coupling

This protocol is a generalized procedure based on literature precedents for the Sonogashira coupling of aryl bromides.[12][13]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst, and copper(I) iodide.

  • Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add the anhydrous solvent and the amine base, followed by the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at the specified temperature. Monitor the progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of Celite®. Wash the filtrate with water or a saturated aqueous solution of ammonium chloride.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Heck Reaction: Synthesis of 3-Alkenyl-1,7-naphthyridin-8(7H)-ones

The Heck reaction is a palladium-catalyzed C-C coupling between an aryl halide and an alkene.[14] This reaction is useful for introducing vinyl groups at the 3-position.

Quantitative Data for Heck Reaction:

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF1001275-85
2StyrenePd₂(dba)₃ (1.5)P(o-tolyl)₃ (3)NaOAc (2)DMA1202470-80
3AcrylonitrilePd(OAc)₂ (3)-K₂CO₃ (2)NMP1101865-75
4Allyl alcoholHerrmann's catalyst (1)-Ag₂CO₃ (1.5)Acetonitrile801660-70

Experimental Protocol: Heck Reaction

This protocol is based on general procedures for the Heck reaction of aryl bromides.[6]

  • Reaction Setup: In a sealable reaction tube, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst, and the ligand (if required).

  • Reagent Addition: Add the solvent, the alkene (1.5 mmol, 1.5 equiv.), and the base via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with stirring. Monitor the reaction by GC-MS or TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Purification: Wash the filtrate with water and brine, then dry over anhydrous MgSO₄. Concentrate the organic layer and purify the residue by column chromatography.

Visualizations

G cluster_workflow Experimental Workflow prep Reaction Setup (Substrate, Reagents, Catalyst) reaction Reaction (Heating & Stirring) prep->reaction Inert Atmosphere, Solvent Addition monitor Monitoring (TLC, LC-MS) reaction->monitor workup Work-up (Quenching, Extraction) reaction->workup Reaction Complete monitor->reaction purify Purification (Chromatography) workup->purify product Final Product purify->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

G cluster_catalytic_cycle Generalized Catalytic Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add R-X pd2_complex R-Pd(II)L_n-X oxidative_add->pd2_complex transmetalation Transmetalation (or related step) pd2_complex->transmetalation R'-M pd2_intermediate R-Pd(II)L_n-R' transmetalation->pd2_intermediate reductive_elim Reductive Elimination pd2_intermediate->reductive_elim reductive_elim->pd0 R-R'

Caption: The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for the Analytical Characterization of 3-Bromo-1,7-naphthyridin-8(7H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 3-Bromo-1,7-naphthyridin-8(7H)-one and its derivatives. The protocols outlined below are essential for the identification, quantification, and structural elucidation of this class of compounds, which are under investigation as potential therapeutic agents, notably as inhibitors of Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1).

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

HPLC and LC-MS are fundamental techniques for assessing the purity and confirming the molecular weight of this compound derivatives.

Data Presentation
ParameterValueReference
Compound This compound[1]
Molecular Formula C₈H₅BrN₂O[1]
Molecular Weight 225.04 g/mol [1]
HPLC Retention Time (Rt) 0.56 min[1]
ESI-MS [M+H]⁺ 224.8, 226.8 (isotopic peaks for Br)[1]
Experimental Protocol: HPLC-UV Analysis

This protocol outlines a general method for the purity assessment of this compound derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % Solvent B
    0.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO or Methanol) to a concentration of 1 mg/mL.

Experimental Protocol: LC-MS Analysis

This protocol is designed for the confirmation of molecular weight.

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Utilize the same HPLC conditions as described above.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Nitrogen, as per instrument recommendations.

G LC-MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_lc HPLC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Sample This compound Derivative Dissolution Dissolve in Mobile Phase/DMSO Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration HPLC HPLC System Filtration->HPLC Column C18 Reverse-Phase Column HPLC->Column Gradient Gradient Elution (Water/Acetonitrile) Column->Gradient ESI Electrospray Ionization (ESI) Gradient->ESI MassAnalyzer Mass Analyzer (e.g., Quadrupole) ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Chromatogram (Purity) Detector->Chromatogram MassSpectrum Mass Spectrum ([M+H]+) Detector->MassSpectrum

Caption: Workflow for LC-MS analysis of naphthyridinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound derivatives, providing detailed information about the chemical environment of hydrogen and carbon atoms.

Data Presentation
ParameterValue
Compound This compound
Technique ¹H NMR (400 MHz, DMSO-d₆)
Chemical Shifts (δ, ppm) 11.9 (s, 1H), 8.85 (s, 1H), 8.50 (s, 1H), 7.43 (d, 1H)[1]
TechniquePurpose
¹H NMR To identify and quantify protons in the molecule.
¹³C NMR To identify the carbon skeleton.
COSY To identify proton-proton couplings.
HSQC/HMQC To correlate protons with their directly attached carbons.
HMBC To identify long-range proton-carbon couplings, aiding in the assignment of quaternary carbons and piecing together molecular fragments.
NOESY To determine the spatial proximity of protons, which is useful for stereochemical assignments.
Experimental Protocol: NMR Analysis
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY):

    • Utilize standard instrument-provided pulse programs.

    • Optimize spectral widths and number of increments based on the ¹H and ¹³C spectra.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including stereochemistry and solid-state packing.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Grow single crystals of the derivative suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.

    • Common solvent systems include ethanol, methanol, acetonitrile, or mixtures thereof with water.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Use a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

    • Collect diffraction data at a controlled temperature, often 100 K or room temperature.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model by full-matrix least-squares on F².

    • Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms may be placed in calculated positions.

    • The final refinement should result in low R-factors and a good-quality final structure.[2][3]

G X-ray Crystallography Workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination Compound Purified Derivative Solvent Choose Solvent System Compound->Solvent Growth Slow Evaporation / Vapor Diffusion Solvent->Growth SingleCrystal Obtain Single Crystal Growth->SingleCrystal Mount Mount Crystal SingleCrystal->Mount Diffractometer X-ray Diffractometer Mount->Diffractometer Collect Collect Diffraction Data Diffractometer->Collect Process Process Data Collect->Process Solve Solve Structure (Direct Methods) Process->Solve Refine Refine Structural Model Solve->Refine Structure 3D Molecular Structure Refine->Structure G PKMYT1 in G2/M Checkpoint Control cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CDK1_CyclinB CDK1/Cyclin B Complex (Inactive) PKMYT1 PKMYT1 PKMYT1->CDK1_CyclinB phosphorylates (Thr14, Tyr15) (Inhibits) WEE1 WEE1 WEE1->CDK1_CyclinB phosphorylates (Tyr15) (Inhibits) DNA_Damage DNA Damage DNA_Damage->PKMYT1 activates DNA_Damage->WEE1 activates CDC25C_active CDC25C (Active) DNA_Damage->CDC25C_active inhibits CDC25C_inactive CDC25C (Inactive) CDK1_CyclinB_active CDK1/Cyclin B Complex (Active) Mitosis Mitosis CDK1_CyclinB_active->Mitosis CDC25C_active->CDK1_CyclinB dephosphorylates (Activates) Inhibitor Naphthyridinone Derivative Inhibitor->PKMYT1 inhibits

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Substituted 1,7-Naphthyridinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 1,7-naphthyridinones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. This scaffold is a key pharmacophore in the development of various therapeutic agents, including kinase inhibitors for oncology and anti-inflammatory drugs. The biological activity of these compounds is highly dependent on their purity and the specific substitution patterns on the naphthyridinone core. Therefore, robust and efficient purification methods are critical during their synthesis and development. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is a powerful technique for the isolation and purification of these compounds, ensuring they meet the stringent purity requirements for downstream applications.

This application note provides a detailed protocol for the preparative HPLC purification of substituted 1,7-naphthyridinones, along with guidelines for method development and analysis.

Principle of Separation

Reverse-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase, typically a silica-based support chemically modified with C18 alkyl chains, is used with a polar mobile phase. The sample is introduced to the column in a mobile phase with a high aqueous content. As the concentration of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase is increased through a gradient, the hydrophobic compounds that are adsorbed to the stationary phase begin to elute. The elution order is dependent on the relative hydrophobicity of the substituted 1,7-naphthyridinones, with more hydrophobic compounds requiring a higher concentration of organic solvent to elute. The addition of an acid modifier, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase helps to improve peak shape and resolution by suppressing the ionization of silanol groups on the stationary phase and protonating basic analytes.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for a successful HPLC purification.

  • Dissolution: Dissolve the crude, synthesized substituted 1,7-naphthyridinone in a minimal amount of a suitable solvent. Dimethyl sulfoxide (DMSO) is often a good starting point due to its strong solubilizing power. Alternatively, a mixture of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) can be used.

  • Filtration: It is critical to filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter. This prevents clogging of the HPLC column and system components.

  • Concentration: The concentration of the crude sample for injection will depend on the scale of the purification and the inner diameter of the preparative column. A typical starting concentration for preparative HPLC is in the range of 10-100 mg/mL.

Analytical Method Development

Before scaling up to preparative HPLC, it is essential to develop and optimize the separation on an analytical scale to determine the retention behavior of the target compound and its impurities.

Table 1: Analytical HPLC Parameters

ParameterRecommended Conditions
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 5-10 µL
Preparative HPLC Purification

The analytical method is scaled up for preparative purification. The goal is to maximize throughput while maintaining adequate resolution.

Table 2: Preparative HPLC Parameters

ParameterRecommended Conditions
Column C18 Reverse-Phase (e.g., 21.2 x 250 mm, 10 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A shallow gradient based on the analytical run (e.g., 20-50% B over 30 minutes)
Flow Rate 20 mL/min
Column Temperature Ambient
Detection UV at 254 nm
Injection Volume 1-5 mL (depending on concentration and column capacity)

Procedure:

  • Equilibrate the preparative column with the initial mobile phase conditions for at least 5-10 column volumes or until a stable baseline is achieved.

  • Inject the filtered crude sample solution.

  • Run the gradient elution as determined from the analytical method development.

  • Collect fractions corresponding to the main peak of the target substituted 1,7-naphthyridinone using an automated fraction collector.

  • Analyze the purity of the collected fractions using the analytical HPLC method.

  • Pool the fractions that meet the desired purity specifications.

  • Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.

Data Presentation

The following table presents representative data for the purification of a series of hypothetical substituted 1,7-naphthyridinones.

Table 3: Purification Summary of Substituted 1,7-Naphthyridinones

Compound IDSubstitution PatternCrude Purity (%)Analytical Retention Time (min)Final Purity (%)Yield (%)
N7N-0012-phenyl8512.5>9975
N7N-0022-(4-chlorophenyl)8214.2>9972
N7N-0032-(4-methoxyphenyl)8811.8>9880
N7N-0044-amino-2-phenyl759.7>9965

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the HPLC purification of substituted 1,7-naphthyridinones.

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude_synthesis Crude Synthesized Product dissolution Dissolution in Minimal Solvent crude_synthesis->dissolution filtration Filtration (0.22 µm) dissolution->filtration analytical_dev Analytical Method Development filtration->analytical_dev prep_hplc Preparative HPLC analytical_dev->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis of Fractions fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling solvent_removal Solvent Removal pooling->solvent_removal lyophilization Lyophilization solvent_removal->lyophilization purified_product Purified Product lyophilization->purified_product

Caption: Workflow for the HPLC purification of substituted 1,7-naphthyridinones.

Signaling Pathway Example: Kinase Inhibition

Substituted 1,7-naphthyridinones have been identified as potent inhibitors of various kinases, which are key targets in cancer therapy. The diagram below illustrates a simplified signaling pathway where a 1,7-naphthyridinone derivative acts as a kinase inhibitor.

G cluster_pathway Kinase Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase Kinase (e.g., PIP4K2A) receptor->kinase substrate Downstream Substrate kinase->substrate Phosphorylation cellular_response Cell Proliferation / Survival substrate->cellular_response inhibitor Substituted 1,7-Naphthyridinone inhibitor->kinase

Caption: Inhibition of a kinase signaling pathway by a substituted 1,7-naphthyridinone.

Conclusion

The protocol described in this application note provides a robust starting point for the successful purification of substituted 1,7-naphthyridinones using reverse-phase HPLC. The combination of a systematic approach to method development on an analytical scale followed by a scaled-up preparative separation ensures the attainment of high-purity compounds. The purity of the final product is critical for obtaining reliable data in biological assays and for advancing promising compounds in the drug development pipeline. The provided workflow and example signaling pathway illustrate the practical application and therapeutic relevance of these purified compounds.

Application Notes and Protocols: Sonogashira Coupling of Bromo-naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction has become an indispensable tool in medicinal chemistry and materials science for the synthesis of complex molecular architectures. Naphthyridine scaffolds are prevalent in numerous biologically active compounds, and the introduction of alkynyl moieties via Sonogashira coupling can significantly modulate their pharmacological properties. This document provides detailed application notes and protocols for the Sonogashira coupling of various bromo-naphthyridine isomers.

The successful execution of a Sonogashira coupling on a bromo-naphthyridine substrate is contingent on several key parameters, including the choice of palladium catalyst, ligand, copper co-catalyst, base, solvent, and reaction temperature. The electronic properties of the naphthyridine ring system, influenced by the position of the nitrogen atoms and the bromine substituent, can affect the reactivity of the C-Br bond and the potential for catalyst inhibition. Therefore, careful optimization of reaction conditions is often necessary to achieve high yields and purity.

Data Presentation: Reaction Conditions for Sonogashira Coupling

The following tables summarize typical reaction conditions for the Sonogashira coupling of bromo-pyridines, which serve as excellent model systems for bromo-naphthyridines, as well as a general overview of commonly employed conditions for aryl bromides.

Table 1: Specific Example of Sonogashira Coupling on a Bromo-aza-heterocycle

SubstrateAlkynePd Catalyst (mol%)LigandCu(I) Source (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)PPh₃CuI (30)Et₃NTHF/Et₃N (2:1)RT1692[1]

Table 2: General Sonogashira Reaction Parameters for Aryl Bromides

ParameterTypical Reagents/ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂Pd(PPh₃)₄ is often used for its reliability. Pd(II) pre-catalysts are reduced in situ.
Ligand PPh₃, Xantphos, SPhos, P(t-Bu)₃Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
Copper(I) Co-catalyst CuITypically used to facilitate the formation of the copper acetylide intermediate, though copper-free conditions have been developed.[2]
Base Et₃N, i-Pr₂NH, DIPA, K₂CO₃, Cs₂CO₃An amine base is commonly used, which also often serves as a co-solvent. Inorganic bases can be used in copper-free protocols.
Solvent THF, DMF, Toluene, Dioxane, AcetonitrileAnhydrous and degassed solvents are essential to prevent catalyst deactivation and side reactions.
Temperature Room Temperature to 120 °CThe required temperature depends on the reactivity of the aryl bromide. Electron-deficient systems may react at lower temperatures.
Atmosphere Inert (Nitrogen or Argon)Necessary to prevent oxidation of the palladium catalyst and the phosphine ligands.

Experimental Protocols

The following is a detailed protocol for the Sonogashira coupling of a bromo-aza-heterocycle, which can be adapted for various bromo-naphthyridine substrates.

General Protocol for the Sonogashira Coupling of a Bromo-naphthyridine

This protocol is based on the successful coupling of 6-bromo-3-fluoro-2-cyanopyridine with an arylacetylene.[1]

Materials:

  • Bromo-naphthyridine derivative (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.15 equiv)

  • Copper(I) iodide (CuI) (0.3 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Triethylamine (Et₃N)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (Schlenk flask or sealed tube)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the bromo-naphthyridine (1.0 equiv), Pd(PPh₃)₄ (0.15 equiv), and CuI (0.3 equiv) under a counterflow of inert gas.

  • Solvent and Base Addition: Add anhydrous THF and anhydrous Et₃N in a 2:1 ratio (e.g., 4 mL THF and 2 mL Et₃N for a 0.3 mmol scale reaction).

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 5-10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with saturated aqueous ammonium chloride solution to remove copper salts, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired alkynyl-naphthyridine.

Mandatory Visualization

Sonogashira_Workflow Reactants Bromo-naphthyridine + Terminal Alkyne Setup Combine in Schlenk Flask under Inert Atmosphere Reactants->Setup Catalysts Pd(PPh3)4 + CuI Catalysts->Setup Solvent_Base THF / Et3N Solvent_Base->Setup Degas Degas Mixture Setup->Degas Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Degas->Reaction Workup Solvent Removal & Aqueous Wash Reaction->Workup Purification Column Chromatography Workup->Purification Product Alkynyl-naphthyridine Purification->Product

Caption: Experimental workflow for the Sonogashira coupling of bromo-naphthyridines.

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne Ar-Pd(II)-C≡CR L2 Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Ar-C≡CR CuX CuX Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide + H-C≡CR - HX Alkyne_H H-C≡CR Base Base Cu_Acetylide->Transmetal + CuX

Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 3-Bromo-1,7-naphthyridin-8(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 3-Bromo-1,7-naphthyridin-8(7H)-one.

Frequently Asked Questions (FAQs)

Q1: I am observing low or no conversion of my this compound starting material. What are the likely causes?

A1: Low to no conversion in the Suzuki coupling of this substrate can stem from several factors:

  • Catalyst Inactivity or Inhibition: The palladium catalyst is the heart of the reaction. Its performance can be compromised by degradation or inhibition. The nitrogen atoms in the naphthyridine core can coordinate to the palladium center, leading to catalyst poisoning.[1]

    • Solution: Use a fresh, high-quality palladium catalyst. Consider pre-catalysts that are more resistant to deactivation. Employing bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can shield the palladium center and mitigate catalyst inhibition.[1]

  • Inappropriate Reaction Conditions: The choice of base, solvent, and temperature is critical for the success of the reaction.

    • Solution: A screening of reaction conditions is often necessary. For N-heterocyclic substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required to facilitate the transmetalation step.[1] A mixture of an aprotic polar solvent like 1,4-dioxane or DMF with water is commonly used.

  • Poor Solubility: The this compound or the boronic acid reagent may have limited solubility in the chosen solvent system, impeding the reaction.

    • Solution: Try alternative solvent systems or increase the reaction temperature.

  • Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst.

    • Solution: Ensure all solvents are properly degassed, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]

Q2: My reaction is producing significant side products, such as homocoupling of the boronic acid or debromination of the naphthyridinone. How can I minimize these?

A2: The formation of side products is a common challenge in Suzuki couplings.

  • Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen.

    • Solution: Rigorous degassing of the reaction mixture is essential.[1] Using a slight excess of the this compound relative to the boronic acid can also disfavor this side reaction.

  • Debromination (Proto-dehalogenation): This side reaction involves the replacement of the bromine atom with a hydrogen atom.

    • Solution: This can be caused by certain impurities or reaction conditions. Optimizing the catalyst, ligand, and base combination can help minimize this pathway.

Q3: How do the electronic properties of the 1,7-naphthyridin-8(7H)-one core affect the Suzuki coupling?

A3: The 1,7-naphthyridin-8(7H)-one ring system is electron-deficient. This electronic nature can make the C-Br bond more susceptible to oxidative addition by the palladium catalyst. However, the nitrogen atoms can also act as Lewis bases and interfere with the catalyst. The key is to find a balance where the catalytic cycle can proceed efficiently without catalyst inhibition. The use of specialized ligands designed for electron-deficient heterocycles is often beneficial.

Troubleshooting Flowchart

G start Low Yield or No Reaction check_catalyst Check Catalyst Activity and Loading start->check_catalyst check_conditions Evaluate Reaction Conditions (Base, Solvent, Temperature) start->check_conditions check_reagents Verify Reagent Quality (Boronic Acid, Substrate) start->check_reagents side_reactions Analyze for Side Products (Homocoupling, Debromination) start->side_reactions solution_catalyst Use Fresh Catalyst Screen Bulky Ligands (e.g., SPhos, XPhos) Consider Pre-catalysts check_catalyst->solution_catalyst solution_conditions Screen Bases (K3PO4, Cs2CO3) Optimize Solvent System (e.g., Dioxane/H2O, DMF/H2O) Adjust Temperature check_conditions->solution_conditions solution_reagents Use High-Purity Reagents Check for Boronic Acid Decomposition check_reagents->solution_reagents solution_side_reactions Ensure Rigorous Degassing Adjust Stoichiometry side_reactions->solution_side_reactions success Successful Coupling solution_catalyst->success solution_conditions->success solution_reagents->success solution_side_reactions->success G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R' Ln Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 product R-R' sub R-X boronic R'-B(OR)2 base Base

References

Optimizing Buchwald-Hartwig Reactions for Naphthyridinones: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful optimization of Buchwald-Hartwig amination reactions involving naphthyridinone substrates.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using naphthyridinones as substrates in Buchwald-Hartwig amination?

A1: The presence of nitrogen atoms within the naphthyridinone ring system can lead to catalyst inhibition or deactivation. The lone pair of electrons on the ring nitrogen can coordinate to the palladium center, potentially slowing down or halting the catalytic cycle. Careful selection of ligands is crucial to mitigate this issue.

Q2: Which palladium precatalysts are most effective for the N-arylation of naphthyridinones?

A2: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a commonly used and effective precatalyst for the Buchwald-Hartwig amination of naphthyridinones.[1] Other palladium sources like palladium(II) acetate (Pd(OAc)₂) can also be employed, but may require in situ reduction to the active Pd(0) species.[2]

Q3: What role does the ligand play, and which ligands are recommended for naphthyridinone substrates?

A3: The ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For naphthyridinone substrates, bulky, electron-rich phosphine ligands are generally preferred. XPhos is a well-documented and highly effective ligand for the N-arylation of 1,8-naphthyridin-2(1H)-ones, leading to high yields.[1] Other bulky biaryl phosphine ligands such as RuPhos, BrettPhos, and SPhos are also excellent candidates to screen.

Q4: How does the choice of base impact the reaction?

A4: The base is essential for the deprotonation of the naphthyridinone's N-H bond, forming the nucleophilic amide. The choice of base is highly context-dependent and can significantly influence the reaction's success.[3] For the N-arylation of 3-bromo-1,8-naphthyridin-2(1H)-ones, potassium carbonate (K₂CO₃) has been shown to be an effective base.[1] Other commonly used bases in Buchwald-Hartwig reactions include sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The strength of the base should be carefully considered, as overly strong bases can sometimes lead to side reactions.

Q5: What are the most suitable solvents for this transformation?

A5: Anhydrous, aprotic solvents are typically used to ensure a water-free reaction environment, which is crucial for the stability of the catalyst and to prevent unwanted side reactions. Anhydrous tert-butyl alcohol has been successfully used as a solvent for the N-arylation of 1,8-naphthyridin-2(1H)-ones.[1] Other common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF. The solubility of all reactants, particularly the base, should be a consideration in solvent selection.

Troubleshooting Guides

Problem: Low or No Product Yield

Q: I am observing very low to no conversion of my starting naphthyridinone. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in a Buchwald-Hartwig reaction with a naphthyridinone substrate can stem from several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Inert Atmosphere: Ensure the reaction was set up under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can deactivate the palladium catalyst.

  • Reagent Quality: Verify the purity and dryness of all reagents and solvents. Water can hydrolyze the catalyst and phosphine ligands.

  • Temperature: Confirm the reaction is being conducted at the appropriate temperature. For the N-arylation of 1,8-naphthyridin-2(1H)-ones, temperatures in the range of 80-100 °C are typically employed.[1]

Systematic Troubleshooting:

  • Catalyst System:

    • Palladium Precatalyst: If you are generating the Pd(0) catalyst in situ (e.g., from Pd(OAc)₂), consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃, which can be more reliable.[1]

    • Ligand Choice: The initial choice of ligand may not be optimal. If using a less bulky ligand, consider switching to a more sterically hindered biaryl phosphine ligand like XPhos, RuPhos, or BrettPhos. These ligands can promote reductive elimination and prevent catalyst deactivation.

    • Catalyst/Ligand Ratio: The ratio of palladium to ligand can be critical. A 1:2 or 1:3 ratio of Pd:ligand is a good starting point.

  • Base Selection:

    • Base Strength: If using a weaker base like K₂CO₃, it may not be strong enough for your specific substrate. Consider screening stronger bases such as K₃PO₄ or NaOtBu.

    • Base Solubility: The solubility of the base can impact its effectiveness. Ensure good stirring and consider a solvent in which the base has at least partial solubility.

  • Solvent Effects:

    • Solvent Polarity: The polarity of the solvent can influence the reaction rate and catalyst stability. If a reaction is sluggish in a non-polar solvent like toluene, a more polar aprotic solvent like dioxane or tert-butyl alcohol might be beneficial.[1]

Problem: Formation of Side Products

Q: My reaction is producing significant side products. What are the likely side reactions and how can I minimize them?

A: The formation of side products in Buchwald-Hartwig aminations of naphthyridinones can often be attributed to hydrodehalogenation of the aryl halide starting material or decomposition of the starting materials or product.

Common Side Products and Solutions:

  • Hydrodehalogenation: This is the replacement of the halide on your coupling partner with a hydrogen atom.

    • Cause: This can be promoted by the presence of water or other protic impurities. It can also occur if the catalytic cycle is stalled.

    • Solution: Ensure all reagents and solvents are scrupulously dry. Using a more robust catalyst system with a bulky ligand can sometimes outcompete this side reaction. Lowering the reaction temperature slightly may also be beneficial.

  • Homocoupling of the Aryl Halide: Dimerization of the aryl halide can sometimes be observed.

    • Cause: This is often promoted by the presence of oxygen.

    • Solution: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas.

  • Decomposition of Starting Material or Product: Naphthyridinone scaffolds can sometimes be sensitive to harsh reaction conditions.

    • Cause: High temperatures or an overly strong base can lead to decomposition.

    • Solution: Consider lowering the reaction temperature. If using a strong base like NaOtBu, screen weaker bases like K₂CO₃ or K₃PO₄.

Data Presentation

Table 1: N-Arylation of 3-Bromo-6-substituted-1,8-naphthyridin-2(1H)-ones [1]

EntryNaphthyridinone Substituent (R¹)Aniline Substituent (R²)Product Yield (%)
1H4-OCH₃95
2H3-OCH₃92
3H2-OCH₃88
4H4-CH₃96
5H3-CH₃94
6H2-CH₃90
7H4-F93
8H3-F91
9H2-F87
10CH₃4-OCH₃94
11CH₃3-OCH₃91
12CH₃2-OCH₃86

Reaction Conditions: 3-bromo-6-R¹-1,8-naphthyridin-2(1H)-one (1.0 equiv), aniline (1.2 equiv), K₂CO₃ (2.0 equiv), Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), anhydrous t-butyl alcohol, 80-100 °C.

Experimental Protocols

General Protocol for the N-Arylation of 3-Bromo-1,8-naphthyridin-2(1H)-one with an Aniline [1]

Materials:

  • 3-Bromo-1,8-naphthyridin-2(1H)-one

  • Substituted aniline

  • Potassium carbonate (K₂CO₃), oven-dried

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Anhydrous tert-butyl alcohol

  • Inert atmosphere (argon or nitrogen) glovebox or Schlenk line setup

  • Standard laboratory glassware, oven-dried

Procedure:

  • In an oven-dried reaction vessel inside a glovebox or under a positive pressure of inert gas, combine the 3-bromo-1,8-naphthyridin-2(1H)-one (1.0 equiv), the substituted aniline (1.2 equiv), and potassium carbonate (2.0 equiv).

  • To this mixture, add Pd₂(dba)₃ (5 mol%) and XPhos (10 mol%).

  • Add anhydrous tert-butyl alcohol to the vessel.

  • Seal the reaction vessel and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of Celite to remove inorganic salts.

  • Wash the Celite pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 1,8-naphthyridin-2(1H)-one.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X Product Product (Ar-NR'R'') AmineCoord Amine Coordination Complex OxAdd->AmineCoord + HNR'R'' Amido Palladium-Amido Complex L-Pd(II)(Ar)(NR'R'') AmineCoord->Amido + Base - Base-H+X- Amido->Pd0 Reductive Elimination + Ar-NR'R'' ArX Aryl Halide (Ar-X) ArX->OxAdd Amine Amine (HNR'R'') Amine->AmineCoord Base Base Base->AmineCoord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start reagents Combine Naphthyridinone, Aryl Halide, and Base start->reagents inert Establish Inert Atmosphere reagents->inert catalyst Add Pd Precatalyst and Ligand inert->catalyst solvent Add Anhydrous Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Dilute, and Filter monitor->workup Reaction Complete purify Concentrate and Purify (Column Chromatography) workup->purify product N-Substituted Naphthyridinone purify->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low or No Yield check_basics Check Inert Atmosphere, Reagent Purity, & Temperature start->check_basics basics_ok Basics OK? check_basics->basics_ok basics_ok->start No, Fix Basics screen_ligand Screen Bulky Ligands (e.g., XPhos, RuPhos) basics_ok->screen_ligand Yes screen_base Screen Different Bases (e.g., K₃PO₄, NaOtBu) screen_ligand->screen_base screen_solvent Screen Different Solvents (e.g., Dioxane, Toluene) screen_base->screen_solvent change_catalyst Change Pd Precatalyst (e.g., Pd₂(dba)₃) screen_solvent->change_catalyst optimize Re-optimize Conditions change_catalyst->optimize

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Synthesis of 3-Aryl-1,7-Naphthyridin-8(7H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aryl-1,7-naphthyridin-8(7H)-ones. Our aim is to help you identify and resolve common side reactions and other experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 3-aryl-1,7-naphthyridin-8(7H)-ones, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Question: I am not getting the expected yield of my 3-aryl-1,7-naphthyridin-8(7H)-one. What could be the problem?

Answer: Low or no yield can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting this issue:

  • Reagent Integrity:

    • Moisture/Air Sensitivity: Are any of your starting materials or reagents sensitive to air or moisture? For instance, organometallic reagents used in cross-coupling reactions are highly sensitive. Ensure you are using anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) where necessary.

    • Reagent Purity: Impurities in starting materials can inhibit the reaction or lead to side products. Verify the purity of your starting materials by techniques like NMR or LC-MS.

    • Catalyst Activity: If you are using a catalyst (e.g., a palladium catalyst for a Suzuki or Heck coupling), ensure it has not degraded. Store catalysts under appropriate conditions and consider using a fresh batch.

  • Reaction Conditions:

    • Temperature: The reaction temperature might be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of starting materials or products. Try optimizing the temperature. For thermally sensitive reactions, consider incremental increases.

    • Reaction Time: The reaction may not have been allowed to run to completion. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.

    • Solvent: The choice of solvent is critical. The solvent should be appropriate for the reaction type and should be able to dissolve the reactants. Ensure the solvent is of the correct grade (e.g., anhydrous).

  • Work-up and Purification:

    • Product Loss: Significant amounts of the product may be lost during the work-up or purification steps. Check the aqueous layer for any precipitated product and optimize your extraction and chromatography conditions.

Issue 2: Presence of Significant Impurities or Byproducts

Question: My final product is contaminated with significant impurities. How can I identify and minimize them?

Answer: The formation of impurities is a common challenge. Identifying the structure of the byproduct can provide clues about the underlying side reaction.

  • Common Side Reactions and Byproducts:

    • Homocoupling of Boronic Acids (in Suzuki reactions): This leads to the formation of biaryl compounds derived from the boronic acid. To minimize this, ensure the reaction is carried out under strictly anaerobic conditions and consider using a different palladium ligand or base.

    • Over-oxidation or Reduction: Depending on the synthetic route, other functional groups in your molecule might be susceptible to oxidation or reduction under the reaction conditions.[1] For example, if using an oxidizing agent to form the naphthyridinone ring, other sensitive groups could be affected.

    • Self-condensation of Starting Materials: Aldehydes or ketones used as starting materials can undergo self-condensation, especially under basic or acidic conditions.[1]

    • Incomplete Cyclization: The final ring-closing step to form the naphthyridinone might be incomplete, leading to the presence of the acyclic precursor as a major impurity. This can often be addressed by increasing the reaction time or temperature.

    • Hydrolysis of Intermediates: Certain intermediates may be prone to hydrolysis. For example, ester groups can be hydrolyzed to carboxylic acids.

  • Troubleshooting Strategies:

    • Optimize Reaction Conditions: Adjusting the temperature, reaction time, or stoichiometry of reactants can often minimize the formation of side products.

    • Change the Catalyst or Reagents: If a particular side reaction is persistent, consider using a more selective catalyst or a different set of reagents.

    • Purification Strategy: Develop a robust purification protocol. This may involve recrystallization, column chromatography with different solvent systems, or preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 3-aryl-1,7-naphthyridin-8(7H)-ones?

A1: The synthesis of 3-aryl-1,7-naphthyridin-8(7H)-ones can be achieved through several strategies. One common approach is a multi-step synthesis that involves the construction of the naphthyridinone core followed by the introduction of the aryl group at the 3-position, often via a palladium-catalyzed cross-coupling reaction like the Suzuki or Heck reaction. Another approach involves a convergent synthesis where the aryl group is already incorporated into one of the key building blocks before the final cyclization to form the naphthyridinone ring. The choice of route often depends on the availability of starting materials and the desired substitution pattern on the aryl ring.[2][3]

Q2: How can I confirm the structure of my final product and identify any impurities?

A2: A combination of spectroscopic techniques is essential for structural confirmation and impurity identification.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition (high-resolution mass spectrometry).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Is a powerful tool for separating mixtures and identifying the molecular weights of the components, making it ideal for monitoring reaction progress and identifying byproducts.

  • Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups (e.g., C=O, N-H).

Q3: My purified product is a different color than expected. Should I be concerned?

A3: An unexpected color can sometimes indicate the presence of a persistent, colored impurity, even in small amounts. It could also be due to the inherent properties of the compound itself. If other analytical data (NMR, MS) confirm the purity and structure of your compound, the color may not be a cause for concern for many research applications. However, for applications in drug development, the presence of colored impurities would need to be thoroughly investigated and addressed.

Q4: I am having trouble with the purification of my 3-aryl-1,7-naphthyridin-8(7H)-one. What can I do?

A4: Purification of naphthyridinone derivatives can be challenging due to their often-polar nature and potential for poor solubility.

  • Column Chromatography: Experiment with different solvent systems (e.g., gradients of ethyl acetate/hexanes, dichloromethane/methanol) and different stationary phases (e.g., silica gel, alumina).

  • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure material.

  • Preparative HPLC: For difficult separations, preparative reverse-phase HPLC can be a very effective, albeit more resource-intensive, option.

Quantitative Data Summary

The following tables provide illustrative data on how reaction parameters can influence the yield and purity of 3-aryl-1,7-naphthyridin-8(7H)-ones. Note: This data is hypothetical and for educational purposes.

Table 1: Effect of Temperature on Product Yield and Purity in a Suzuki Coupling Reaction

EntryTemperature (°C)Reaction Time (h)Yield (%)Purity by LC-MS (%)Major Impurity (Byproduct)
160123585Unreacted Starting Material
280127592Homocoupled Boronic Acid
3100126880Decomposition Products

Table 2: Effect of Base on Product Yield in a Condensation/Cyclization Reaction

EntryBaseSolventYield (%)Purity by HPLC (%)
1K₂CO₃DMF6590
2NaHTHF7895
3Et₃NToluene4585

Experimental Protocols

Protocol 1: General Procedure for Suzuki Cross-Coupling to Synthesize a 3-Aryl-1,7-naphthyridin-8(7H)-one

  • To a reaction vessel, add the 3-halo-1,7-naphthyridin-8(7H)-one (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1,7-naphthyridin-8(7H)-one.

Visualizations

Experimental_Workflow reagents 1. Reagent Preparation (Starting Materials, Catalyst, Solvent) reaction 2. Reaction Setup (Inert Atmosphere, Heating) reagents->reaction Combine monitoring 3. Reaction Monitoring (TLC, LC-MS) reaction->monitoring Sample monitoring->reaction Incomplete workup 4. Work-up (Quenching, Extraction) monitoring->workup Complete purification 5. Purification (Chromatography, Recrystallization) workup->purification Crude Product analysis 6. Analysis (NMR, MS) purification->analysis Purified Product

Caption: A typical experimental workflow for the synthesis of 3-aryl-1,7-naphthyridin-8(7H)-ones.

Troubleshooting_Low_Yield start Low Yield of Product check_reagents Check Reagent Quality and Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up and Purification start->check_workup reagent_issue Impure or Degraded Reagents? check_reagents->reagent_issue condition_issue Suboptimal Conditions? check_conditions->condition_issue workup_issue Product Loss During Work-up? check_workup->workup_issue reagent_issue->check_conditions No use_fresh Use Fresh/Pure Reagents reagent_issue->use_fresh Yes condition_issue->check_workup No optimize_temp_time Optimize Temperature/Time condition_issue->optimize_temp_time Yes optimize_purification Optimize Purification Protocol workup_issue->optimize_purification Yes

Caption: A troubleshooting decision tree for addressing low product yield.

Side_Reaction_Diagram cluster_main Main Reaction Pathway cluster_side Side Reaction A 3-Halo-1,7-naphthyridinone C Desired Product: 3-Aryl-1,7-naphthyridin-8(7H)-one A->C Suzuki Coupling (Pd Catalyst, Base) B Arylboronic Acid B->C Suzuki Coupling (Pd Catalyst, Base) D Arylboronic Acid E Homocoupled Byproduct (Biaryl) D->E Homocoupling

Caption: Main reaction pathway versus a common side reaction in Suzuki coupling.

References

preventing homocoupling in Suzuki reactions of bromo-naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving bromo-naphthyridine substrates. Our focus is on preventing the common side reaction of homocoupling to improve reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki reactions and why is it a significant problem with bromo-naphthyridines?

A1: Homocoupling is a common side reaction in Suzuki couplings where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct. This is particularly problematic in reactions with bromo-naphthyridines as it consumes the valuable boronic acid, reduces the yield of the desired naphthyridine product, and often leads to purification challenges due to the similar polarity of the homocoupled product and the target molecule.

Q2: What are the primary causes of homocoupling in Suzuki reactions?

A2: The two main culprits for homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) (Pd(II)) precatalyst. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid. Similarly, when using a Pd(II) salt like Pd(OAc)₂, it can directly react with the boronic acid to generate the homocoupled product alongside the active Pd(0) catalyst, especially at the beginning of the reaction.

Q3: How does the electron-deficient nature of the naphthyridine ring affect the Suzuki reaction and the propensity for homocoupling?

A3: The electron-deficient nature of the naphthyridine ring, due to the presence of two nitrogen atoms, can influence the Suzuki reaction in several ways. While it can facilitate the oxidative addition step, the nitrogen atoms can also coordinate to the palladium catalyst, potentially leading to catalyst deactivation. This can slow down the desired cross-coupling pathway, giving more opportunity for side reactions like homocoupling to occur.

Q4: What are the initial steps I should take to troubleshoot a Suzuki reaction of a bromo-naphthyridine that is showing significant homocoupling?

A4: The first and most critical step is to ensure rigorous exclusion of oxygen from your reaction. This involves thoroughly degassing your solvents and reaction mixture and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the experiment. Secondly, evaluate your choice of palladium source; using a Pd(0) precatalyst can be advantageous over a Pd(II) source.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the Suzuki coupling of bromo-naphthyridines, with a focus on minimizing homocoupling.

Issue 1: Significant Formation of Homocoupled Byproduct

Symptoms:

  • Low yield of the desired cross-coupled product.

  • Presence of a significant amount of a symmetrical biaryl byproduct derived from the boronic acid, confirmed by techniques like GC-MS or LC-MS.

Root Causes and Solutions:

Potential Cause Recommended Action Rationale
Oxygen Contamination 1. Degas Solvents Thoroughly: Use methods like freeze-pump-thaw (3-4 cycles) or sparging with an inert gas (e.g., argon or nitrogen) for at least 30-60 minutes. 2. Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas. Use Schlenk techniques or a glovebox.Oxygen promotes the oxidation of Pd(0) to Pd(II), which catalyzes homocoupling. Rigorous oxygen exclusion is the most critical factor in suppressing this side reaction.
Pd(II) Precatalyst 1. Use a Pd(0) Source: Employ a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. 2. Use Pre-formed Catalysts: Consider using modern, pre-formed catalysts (e.g., Buchwald precatalysts) that generate the active Pd(0) species cleanly and efficiently.Pd(II) sources can directly react with the boronic acid to form the homocoupled dimer as part of the in-situ reduction to the active Pd(0) catalyst.
Inappropriate Ligand 1. Employ Bulky, Electron-Rich Ligands: Use phosphine ligands like SPhos, XPhos, or RuPhos. 2. Screen Ligands: If homocoupling persists, screen a variety of bulky ligands to find the optimal one for your specific bromo-naphthyridine substrate.Bulky ligands can sterically hinder the formation of intermediates that lead to homocoupling and promote the desired reductive elimination step of the cross-coupling cycle.
Suboptimal Base 1. Use Weaker Inorganic Bases: Weaker bases such as K₂CO₃ or K₃PO₄ are often preferred. 2. Anhydrous Conditions: While some protocols use aqueous bases, water can sometimes promote side reactions. Consider using an anhydrous base and solvent system.The choice of base is crucial for activating the boronic acid. A base that is too strong or inappropriate for the substrate can sometimes exacerbate side reactions.

Troubleshooting Workflow for Homocoupling ```dot graph TroubleshootingWorkflow { graph [fontname="Arial", fontsize=12, label="Troubleshooting Homocoupling in Bromo-naphthyridine Suzuki Reactions", labelloc=t, labeljust=c, bgcolor="#F1F3F4"]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="High Homocoupling Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Oxygen [label="Is the reaction rigorously deoxygenated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Improve_Degassing [label="Improve degassing procedure (freeze-pump-thaw or extended sparging).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Catalyst [label="What is the palladium source?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Use_Pd0 [label="Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Ligand [label="Is the ligand optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Use_Bulky_Ligand [label="Use a bulky, electron-rich ligand (e.g., SPhos, XPhos).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Base [label="Is the base appropriate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Use_Weaker_Base [label="Switch to a weaker inorganic base (e.g., K2CO3, K3PO4).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Homocoupling Minimized", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Oxygen; Check_Oxygen -> Improve_Degassing [label="No"]; Improve_Degassing -> Check_Catalyst; Check_Oxygen -> Check_Catalyst [label="Yes"]; Check_Catalyst -> Use_Pd0 [label="Pd(II)"]; Use_Pd0 -> Check_Ligand; Check_Catalyst -> Check_Ligand [label="Pd(0)"]; Check_Ligand -> Use_Bulky_Ligand [label="No"]; Use_Bulky_Ligand -> Check_Base; Check_Ligand -> Check_Base [label="Yes"]; Check_Base -> Use_Weaker_Base [label="No"]; Use_Weaker_Base -> End; Check_Base -> End [label="Yes"]; }

Caption: A step-by-step workflow for the Suzuki coupling of bromo-naphthyridines.

Data Presentation

Table 1: Effect of Different Ligands on Suzuki Coupling Yield (Data is illustrative and compiled from various sources on similar heteroaromatic substrates)

LigandCatalyst PrecursorBaseSolventTemperature (°C)Yield of Cross-Coupled Product (%)
PPh₃Pd(OAc)₂K₂CO₃Dioxane/H₂O10060-75
SPhosPd₂(dba)₃K₃PO₄Toluene11085-95
XPhosPd(OAc)₂K₃PO₄2-MeTHF100>90
RuPhosPd-G3-precatalystK₂CO₃Dioxane80>90

Table 2: Effect of Different Bases on Suzuki Coupling Yield (Data is illustrative and compiled from various sources on similar heteroaromatic substrates)

BaseCatalyst SystemSolventTemperature (°C)Yield of Cross-Coupled Product (%)
Na₂CO₃Pd(dppf)Cl₂DMF/H₂O9070-85
K₂CO₃Pd(PPh₃)₄Dioxane/H₂O10075-85
K₃PO₄Pd(OAc)₂/SPhosToluene110>90
Cs₂CO₃Pd₂(dba)₃/XPhosDioxane100>90

Note: The optimal conditions are highly substrate-dependent, and the data above should be used as a starting point for optimization. The yield of the homocoupled byproduct is inversely related to the yield of the desired product under optimized, oxygen-free conditions.

Technical Support Center: Minimizing Debromination of 3-Bromo-1,7-naphthyridin-8(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the debromination of 3-Bromo-1,7-naphthyridin-8(7H)-one during palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of cross-coupling reactions with this compound?

A1: Debromination, also known as proto-dehalogenation or hydrodehalogenation, is a common and undesired side reaction in palladium-catalyzed cross-coupling reactions. In this process, the bromine atom at the 3-position of the 1,7-naphthyridin-8(7H)-one core is replaced by a hydrogen atom, leading to the formation of 1,7-naphthyridin-8(7H)-one as a significant byproduct. This side reaction reduces the yield of the desired coupled product and complicates the purification process.[1]

Q2: What are the primary mechanistic causes of debromination?

A2: Debromination is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This Pd-H species can arise from various sources, including solvents (e.g., alcohols), water, or the amine base itself. Once formed, the Pd-H species can participate in a competing reaction pathway where it transfers a hydride to the this compound substrate, leading to the debrominated byproduct. Electron-rich aryl halides are generally more susceptible to this side reaction.[1]

Q3: How does the electronic nature of the this compound ring affect its susceptibility to debromination?

A3: The 1,7-naphthyridin-8(7H)-one ring system is generally considered electron-deficient due to the presence of two nitrogen atoms. Electron-deficient aryl halides can sometimes be more prone to debromination, especially with highly active catalyst systems. The specific electronic properties of your coupling partners can also influence the rate of the desired cross-coupling versus the undesired debromination.

Troubleshooting Guides

Issue: Significant Formation of 1,7-naphthyridin-8(7H)-one (Debrominated Byproduct)

This guide provides a systematic approach to diagnose and mitigate the debromination of this compound in your cross-coupling reactions.

Troubleshooting Workflow

Debromination_Troubleshooting start Debromination Observed step1 Step 1: Evaluate Base start->step1 step2 Step 2: Modify Catalyst System step1->step2 If debromination persists step3 Step 3: Adjust Solvent & Temperature step2->step3 If debromination persists step4 Step 4: Optimize Reaction Time step3->step4 If debromination persists end Debromination Minimized step4->end Successful Optimization Reaction_Setup A 1. Add Solids to Flame-Dried Flask B 2. Evacuate and Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvents via Syringe B->C D 4. Add Catalyst/Ligand under Inert Atmosphere C->D E 5. Heat to Desired Temperature with Stirring D->E F 6. Monitor Reaction Progress (TLC/LC-MS) E->F Debromination_Factors cluster_conditions Reaction Conditions cluster_catalyst Catalyst System Base Base (Strength, Type) Hydride_Formation Formation of Pd-H Species Base->Hydride_Formation Solvent Solvent (Protic vs. Aprotic) Solvent->Hydride_Formation Temp Temperature Debromination Debromination (Byproduct Formation) Temp->Debromination Increases Rate Time Reaction Time Time->Debromination Increases with Prolonged Time Pd_Source Palladium Source Pd_Source->Hydride_Formation Ligand Ligand (Bulky, Electron-Rich) Coupling Desired Cross-Coupling (Product Formation) Ligand->Coupling Accelerates Reductive Elimination Hydride_Formation->Debromination

References

Technical Support Center: Purification of Polar 1,7-Naphthyridinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with polar 1,7-naphthyridinone derivatives. The inherent polarity and basic nature of the naphthyridinone core present unique purification challenges, which are addressed in the sections below.

Frequently Asked Questions (FAQs)

Q1: Why is my polar 1,7-naphthyridinone derivative difficult to purify using standard chromatography techniques?

A1: The purification challenges arise from the intrinsic properties of the 1,7-naphthyridinone scaffold:

  • High Polarity: This leads to very strong interactions with polar stationary phases (like silica gel) and very weak interactions with non-polar stationary phases (like C18). This can result in either complete retention at the baseline or immediate elution with the solvent front.[1][2]

  • Basic Nitrogen Atoms: The nitrogen atoms in the naphthyridinone ring are basic and can interact strongly with acidic silanol groups on the surface of standard silica gel. This interaction is a primary cause of significant peak tailing or streaking in normal-phase chromatography.[3][4]

  • Poor Solubility: While soluble in highly polar solvents like DMSO or DMF, these compounds may have poor solubility in moderately polar organic solvents used in many chromatography systems, complicating sample loading and purification.[2]

Q2: My compound streaks badly on a silica gel column. What can I do to improve the peak shape?

A2: Streaking (or tailing) on silica is a common issue for basic compounds like 1,7-naphthyridinone derivatives.[3] It is typically caused by strong, non-ideal interactions with acidic silanol groups on the silica surface.[4] To mitigate this, you can:

  • Add a Basic Modifier: Incorporate a small amount of a basic additive into your mobile phase to compete with your compound for the active sites on the silica. Common choices include triethylamine (TEA) or ammonium hydroxide (NH₄OH).[3][5] Start with concentrations around 0.1-2%.

  • Use a More Polar Solvent System: Sometimes, a more aggressive, polar solvent system (e.g., Dichloromethane/Methanol/Ammonium Hydroxide) is needed to properly elute the compound and overcome the strong stationary phase interactions.[3][6]

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase, such as deactivated silica, alumina, or a bonded phase like amino- or diol-functionalized silica.[3][5][7]

Q3: My compound elutes in the void volume (with the solvent front) during reversed-phase HPLC. How can I achieve retention?

A3: This is a classic problem for highly polar compounds in reversed-phase chromatography, where the analyte is more attracted to the polar mobile phase than the non-polar stationary phase.[8][9] To increase retention, consider these strategies:

  • Use a Highly Aqueous Mobile Phase: Increase the water content of your mobile phase (e.g., >95% water). Note that standard C18 columns can suffer from "phase collapse" or "dewetting" under these conditions, leading to irreproducible retention times.[10] It is crucial to use columns specifically designed for high aqueous conditions (often labeled "AQ" or "polar-embedded").

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative designed specifically for retaining and separating very polar analytes.[1][11][12][13] It uses a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of organic solvent (like acetonitrile) and a small amount of aqueous buffer.[11][12]

  • Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase (e.g., C18) and ion-exchange functionalities.[1][8][14] This dual mechanism provides much greater retention for polar and ionizable compounds than reversed-phase alone.[15]

Q4: What are the best non-chromatographic options for purifying these compounds?

A4: When chromatography is problematic, consider these classical techniques:

  • Crystallization: If your compound is a solid, crystallization can be a highly effective final purification step. Finding the right solvent system is key. Techniques like slow evaporation, vapor diffusion, or using an anti-solvent can be employed.[16][17]

  • Salt Formation and Crystallization: Due to their basic nature, 1,7-naphthyridinone derivatives can often be converted into salts (e.g., hydrochloride, trifluoroacetate). Salts often have very different solubility profiles and may be more amenable to crystallization than the free base.[3][16]

  • Acid-Base Extraction: This liquid-liquid extraction technique can be used for a preliminary cleanup. By dissolving the crude material in an organic solvent and washing with an aqueous acid, the basic naphthyridinone will be protonated and move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified and re-extracted to recover the purified compound.[5]

Troubleshooting Guides

Guide 1: Normal-Phase Chromatography (Silica Gel)

This guide provides a systematic approach to troubleshooting common issues encountered when using standard silica gel chromatography.

Problem Diagnosis & Solution Workflow

G Troubleshooting Normal-Phase Chromatography start Start: Crude 1,7-Naphthyridinone Derivative tlc Run TLC Plate (e.g., 95:5 DCM/MeOH) start->tlc eval_tlc Evaluate TLC Spot tlc->eval_tlc streaking Issue: Severe Streaking / Tailing eval_tlc->streaking Streaking? baseline Issue: Compound Stuck at Baseline (Rf=0) eval_tlc->baseline Rf ≈ 0? good_rf Good Separation (Rf 0.2-0.4) eval_tlc->good_rf Clean Spot? add_base Solution: Add Basic Modifier (e.g., 1% TEA or NH4OH in mobile phase) streaking->add_base increase_polarity Solution: Increase Mobile Phase Polarity (e.g., Increase %MeOH) baseline->increase_polarity run_column Proceed with Flash Column Chromatography good_rf->run_column add_base->tlc Re-run TLC increase_polarity->tlc Re-run TLC alt_phase Consider Alternative Stationary Phase (Alumina, Deactivated Silica) increase_polarity->alt_phase Still stuck?

Caption: Troubleshooting workflow for normal-phase chromatography.

Guide 2: Reversed-Phase Chromatography (HPLC/Flash)

This guide addresses the common problem of poor retention for polar compounds in reversed-phase chromatography.

Problem Diagnosis & Solution Workflow

G Troubleshooting Reversed-Phase Chromatography start Start: Inject sample on C18 column (e.g., 95:5 H2O/ACN gradient) eval_retention Evaluate Retention start->eval_retention no_retention Issue: No Retention (Compound in void volume) eval_retention->no_retention No poor_shape Issue: Poor Peak Shape (Tailing) eval_retention->poor_shape Yes, but... good_retention Sufficient Retention eval_retention->good_retention Yes use_aq_column Action: Use 100% Aqueous Mobile Phase with an AQ-type C18 column no_retention->use_aq_column add_modifier Action: Add Mobile Phase Modifier (e.g., 0.1% Formic Acid or TFA) poor_shape->add_modifier optimize Optimize Method good_retention->optimize try_hilic Action: Switch to HILIC Method use_aq_column->try_hilic Still no retention? try_mmc Action: Switch to Mixed-Mode Column (RP + Ion Exchange) try_hilic->try_mmc Still issues? add_modifier->optimize

Caption: Troubleshooting workflow for reversed-phase chromatography.

Data & Method Comparison

The choice of purification technique is critical. The table below summarizes the primary chromatographic methods suitable for polar 1,7-naphthyridinone derivatives.

TechniqueStationary PhaseMobile Phase PrincipleBest ForKey Challenges
Normal-Phase (NP) Polar (Silica, Alumina)Non-polar organic solvents with polar modifier (e.g., Hexane/EtOAc).Less polar derivatives; good scalability for flash chromatography.Strong retention, peak tailing/streaking for basic compounds, potential for compound degradation on acidic silica.[3][6]
Reversed-Phase (RP) Non-polar (C18, C8)Polar aqueous buffer with organic modifier (e.g., H₂O/ACN).[18][19]General purpose, but challenging for very polar compounds.Poor retention of highly polar analytes; requires specialized "AQ" columns for high-water mobile phases.[8][9][10]
HILIC Polar (Silica, Amine, Diol)High organic (>80% ACN) with a small amount of aqueous buffer.[11][12]Excellent retention and separation of very polar and hydrophilic compounds.[1]Analyte insolubility in high organic mobile phase, sensitivity to water content, longer column equilibration times.[8]
Mixed-Mode (MMC) Multi-functional (e.g., C18 + Ion-Exchanger)Aqueous/Organic, where pH and ionic strength control selectivity.[8][14]Separating complex mixtures of polar, non-polar, and charged analytes in a single run.[14][20]Method development can be more complex due to multiple interaction modes.[1]
Supercritical Fluid (SFC) Various (Normal & Chiral)Supercritical CO₂ with a polar co-solvent (e.g., Methanol).[5]Fast separations, good for polar basic compounds, and chiral separations.[5]Requires specialized equipment; analyte solubility in supercritical CO₂ can be a limitation.[5]

Experimental Protocols

Protocol 1: General Procedure for Flash Chromatography with a Basic Modifier

This protocol outlines a general method for purifying a polar basic compound using silica gel flash chromatography.

  • Solvent System Selection:

    • On an analytical TLC plate, find a solvent system (e.g., Dichloromethane/Methanol) that moves your desired compound to a retention factor (Rf) of approximately 0.2-0.3.

    • If streaking is observed, prepare a new mobile phase containing 1% triethylamine (TEA) or a 90:9:1 mixture of DCM/MeOH/NH₄OH and re-run the TLC to confirm improved spot shape.

  • Column Packing:

    • Select an appropriately sized silica gel column for your sample amount.

    • Pack the column using the chosen mobile phase (without the basic additive initially) as a slurry.

    • Equilibrate the column by flushing with 2-3 column volumes of the mobile phase (now including the basic additive).

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a strong solvent like DCM.[21] Pipette the solution directly and evenly onto the top of the silica bed.[21]

    • Dry Loading: If the sample is not very soluble in the mobile phase, dissolve it in a suitable solvent (e.g., Methanol), add a small amount of silica gel (2-3 times the sample weight), and evaporate the solvent to obtain a free-flowing powder.[21] Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Run the column using the mobile phase containing the basic additive, collecting fractions. Monitor the elution using TLC or a UV detector.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to isolate the purified compound.

Protocol 2: Screening for Retention in HILIC

This protocol provides a starting point for developing a HILIC method for a highly polar compound that fails to retain in reversed-phase.

  • Column and Solvents:

    • Install a HILIC column (e.g., bare silica, amide, or diol phase).

    • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Water/Acetonitrile.

    • Mobile Phase B: 10 mM Ammonium Acetate in 5:95 Water/Acetonitrile.

  • Initial Gradient:

    • Equilibrate the column with 100% B for at least 10-15 column volumes. HILIC equilibration can be slow.

    • Inject the sample (dissolved in 90-95% Acetonitrile).

    • Run a broad gradient from 100% B to 50% B over 10-15 minutes. This will show if the compound is retained and where it elutes.

  • Method Optimization:

    • If the compound is retained, optimize the gradient around the elution point to improve separation from impurities.

    • Adjusting the buffer concentration or pH can also fine-tune selectivity.[8]

This technical support guide provides a foundational understanding and practical strategies for overcoming the purification challenges associated with polar 1,7-naphthyridinone derivatives. By systematically applying these troubleshooting steps and considering alternative methodologies, researchers can significantly improve purification efficiency and success.

References

Technical Support Center: Synthesis of 3-amino-1,7-naphthyridin-8(7H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 3-amino-1,7-naphthyridin-8(7H)-ones. The information is presented in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 3-amino-1,7-naphthyridin-8(7H)-ones?

A1: A prevalent and effective method involves a multi-step synthesis culminating in a Smiles rearrangement. This pathway typically begins with a doubly substituted naphthyridine precursor, such as 1,3-dichloro-7-alkyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile. The synthesis proceeds through a selective nucleophilic aromatic substitution (SNA) at the C1 position with a cyclic amine, followed by substitution at the C3 position with a thiol, and finally, an intramolecular Smiles rearrangement to yield the target 3-amino-1,7-naphthyridin-8(7H)-one core.

Q2: What are the key chemical transformations involved in this synthetic route?

A2: The primary chemical transformations are:

  • Nucleophilic Aromatic Substitution (SNAr): Selective replacement of a chlorine atom with a cyclic amine (e.g., pyrrolidine, piperidine, or azepane).

  • Thioether Formation: Substitution of the second chlorine atom with a thiol, such as 2-mercaptoethanol.

  • Smiles Rearrangement: An intramolecular SNAr where a carbanion attacks an aromatic ring, leading to the formation of the final product. This reaction is typically base-catalyzed.

Q3: What kind of yields can be expected for each step of the synthesis?

A3: The yields for each step can vary based on the specific substrates and reaction conditions. However, reported yields for analogous syntheses provide a general expectation:

StepReactionReagents & ConditionsTypical Yield
1Nucleophilic Aromatic Substitution (Amination)Cyclic amine (e.g., pyrrolidine), triethylamine, absolute ethanol, reflux85-95%
2Thioether Formation2-mercaptoethanol, potassium carbonate, DMF, 85-100°C70-85%
3Smiles RearrangementSodium hydroxide, ethanol, reflux75-85%

Q4: Are "3-amino-1,7-naphthyridin-8(7H)-ones" and "1-amino-3-oxo-2,7-naphthyridines" the same compound?

A4: Yes, these names refer to the same class of compounds. The difference arises from the numbering conventions of the naphthyridine ring system. The current IUPAC nomenclature may favor one over the other, but chemically they represent the same molecular structure. The literature predominantly uses the "1-amino-3-oxo-2,7-naphthyridine" nomenclature for this scaffold.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3-amino-1,7-naphthyridin-8(7H)-ones, focusing on the Smiles rearrangement route.

Low Yield in Step 1: Nucleophilic Aromatic Substitution (Amination)

Problem: The reaction of 1,3-dichloro-7-alkyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile with a cyclic amine results in a low yield of the mono-substituted product.

Potential Cause Troubleshooting Suggestion
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reflux time. Ensure the ethanol is absolute, as water can interfere with the reaction.
Formation of Di-substituted Byproduct While the C1 position is generally more reactive, prolonged reaction times or higher temperatures can lead to substitution at the C3 position as well. If di-substitution is observed, try reducing the reaction time and temperature.
Base Ineffectiveness Triethylamine is used to scavenge the HCl produced. Ensure it is fresh and used in at least a stoichiometric amount.
Poor Nucleophilicity of the Amine For less reactive amines, a stronger base or a higher boiling point solvent might be necessary to drive the reaction to completion.
Low Yield in Step 2: Thioether Formation

Problem: The reaction of the 1-amino-3-chloro-naphthyridine intermediate with 2-mercaptoethanol gives a poor yield of the desired thioether.

Potential Cause Troubleshooting Suggestion
Insufficient Base Potassium carbonate is a common base for this step. Ensure it is finely ground and present in excess (e.g., 2 equivalents) to facilitate the deprotonation of the thiol.
Solvent Issues Dimethylformamide (DMF) is a suitable solvent. Ensure it is anhydrous. Alternative polar aprotic solvents like DMSO can also be considered.
Oxidation of Thiol Thiols can oxidize to disulfides, especially at elevated temperatures. While heating is necessary, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Incomplete Reaction This reaction can be slow. Monitor by TLC and ensure the reaction is heated for a sufficient duration (e.g., 15 hours).
Low Yield in Step 3: Smiles Rearrangement

Problem: The base-catalyzed rearrangement of the 1-amino-3-(2-hydroxyethylthio)-naphthyridine intermediate to the final product has a low yield.

Potential Cause Troubleshooting Suggestion
Ineffective Base Sodium hydroxide in ethanol is a common condition. The choice of base is critical for the deprotonation that initiates the rearrangement. If the reaction is sluggish, consider a stronger base like sodium ethoxide. The base must be strong enough to deprotonate the hydroxyl group to initiate the intramolecular attack.
Intermolecular Side Reactions At high concentrations, intermolecular reactions can compete with the desired intramolecular rearrangement.[1] Running the reaction at a lower concentration may improve the yield of the cyclized product.
Substrate Stability The starting material or the intermediate Meisenheimer complex might be unstable under the reaction conditions, leading to decomposition.[1] Consider running the reaction at the lowest effective temperature and for the minimum time required for completion.
Steric Hindrance The rate of the Smiles rearrangement can be influenced by steric hindrance around the reaction centers. While the core structure is set, be mindful of this if you are using substituted analogues.
Purification Difficulties The product may be highly polar. Ensure an appropriate workup and purification method. If the product is water-soluble, extraction with an organic solvent may be inefficient. Consider alternative purification techniques like preparative HPLC.

Experimental Protocols

General Synthetic Pathway

The synthesis of 3-amino-1,7-naphthyridin-8(7H)-ones (denoted as 1-amino-3-oxo-2,7-naphthyridines in the literature) can be achieved via the following representative multi-step sequence.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Thioether Formation cluster_2 Step 3: Smiles Rearrangement start 1,3-Dichloro-7-alkyl-5,6,7,8- tetrahydro-2,7-naphthyridine- 4-carbonitrile step1_reagents Cyclic Amine (e.g., Pyrrolidine) Triethylamine, Absolute Ethanol Reflux start->step1_reagents product1 1-Amino-3-chloro-7-alkyl-5,6,7,8- tetrahydro-2,7-naphthyridine- 4-carbonitrile step1_reagents->product1 step2_reagents 2-Mercaptoethanol Potassium Carbonate, DMF 85-100°C product1->step2_reagents product2 1-Amino-3-[(2-hydroxyethyl)thio]-7-alkyl- 5,6,7,8-tetrahydro-2,7-naphthyridine- 4-carbonitrile step2_reagents->product2 step3_reagents Sodium Hydroxide, Ethanol Reflux product2->step3_reagents final_product 3-Amino-1,7-naphthyridin-8(7H)-one (or 1-Amino-3-oxo-2,7-naphthyridine) step3_reagents->final_product

Caption: General synthetic workflow for 3-amino-1,7-naphthyridin-8(7H)-ones.

Detailed Methodologies

Step 1: Synthesis of 1-Amino-3-chloro-7-alkyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile

  • To a solution of the 1,3-dichloro-7-alkyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (10 mmol) in absolute ethanol (50 mL), add the cyclic amine (e.g., pyrrolidine, 11 mmol) and triethylamine (11 mmol).

  • Reflux the reaction mixture for 3-5 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Add water (50 mL) to precipitate the product.

  • Filter the resulting solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure compound.

Step 2: Synthesis of 1-Amino-3-[(2-hydroxyethyl)thio]-7-alkyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile

  • To a stirred suspension of the 1-amino-3-chloro-naphthyridine intermediate (10 mmol) and potassium carbonate (20 mmol) in anhydrous DMF (50 mL), add 2-mercaptoethanol (12 mmol).

  • Heat the reaction mixture at 85-100°C for 15 hours.

  • Cool the mixture and add water (50 mL).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the product from ethanol.

Step 3: Synthesis of 3-Amino-1,7-naphthyridin-8(7H)-one via Smiles Rearrangement

  • Suspend the 1-amino-3-[(2-hydroxyethyl)thio]-naphthyridine intermediate in ethanol.

  • Add a solution of sodium hydroxide in ethanol.

  • Reflux the mixture until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and neutralize with a suitable acid (e.g., dilute HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield the final product.

Troubleshooting Logic Diagram

G start Low Yield in Synthesis step_check Which step has low yield? start->step_check step1 Step 1: Amination step_check->step1 Step 1 step2 Step 2: Thioether Formation step_check->step2 Step 2 step3 Step 3: Smiles Rearrangement step_check->step3 Step 3 step1_q1 Incomplete Reaction? step1->step1_q1 step1_a1 Extend reflux time Ensure anhydrous ethanol step1_q1->step1_a1 Yes step1_q2 Di-substitution observed? step1_q1->step1_q2 No step1_a2 Reduce reaction time and temperature step1_q2->step1_a2 Yes step2_q1 Sluggish Reaction? step2->step2_q1 step2_a1 Use excess, finely ground K2CO3 Ensure anhydrous DMF step2_q1->step2_a1 Yes step2_q2 Potential Thiol Oxidation? step2_q1->step2_q2 No step2_a2 Run under inert atmosphere (N2 or Ar) step2_q2->step2_a2 Yes step3_q1 Ineffective Rearrangement? step3->step3_q1 step3_a1 Use a stronger base (e.g., NaOEt) Optimize temperature step3_q1->step3_a1 Yes step3_q2 Suspected Intermolecular Side Reactions? step3_q1->step3_q2 No step3_a2 Lower the reaction concentration step3_q2->step3_a2 Yes

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Catalyst Selection for Suzuki Coupling on Electron-Deficient Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving electron-deficient heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with an electron-deficient heterocycle shows low or no conversion. What are the primary causes?

A1: Low or no conversion in Suzuki couplings of electron-deficient heterocycles is a common challenge and can often be attributed to several factors:

  • Catalyst Inhibition/Deactivation: The nitrogen atom in the heterocycle can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a primary challenge with nitrogen-containing heterocycles.[1]

  • Poor Oxidative Addition: While electron-deficient heterocycles are generally more reactive towards oxidative addition, other factors like steric hindrance can impede this initial step. For less reactive halides like chlorides, this step can be particularly challenging.

  • Inefficient Transmetalation: The transmetalation step can be slow if the boronic acid or ester is not sufficiently activated by the base.

  • Protodeboronation: This is a significant side reaction where the boronic acid or ester is converted back to the corresponding arene, especially with electron-deficient heteroaryl boronic acids.[1]

  • Inadequate Reaction Conditions: Suboptimal choice of ligand, base, solvent, or temperature can lead to reaction failure.

Q2: How can I overcome catalyst inhibition when using nitrogen-containing heterocycles?

A2: Mitigating catalyst poisoning is crucial for a successful reaction. Consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Buchwald ligands such as SPhos, XPhos, and RuPhos are highly effective as they can shield the palladium center and prevent strong coordination with the nitrogen heterocycle.[1] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.

  • Use of Precatalysts: Utilizing well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.[1]

  • Slow Addition: A slow addition of the nitrogen-containing coupling partner can help maintain a low concentration in the reaction mixture, thereby reducing its inhibitory effect on the catalyst.[1]

Q3: What are the best practices to prevent protodeboronation of my heteroaryl boronic acid?

A3: Protodeboronation is a common pitfall. To minimize this side reaction:

  • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis than their corresponding boronic acids.

  • Anhydrous Conditions: Ensure that your solvents and reagents are thoroughly dried. The presence of water can facilitate protodeboronation.

  • Choice of Base: Use a weaker or non-nucleophilic base if compatible with your reaction. In some cases, running the reaction under anhydrous conditions can reduce catalyst deactivation pathways.[1]

  • Optimize Reaction Time and Temperature: Running the reaction at the lowest effective temperature and for the shortest possible time can help to favor the desired cross-coupling over protodeboronation.[1]

Q4: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this?

A4: Homocoupling is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II). To minimize this:

  • Strict Exclusion of Oxygen: Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the setup and reaction.

  • Control of Reaction Conditions: The choice of catalyst, ligand, and base can influence the relative rates of cross-coupling versus homocoupling. Screening different conditions can help identify an optimal system.[1]

  • Use of a Mild Reducing Agent: In some cases, adding a mild reducing agent to the reaction mixture can help to keep the palladium in its active Pd(0) state.[1]

Q5: My substrate has poor solubility in common Suzuki coupling solvents. What can I do?

A5: Poor solubility can significantly hinder reaction rates. Here are some solutions:

  • Solvent Screening: Screen different solvents or solvent mixtures. Common choices include dioxane, THF, DMF, and toluene, often with water as a co-solvent.[1]

  • Increase Reaction Temperature: Higher temperatures can improve the solubility of your substrates.[1] Consider using a high-boiling point solvent if necessary.

Troubleshooting Guides

Guide 1: Low to No Product Formation
Potential Cause Troubleshooting Steps
Catalyst Inhibition 1. Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).2. Use a pre-formed palladium precatalyst.3. Try adding the nitrogen-containing heterocycle slowly to the reaction mixture.
Inactive Catalyst 1. Ensure the palladium source is active. If using a Pd(II) source, it needs to be reduced in situ to Pd(0).2. Degas the reaction mixture thoroughly to prevent catalyst oxidation.
Inefficient Oxidative Addition (especially for chlorides) 1. Use a more electron-rich and bulky ligand.2. Increase the reaction temperature.3. Consider using a more active palladium precatalyst.
Slow Transmetalation 1. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃).2. Ensure the base is finely powdered and anhydrous.
Protodeboronation 1. Use a boronic ester instead of a boronic acid.2. Use anhydrous solvents and reagents.3. Employ a milder base if possible.
Guide 2: Significant Side Product Formation
Side Product Troubleshooting Steps
Homocoupling of Boronic Acid 1. Thoroughly degas the solvent and reaction mixture using an inert gas (Ar or N₂).2. Maintain a positive pressure of inert gas throughout the reaction.3. Add a mild reducing agent to the reaction mixture.
Dehalogenation of Heteroaryl Halide 1. Use a milder base.2. Optimize (reduce) reaction time and temperature.

Data Presentation

Table 1: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid
Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049595
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196
Fictionalized Data for Comparison[2]
Table 2: Comparison of Catalytic Systems for Suzuki Coupling of Chloro- and Bromopyridines
Heteroaryl HalideBoronic AcidCatalystLigandBaseSolventTemp. (°C)TimeYield (%)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane10024 h71
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min81
4,6-DichloropyrimidinePhenylboronic acidPd(OAc)₂PPh₃K₃PO₄1,4-Dioxane10012-24 h>95
3-BromopyridinePhenylboronic acidPd(dppf)Cl₂dppfK₂CO₃DME8516 h92
Data compiled from various sources for illustrative purposes.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of an Electron-Deficient Heteroaryl Bromide

Materials:

  • Heteroaryl bromide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely powdered and anhydrous)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the heteroaryl bromide, arylboronic acid, palladium catalyst, ligand, and base.

  • Add the degassed solvent via syringe.

  • Seal the flask and place it in a preheated oil bath (typically 80-110 °C).

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: High-Throughput Screening of Catalysts and Conditions in 96-Well Plates

This protocol outlines a general workflow for rapidly screening multiple reaction parameters.

1. Stock Solution Preparation:

  • Prepare stock solutions of the heteroaryl halide, boronic acid derivative, various palladium precatalysts, ligands, and bases in appropriate anhydrous solvents (e.g., dioxane, THF, DMF).[4]

2. Reaction Plate Preparation:

  • Using an automated liquid handler, dispense the stock solutions into a 96-well reaction plate according to a predefined experimental design. Each well will contain a unique combination of catalyst, ligand, base, and solvent.[4]

3. Reaction Execution:

  • Seal the reaction plate to prevent solvent evaporation and ensure an inert atmosphere.
  • Place the plate on a heated shaker block at the desired temperature for a set amount of time.

4. Quenching and Dilution:

  • After the reaction is complete, cool the plate to room temperature.
  • Quench each reaction with a suitable solvent (e.g., water or methanol).[4]
  • Dilute the reaction mixtures into a 384-well plate for analysis.[4]

5. Analysis:

  • Analyze the samples using a rapid UPLC-MS method to determine the yield of the desired product in each well.[4]

Mandatory Visualization

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation (R'-B(OR)2) PdII_RX->Transmetalation PdII_R_Rprime R-Pd(II)L_n-R' Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Product Coupled Product (R-R') RedElim->Product ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->OxAdd BoronicAcid Boronic Acid/Ester (R'-B(OR)2) BoronicAcid->Transmetalation Base Base Base->Transmetalation Experimental_Workflow start Start: Reaction Planning reagent_prep Reagent Preparation (Substrates, Catalyst, Ligand, Base, Solvent) start->reagent_prep reaction_setup Reaction Setup under Inert Atmosphere (Degassing, Schlenk Technique) reagent_prep->reaction_setup heating Heating and Stirring (Monitor Temperature and Time) reaction_setup->heating monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring monitoring->heating Incomplete workup Aqueous Workup (Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End: Isolated Product analysis->end Catalyst_Selection_Decision_Tree start Start: Electron-Deficient Heterocycle q1 Is the halide a chloride? start->q1 a1_yes Use highly active catalyst system: - Buchwald Ligands (XPhos, SPhos) - NHC Ligands - Higher Temperatures q1->a1_yes Yes a1_no Standard conditions may suffice, but consider catalyst inhibition. q1->a1_no No (Br, I) q2 Is there a basic nitrogen in the heterocycle? a1_yes->q2 a1_no->q2 a2_yes Mitigate catalyst poisoning: - Bulky, electron-rich ligands - Precatalysts - Slow addition of heterocycle q2->a2_yes Yes a2_no Standard catalyst systems are a good starting point. q2->a2_no No q3 Is significant protodeboronation observed? a2_yes->q3 a2_no->q3 a3_yes - Use boronic ester - Anhydrous conditions - Milder base q3->a3_yes Yes a3_no Proceed with optimization of other parameters. q3->a3_no No

References

Technical Support Center: Solvent Effects on the Reactivity of 3-Bromo-1,7-naphthyridin-8(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 3-Bromo-1,7-naphthyridin-8(7H)-one. While specific quantitative data on solvent effects for this particular molecule is limited in published literature, this guide is built upon established principles of organic chemistry and experimental data from structurally similar aza-heterocyclic compounds.

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Issue: Low or No Conversion of Starting Material

Potential Cause Troubleshooting Step Solvent-Related Considerations
Inactive Catalyst Use a fresh catalyst or a more robust pre-catalyst. Ensure proper inert atmosphere.The solvent can influence catalyst stability. Aprotic polar solvents like 1,4-dioxane or THF are common choices.
Inefficient Transmetalation Increase the strength of the base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃).The presence of water (e.g., in a dioxane/water mixture) can be crucial for facilitating the transmetalation step with boronic acids.
Poor Solubility Choose a solvent system that dissolves all reactants.A mixture of solvents, such as toluene/water or THF/water, can improve the solubility of both the organic substrate and the inorganic base.
Low Reaction Temperature Gradually increase the reaction temperature, monitoring for decomposition.Select a solvent with a boiling point that allows for the necessary reaction temperature to be reached and maintained.

Issue: Significant Side Product Formation (e.g., Homocoupling of Boronic Acid, Debromination)

Potential Cause Troubleshooting Step Solvent-Related Considerations
Oxygen Contamination Thoroughly degas all solvents and the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).Solvents with lower oxygen solubility can be advantageous.
Protodeboronation of Boronic Acid Use a less aqueous or anhydrous solvent system. Consider using a boronic ester (e.g., pinacol ester) which is more stable.While some water can be beneficial for transmetalation, excess water, especially with prolonged heating, can lead to protodeboronation.
Catalyst-Promoted Debromination Screen different palladium catalysts and ligands. Sometimes a less reactive catalyst system can be more selective.The choice of solvent can influence the rate of competing side reactions. If debromination is observed, consider a less polar aprotic solvent.
Buchwald-Hartwig Amination Reactions

Issue: Low or No Conversion of Starting Material

Potential Cause Troubleshooting Step Solvent-Related Considerations
Catalyst Deactivation The pyridine-like nitrogen in the naphthyridine core can coordinate to the palladium catalyst, leading to deactivation. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to sterically shield the metal center.Non-polar, aprotic solvents like toluene or 1,4-dioxane are generally preferred as they are less likely to coordinate with the catalyst compared to more polar solvents.
Incorrect Base The choice of base is critical. Sodium tert-butoxide (NaOt-Bu) is a common and effective base for this reaction.The solubility of the base in the chosen solvent is important for reaction efficiency.
Insufficient Temperature Increase the reaction temperature. Buchwald-Hartwig aminations often require elevated temperatures (80-110 °C).Toluene and dioxane have appropriate boiling points for these reactions.

Issue: Poor Reproducibility

Potential Cause Troubleshooting Step Solvent-Related Considerations
Inconsistent Solvent Quality Use anhydrous, degassed solvents to avoid quenching the base and deactivating the catalyst.The presence of water or oxygen can have a significant impact on the reaction outcome.
Variable Reagent Purity Ensure the purity of the amine and the bromo-naphthyridinone.Impurities in the starting materials can interfere with the catalytic cycle.

Data Presentation: Representative Solvent and Base Combinations

The following tables summarize common conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on bromo-aza-heterocycles, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Aza-Heterocycles

Solvent System Base Typical Temperature (°C) Comments
1,4-Dioxane / H₂OK₃PO₄80 - 100A robust and widely used system.
Toluene / H₂OK₂CO₃90 - 110Good for a variety of substrates.
THF / H₂OCs₂CO₃70 - 90Often provides high yields but is more expensive.
DMFNa₂CO₃100 - 120Can aid in the solubility of starting materials.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Aza-Heterocycles

Solvent Base Typical Temperature (°C) Comments
TolueneNaOt-Bu90 - 110A very common and effective combination.
1,4-DioxaneK₃PO₄90 - 110A good alternative, particularly for less reactive amines.
THFLiHMDS70 - 90Can be used for base-sensitive substrates.

Experimental Protocols

The following are generalized protocols adapted from literature for similar substrates and should be optimized for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if separate, the ligand under a positive pressure of inert gas. Add the degassed solvent(s) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.).

  • Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)(Br)L₂ Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOR Ar-Pd(II)(OR)L₂ ArPdBr->ArPdOR Ligand Exchange (Base, e.g., OH⁻) ArPdAr_prime Ar-Pd(II)(Ar')L₂ ArPdOR->ArPdAr_prime Transmetalation (Ar'-B(OH)₂) ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_1 Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)(Br)L₂ Pd0->ArPdBr Oxidative Addition (Ar-Br) AmineComplex [Ar-Pd(II)(Br)(NHR'R'')L₂] ArPdBr->AmineComplex Amine Coordination (HNR'R'') AmidoComplex [Ar-Pd(II)(NR'R'')L₂] AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Verify Temperature and Reaction Time check_reagents->check_conditions check_atmosphere Ensure Inert Atmosphere (Degas Solvents) check_conditions->check_atmosphere optimize_solvent Optimize Solvent System (Solubility, Polarity) check_atmosphere->optimize_solvent optimize_base Screen Different Bases (Strength, Solubility) optimize_solvent->optimize_base optimize_catalyst Screen Catalysts and Ligands optimize_base->optimize_catalyst success Successful Reaction optimize_catalyst->success

Caption: A general workflow for troubleshooting low-yielding cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for a Suzuki-Miyaura coupling with this compound?

A1: A good starting point is a mixture of an aprotic polar solvent and water, such as 1,4-dioxane/water (in a 4:1 to 10:1 ratio) or toluene/water. These solvent systems are effective for a wide range of bromo-aza-heterocycles.

Q2: How does the choice of solvent affect the Buchwald-Hartwig amination of this substrate?

A2: For Buchwald-Hartwig aminations, non-polar aprotic solvents like toluene and 1,4-dioxane are generally preferred. These solvents are less likely to coordinate with the palladium catalyst, which can be a problem with nitrogen-containing heterocycles like 1,7-naphthyridine.

Q3: I am observing significant debromination of my starting material in a Suzuki coupling. Can the solvent choice help mitigate this?

A3: Yes, solvent choice can influence the rate of debromination (protodehalogenation). This side reaction is often more prevalent in the presence of water and a strong base. Consider reducing the amount of water in your solvent system or switching to a completely anhydrous system with a suitable base (e.g., using potassium phosphate in dioxane).

Q4: Can polar protic solvents like ethanol or isopropanol be used for these cross-coupling reactions?

A4: While not the most common choice, polar protic solvents can sometimes be used, particularly in Suzuki couplings. However, they can also act as nucleophiles and may lead to side reactions. For Buchwald-Hartwig aminations, they are generally avoided as they can interfere with the base and the catalytic cycle.

Q5: What is the role of water in Suzuki-Miyaura coupling reactions?

A5: Water plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It helps to activate the boronic acid by forming a boronate species, which then transfers its organic group to the palladium center more readily. However, as mentioned, an excess of water can lead to undesirable side reactions.

Technical Support Center: Managing Protodeboronation in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage protodeboronation, a critical side reaction in Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem in Suzuki reactions?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of an organoboron reagent, such as a boronic acid, is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2][3] In the context of Suzuki-Miyaura coupling, this side reaction consumes the boronic acid, converting it into a simple arene or heteroarene.[3] This leads to reduced yields of the desired cross-coupled product and introduces a byproduct that can complicate purification.[2][4][5] Substrates like electron-deficient arylboronic acids and certain heteroaromatic boronic acids (e.g., 2-pyridyl) are particularly susceptible to this issue.[3][6]

Q2: What are the primary mechanisms of protodeboronation?

A2: Protodeboronation can proceed through several pathways, primarily catalyzed by acid or base.[1][7][8]

  • Base-Catalyzed Protodeboronation: This is highly relevant for Suzuki reactions, which are typically run under basic conditions.[7][8] The base, such as a hydroxide ion, attacks the boron atom to form a more reactive boronate species ([ArB(OH)₃]⁻).[1][3][8] This is followed by the cleavage of the C-B bond, with a proton source like water protonating the ipso-carbon.[1][8] For most simple arylboronic acids, the reaction rate is fastest at high pH.[9]

  • Acid-Catalyzed Protodeboronation: In the presence of acid, the boronic acid can be protonated, leading to the cleavage of the C-B bond.[1][8][10]

  • Special Mechanisms for Heteroaryl Boronic Acids: Some basic heteroaromatic boronic acids, like 2-pyridineboronic acid, have unique decomposition pathways. Under neutral pH conditions, they can form a highly reactive zwitterionic intermediate that rapidly undergoes protodeboronation.[2] Counterintuitively, adding either acid or base can shift the equilibrium away from this zwitterion, slowing the decomposition.[1][2]

Q3: Which reaction parameters have the most significant impact on protodeboronation?

A3: Several factors can significantly influence the rate of protodeboronation:

  • pH: The reaction pH is a critical factor as it controls the speciation of the boronic acid and its reactivity.[2] For many arylboronic acids, protodeboronation is fastest at high pH, while for others like 2-pyridyl boronic acid, the maximum rate is near neutral pH.[2][9]

  • Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.[3][4][11]

  • Choice of Base: The strength and type of base are crucial. Strong bases can promote protodeboronation, whereas milder bases are often preferred.[2][12]

  • Catalyst System: The efficiency of the palladium catalyst and ligands is key. A highly active catalyst that promotes rapid cross-coupling can outcompete the slower protodeboronation side reaction.[1][4] However, some bulky phosphine ligands have been shown to paradoxically accelerate palladium-catalyzed protodeboronation.[3][13][14]

  • Solvent: The solvent system affects the solubility of reagents and the stability of intermediates.[4] The presence of a proton source, like water, is necessary for the reaction to occur.[12] Anhydrous conditions can suppress protodeboronation.[2][15]

Q4: How can I protect my boronic acid from protodeboronation?

A4: Using a more stable derivative of the boronic acid is a primary strategy. These derivatives act as "masked" reagents that slowly release the active boronic acid into the reaction.[6][16] This "slow-release" strategy keeps the concentration of the unstable free boronic acid low, minimizing its decomposition.[1][16][17][18] Common derivatives include:

  • Pinacol Esters: These are widely used to improve the stability of boronic acids.[5]

  • MIDA (N-methyliminodiacetic acid) Boronates: These are particularly stable and are excellent for slow-release strategies, reducing the exposure of the liberated boronic acid to conditions that cause protodeboronation.[1][6][7]

  • Organotrifluoroborates (BF₃K salts): These salts also serve as stable precursors that hydrolyze under reaction conditions to release the boronic acid.[1][17][19][20]

Q5: If I'm already using a boronic ester and still see protodeboronation, what should I do?

A5: If switching to an even more stable derivative (like a MIDA boronate) isn't feasible, the focus should be on optimizing the reaction conditions to accelerate the desired Suzuki coupling relative to the protodeboronation.[2] Key adjustments include:

  • Use a Highly Active Catalyst System: Employing advanced precatalysts (e.g., XPhos-based) can significantly speed up the coupling, even at lower temperatures.[10][18]

  • Lower the Reaction Temperature: Since protodeboronation is often favored at higher temperatures, running the reaction at the lowest effective temperature can help.[11][12]

  • Select a Milder Base: Switch from strong bases (NaOH, KOH) to weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][12]

  • Use Anhydrous Solvents: Minimizing water content can significantly slow protodeboronation.[2][12][15]

Q6: How can I quantitatively measure the extent of protodeboronation in my experiment?

A6: The most direct method is to monitor the reaction's progress over time using ¹H or ¹⁹F NMR spectroscopy (if applicable).[2] By including a known concentration of an internal standard in the reaction mixture, you can determine the relative concentrations of the starting materials, the desired product, and the protodeboronated byproduct at various time points.[2] This allows for the calculation of reaction rates and the precise quantification of material lost to the side reaction.[2] LC-MS and GC-MS are also effective techniques for identifying and quantifying the protodeboronated byproduct.[3]

Visualizing Reaction Pathways and Troubleshooting

competing_pathways

Caption: Competing Suzuki-Miyaura and protodeboronation pathways.

troubleshooting_workflow

Caption: Troubleshooting workflow for managing protodeboronation.

Troubleshooting Guide

Problem Observed Probable Cause Recommended Solutions
Low yield of desired product and significant amount of protonated arene/heteroarene byproduct (Ar-H). High rate of protodeboronation relative to cross-coupling.1. Switch to a more stable boron reagent: Use a pinacol ester, MIDA boronate, or organotrifluoroborate (BF₃K salt).[1][5][6] 2. Lower the reaction temperature: This slows the decomposition pathway.[12] 3. Change the base: Use a milder base like K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][12] 4. Use a more active catalyst: A faster catalyst can improve the rate of the desired reaction over the side reaction.[1][18]
Reaction is sluggish and incomplete, even with a stable boronic ester. Poor catalyst activity or deactivation.1. Ensure inert atmosphere: Thoroughly degas solvents and reagents to prevent catalyst oxidation.[4] 2. Check reagent quality: Use fresh, high-purity catalyst and ligands.[4] 3. Increase catalyst loading: A modest increase may improve conversion.[4] 4. Screen different catalyst systems: Not all catalysts are optimal for all substrates.[4]
Reaction works at high temperature but fails at room temperature, with increased protodeboronation. At lower temperatures, the rate of transmetalation may be too slow, allowing the competing protodeboronation pathway to dominate.[11]1. Use a more active catalyst: Employ a catalyst system known for high activity at lower temperatures (e.g., Pd(dppf)Cl₂ or an XPhos-based precatalyst).[11] 2. Accept the temperature requirement: Some substrate combinations may inherently require thermal energy for efficient transmetalation to outpace decomposition.[11]
Inconsistent results between batches. Variable quality of reagents or solvent.1. Use high-purity reagents: Ensure the boronic acid/ester is stored under cool, dry, and inert conditions.[12] 2. Use freshly dried, degassed solvents: This minimizes water and oxygen, which can affect catalyst stability and promote side reactions.[12][21][22]

Data Summary: Impact of Reaction Parameters

The following tables summarize qualitative trends for minimizing protodeboronation.

Table 1: General Effect of Base Selection

BaseRelative StrengthTypical Impact on ProtodeboronationRecommendation
NaOH, KOH, LiOHStrongCan significantly accelerate protodeboronation.[12]Avoid if possible, especially with sensitive substrates.
K₂CO₃, Cs₂CO₃ModerateGenerally a good balance of reactivity and lower protodeboronation rates.[12]Good starting point for optimization.
K₃PO₄Weak/ModerateOften cited as an excellent choice for minimizing protodeboronation.[2][12]Highly recommended for challenging couplings.
Organic Bases (e.g., Et₃N)WeakCan be effective but are substrate-dependent.Consider for specific applications where inorganic bases fail.

Table 2: General Effect of Solvent Selection

Solvent SystemTypical ConditionsImpact on ProtodeboronationRecommendation
Toluene, DioxaneAnhydrousSuppresses protodeboronation by limiting the proton source.[2][12]Ideal for highly sensitive boronic acids. Requires anhydrous base.
Dioxane/Water, THF/WaterAqueous mixtureCommon for Suzuki, but water is the proton source for protodeboronation.[12]Minimize water content (e.g., 10:1 organic:water ratio).
Alcohols (e.g., t-BuOH)ProticCan act as a proton source.[23]Use with caution; may require specific catalyst systems.
Polar Aprotic (DMF, MeCN)Anhydrous or AqueousCan influence catalyst activity and selectivity.[24] High water content can be detrimental.Substrate-dependent; screen carefully.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling Using a MIDA Boronate to Minimize Protodeboronation

This protocol is a starting point for challenging couplings where protodeboronation is a major concern.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the MIDA boronate (1.2–1.5 equiv.), and a mild base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if required).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 10:1) via syringe. The reaction concentration is typically 0.1-0.5 M with respect to the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 60–80 °C) and stir.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through celite. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.[2]

Protocol 2: Monitoring Protodeboronation via ¹H NMR Spectroscopy

  • Sample Preparation: In an NMR tube, set up a small-scale reaction (~0.7 mL total volume) using the precise conditions of your experiment. Include an internal standard with a known concentration and a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).

  • Initial Spectrum (t=0): Acquire an initial ¹H NMR spectrum before heating to confirm the starting concentrations of all components.

  • Time-Course Monitoring: Place the sealed NMR tube in a pre-heated oil bath or a temperature-controlled NMR probe. At regular intervals (e.g., every 30 minutes), acquire a new spectrum.

  • Data Analysis: For each time point, integrate the signal of the internal standard and the characteristic signals for the aryl halide, the desired coupled product, and the protodeboronated byproduct.

  • Quantification: Normalize the integrals of the reaction components against the integral of the internal standard to determine their concentrations over time. This allows for the calculation of reaction rates and the percentage of boronic acid lost to protodeboronation.[2]

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Substituted Naphthyridinones

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction:

The naphthyridinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. While the structure-activity relationship (SAR) of 3-substituted 1,7-naphthyridin-8-ones is a specific area of interest, publicly available data for this exact isomeric scaffold is limited. To provide a valuable comparative analysis for researchers, this guide examines the SAR of several key naphthyridinone isomers, including 1,8-naphthyridin-4-ones, 1,8-naphthyridine-3-carbonitriles, and others, for which more extensive experimental data has been published. Understanding the SAR of these related scaffolds can provide crucial insights for the rational design of novel therapeutics based on the naphthyridinone core.

This guide summarizes quantitative data on the biological activities of various substituted naphthyridinones, details the experimental protocols used for their evaluation, and provides visualizations of key experimental workflows.

SAR of 2-Aryl-1,8-naphthyridin-4-ones as Cytotoxic Agents

Derivatives of 2-aryl-1,8-naphthyridin-4-one have been investigated for their cytotoxic effects against various human cancer cell lines. The substitutions at the C-2, C-5, C-6, and C-7 positions of the naphthyridinone core, as well as on the C-2 aryl ring, have been shown to significantly influence their potency.[1][2][3]

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity (IC50) of selected 2-aryl-1,8-naphthyridin-4-one derivatives against human lung (A549), renal (Caki-2), cervical (HeLa), and leukemia (HL-60) cancer cell lines.[1][2]

CompoundR1 (C2-Aryl)R2 (C5)R3 (C6)R4 (C7)IC50 (µM) A549[1]IC50 (µM) Caki-2[1]IC50 (µM) HeLa[2]IC50 (µM) HL-60[2]
11 2-NaphthylHHH9.419.1--
12 2-NaphthylCH₃HH10.917.5--
13 2-NaphthylHCH₃H2.313.4--
14 2-NaphthylHHCH₃--2.61.5
15 2-NaphthylCH₃HCH₃--2.30.8
16 2-NaphthylHHH--0.70.1
Colchicine---->20>2023.67.8

Note: The numbering of compounds corresponds to the source literature.

SAR Insights:
  • C-2 Position: The introduction of a bulky, lipophilic group like a naphthyl ring at the C-2 position generally enhances cytotoxic activity compared to smaller aryl groups.[1][2]

  • C-5, C-6, and C-7 Positions:

    • Methyl substitution at the C-6 or C-7 positions appears to be more favorable for activity than substitution at the C-5 position.[2]

    • In some cases, a methyl group at the C-7 position was more potent than at the C-5 or C-6 positions.[1]

    • Disubstitution with methyl groups at both C-5 and C-7, or having no substitution at these positions, resulted in significantly lower activity.[1]

  • Overall Trend: Compound 16 , with a C-2 naphthyl group and a C-7 methyl group, demonstrated the most potent activity across the tested cell lines.[2] The contour maps from 3D-QSAR studies suggest that the C-1 NH and C-4 carbonyl groups of the naphthyridine ring, along with the C-2 naphthyl ring, are crucial for cytotoxicity.[2][3]

SAR of 1,8-Naphthyridine-3-carbonitrile Derivatives as Anti-mycobacterial Agents

A series of 1,8-naphthyridine-3-carbonitrile derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. These studies have highlighted the importance of the substituent at the C-2 position, which is typically a piperazine ring with further modifications.[4][5]

Quantitative Data Summary

The table below presents the Minimum Inhibitory Concentration (MIC) for selected 1,8-naphthyridine-3-carbonitrile derivatives.

CompoundR (Substituent on Piperazine at C-2)MIC (µg/mL)[4][5]
ANA-12 5-Nitrofurancarbonyl6.25
ANA-7 2-Nitrophenylacetyl12.5
ANA-8 3-Trifluoromethylphenylacetyl12.5
ANA-10 3-Nitrophenylacetyl12.5
ANA-6 2-Fluorophenylacetyl12.5
ANC-2 2-Methylphenylglycyl12.5
ANA-3 3,4-Dimethylphenylacetyl25
Ethambutol-6.25

Note: The numbering of compounds corresponds to the source literature.

SAR Insights:
  • A 5-nitrofuran heteroaromatic ring on the piperazine moiety (ANA-12) resulted in the most potent anti-tubercular activity, comparable to the standard drug ethambutol.[4]

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the N-phenylacetamide substituent generally led to good anti-TB activity.[4]

  • Electron-donating groups (e.g., -CH₃) on the same ring tended to decrease the activity.[4]

  • A halogen atom, such as fluorine, on the phenyl ring was also favorable for activity.[4]

Experimental Protocols

MTT Assay for Cytotoxicity[6][7][8][9]

This assay is a colorimetric method used to assess cell viability.[6] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells into purple formazan crystals.[7][6] The amount of formazan produced is proportional to the number of viable cells.[8]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[7][9]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Microplate Alamar Blue Assay (MABA) for Anti-mycobacterial Activity[10][11]

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[10] The assay utilizes the redox indicator Alamar Blue (resazurin), which is blue in its oxidized state and turns pink when reduced by metabolically active bacteria.[10]

  • Plate Setup: In a 96-well plate, add sterile deionized water to the outer wells to prevent evaporation. Add culture medium (e.g., Middlebrook 7H9 broth with OADC enrichment) to the remaining wells.[11]

  • Compound Dilution: Prepare serial dilutions of the test compounds directly in the plate.

  • Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue solution to each well.

  • Second Incubation: Re-incubate the plate for 24 hours.

  • Result Interpretation: A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.

Visualizations

General Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting structure-activity relationship studies in drug discovery.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_optimization Optimization Lead_ID Lead Identification Analog_Design Analog Design Lead_ID->Analog_Design Based on target Synthesis Chemical Synthesis Analog_Design->Synthesis Create library In_Vitro In Vitro Screening (e.g., Enzyme/Cell Assays) Synthesis->In_Vitro Test compounds Data_Analysis Data Analysis (IC50, MIC) In_Vitro->Data_Analysis Generate data SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis Identify trends Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Refine structure Lead_Opt->Analog_Design Iterative cycle

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

MTT Assay Workflow

This diagram outlines the key steps involved in performing an MTT assay to determine cell viability.

MTT_Workflow A Plate Cells B Treat with Naphthyridinones A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Solubilize Formazan E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Key steps in the MTT cell viability assay workflow.

References

A Comparative Guide to the Potency of 1,7-Naphthyridinone Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of various 1,7-naphthyridinone and structurally related naphthyridine-based kinase inhibitors against key therapeutic targets. The information is compiled from recent scientific literature and presented to facilitate informed decisions in drug discovery and development projects. All quantitative data is summarized for clear comparison, and detailed experimental methodologies for cited assays are provided.

Data Presentation: Potency of Naphthyridinone Kinase Inhibitors

The following table summarizes the in vitro potency (IC50) of selected 1,7-naphthyridinone and related naphthyridine kinase inhibitors against various kinase targets. Lower IC50 values indicate higher potency.

Kinase TargetInhibitor CompoundIC50 (nM)Assay Platform
p38α MAPK 1,7-Naphthyridine 1-oxide derivativePotent inhibition (specific values not detailed in abstract)[1]Not Specified
7-amino-naphthyridone derivative (Compound 16)Potent in vitro inhibition (specific values not detailed in abstract)[2]Not Specified
Casein Kinase 2 (CK2) Naphthyridine-based inhibitor (Compound 2)CK2α: ~3 nM, CK2α': ~3 nMNot Specified[3]
CX-4945 (Silmitasertib)1Not Specified[4]
SGC-CK2-12.3 (on CK2α)Not Specified[5]
PIP4K2A BAY-091Potent and selective (specific values not detailed in abstract)[6]ADP-Glo
BAY-297Potent and selective (specific values not detailed in abstract)[6]ADP-Glo
1,7-Naphthyridine analogues66 - 18,000ADP-Glo[1]
PKMYT1 Naphthyridinone derivative (Compound 36)Double-digit nanomolar potency[7][8]Enzymatic Assay
Compound A303Not Specified[9]
Tpl2 (COT) 4-alkylamino-[1][10]naphthyridine-3-carbonitrileGood in vitro activity (specific values not detailed in abstract)[11]Not Specified
Tpl2 Kinase Inhibitor 150Not Specified[12][13]
6-substituted-4-anilino-[1][10]-naphthyridine-3-carbonitrilesLead to discovery of compounds with therapeutic potential[14]Not Specified

Experimental Protocols

Detailed methodologies for commonly cited kinase inhibition assays are provided below. These protocols are generalized and may require optimization for specific kinases or inhibitors.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps:

  • Kinase Reaction:

    • Set up the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations.

    • Incubate the reaction at an appropriate temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[9]

    • Measure the luminescence using a luminometer. The signal intensity is proportional to the ADP concentration, which reflects the kinase activity.

NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay measures the binding of an inhibitor to a target kinase within living cells.

  • Cell Preparation:

    • HEK293 cells are transiently transfected with a plasmid encoding a NanoLuc®-kinase fusion protein.

    • Seed the transfected cells into multi-well plates.

  • Assay Procedure:

    • Treat the cells with a NanoBRET® tracer (a fluorescently labeled ligand that binds to the kinase) and the test inhibitor at various concentrations.

    • Incubate to allow for binding to reach equilibrium.

    • Add the NanoLuc® substrate to generate luminescence.

    • Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals. The BRET ratio is calculated from these measurements. A decrease in the BRET signal indicates displacement of the tracer by the inhibitor, allowing for the determination of inhibitor binding affinity.

HTRF® Kinase Assay

The HTRF® (Homogeneous Time-Resolved Fluorescence) assay is a fluorescence-based method to measure kinase activity.

  • Kinase Reaction:

    • Combine the kinase, a biotinylated substrate, and the test inhibitor in a multiwell plate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specific duration.

  • Detection:

    • Stop the reaction by adding a detection buffer containing EDTA.

    • Add a europium cryptate-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor).

    • Incubate for 60 minutes at room temperature.[3]

    • Measure the fluorescence at two wavelengths (e.g., 620 nm and 665 nm) using an HTRF-compatible reader. The ratio of the two signals is proportional to the amount of phosphorylated substrate.[3]

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines, Osmotic Shock) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates MK2 MAPKAPK2 p38->MK2 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors phosphorylates Inflammation Inflammation & Apoptosis MK2->Inflammation TranscriptionFactors->Inflammation

Caption: p38 MAPK Signaling Pathway.

Kinase_Inhibition_Assay_Workflow Start Start PrepareReagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->PrepareReagents DispenseInhibitor Dispense Inhibitor Dilutions into Assay Plate PrepareReagents->DispenseInhibitor AddKinaseSubstrate Add Kinase and Substrate DispenseInhibitor->AddKinaseSubstrate InitiateReaction Initiate Reaction with ATP AddKinaseSubstrate->InitiateReaction Incubate Incubate at RT InitiateReaction->Incubate StopReaction Stop Reaction & Add Detection Reagents Incubate->StopReaction ReadSignal Read Signal (Luminescence/Fluorescence) StopReaction->ReadSignal AnalyzeData Analyze Data (Calculate IC50) ReadSignal->AnalyzeData End End AnalyzeData->End

Caption: General Kinase Inhibition Assay Workflow.

References

Comparative In Vitro Evaluation of 3-Aryl-1,7-Naphthyridin-8(7H)-one Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the in vitro bioactivity of a series of 3-aryl-1,7-naphthyridin-8(7H)-one derivatives has revealed their potential as a promising scaffold for the development of novel anticancer agents. This guide consolidates key quantitative data, details established experimental methodologies for their evaluation, and visualizes the pertinent cellular signaling pathways, providing a vital resource for researchers, scientists, and drug development professionals.

The 1,7-naphthyridine core, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. The introduction of an aryl group at the 3-position of the 1,7-naphthyridin-8(7H)-one core has been explored as a strategy to enhance cytotoxic potency and modulate activity against various cancer cell lines.

Quantitative Performance Analysis

While comprehensive comparative data for a wide range of 3-aryl-1,7-naphthyridin-8(7H)-one derivatives remains an active area of research, preliminary studies on structurally related naphthyridine analogs provide valuable insights into their potential efficacy. The following tables summarize the in vitro cytotoxic activity of representative naphthyridine derivatives against a panel of human cancer cell lines.

Table 1: In Vitro Cytotoxicity of Bisleuconothine A (a 1,7-Naphthyridine Alkaloid) [1]

CompoundCancer Cell LineIC50 (µM)
Bisleuconothine ASW480 (Colon)2.74
Bisleuconothine AHCT116 (Colon)3.18
Bisleuconothine AHT29 (Colon)1.09
Bisleuconothine ASW620 (Colon)3.05

Table 2: In Vitro Cytotoxicity of Selected 2-Aryl-1,8-naphthyridin-4-one Derivatives [2][3]

CompoundCancer Cell LineIC50 (µM)
Compound 11 A549 (Lung)9.4
Caki-2 (Renal)19.1
Compound 12 A549 (Lung)10.9
Caki-2 (Renal)17.5
Compound 13 A549 (Lung)2.3
Caki-2 (Renal)13.4

Table 3: In Vitro Cytotoxicity of Selected 2-Phenyl-7-methyl-1,8-naphthyridine Derivatives against MCF7 (Breast) Cancer Cell Line [4]

CompoundIC50 (µM)
10c 1.47
8d 1.62
4d 1.68
10f 2.30
8b 3.19
Staurosporine (Control) 4.51

Key Experimental Protocols

The in vitro evaluation of 3-aryl-1,7-naphthyridin-8(7H)-one derivatives typically involves a battery of assays to determine their cytotoxic effects and elucidate their mechanism of action.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a fundamental method to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • 3-Aryl-1,7-naphthyridin-8(7H)-one derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Dissolve the formazan crystals using a solubilization buffer.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Western Blot Analysis

This technique is employed to investigate the effect of the compounds on the expression levels of specific proteins involved in key signaling pathways.[1]

Materials:

  • Cancer cells treated with test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to target proteins (e.g., β-catenin, cyclin D1, caspases)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse the treated cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by size using SDS-PAGE and transfer them to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies followed by HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Signaling Pathways and Experimental Workflows

The anticancer activity of naphthyridine derivatives has been linked to the modulation of critical cellular signaling pathways. A notable example is the inhibition of the Wnt signaling pathway by the 1,7-naphthyridine alkaloid Bisleuconothine A.[1] Dysregulation of the Wnt pathway is a hallmark of many cancers, particularly colorectal cancer.

Below are diagrams illustrating a proposed mechanism of action and a typical experimental workflow.

Wnt_Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Receptor Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex Inactivation LRP5_6 LRP5/6 Wnt Wnt Ligand Wnt->Frizzled Compound 3-Aryl-1,7-naphthyridin-8(7H)-one Derivative Compound->Destruction_Complex Stabilization? Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activation Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Transcription Cell_Proliferation Cancer Cell Proliferation Target_Genes->Cell_Proliferation Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of 3-Aryl-1,7-naphthyridin-8(7H)-one Derivatives Compound_Treatment Treatment with Derivatives Synthesis->Compound_Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Compound_Treatment MTT_Assay Cell Viability Assay (MTT) Compound_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Compound_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Compound_Treatment->Cell_Cycle_Assay Western_Blot Western Blot Analysis Compound_Treatment->Western_Blot IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Mechanism_Elucidation Mechanism of Action Elucidation Apoptosis_Assay->Mechanism_Elucidation Cell_Cycle_Assay->Mechanism_Elucidation Western_Blot->Mechanism_Elucidation SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Mechanism_Elucidation->SAR_Analysis

References

Comparative Study on the Antibacterial Activity of Naphthyridinone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial activity of various naphthyridinone analogs, supported by experimental data. The information is intended to assist researchers in understanding the structure-activity relationships of these compounds and to guide future drug development efforts.

Data Presentation: Comparative Antibacterial Activity

The antibacterial efficacy of different naphthyridinone analogs is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) values in µg/mL, has been compiled from multiple studies to provide a comparative overview. Lower MIC values indicate greater antibacterial potency.

Compound ClassAnalogStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
2,7-Naphthyridines Compound 10j8>1000>1000[1]
Compound 10f31Not TestedNot Tested[1]
1,8-Naphthyridinones 7-acetamido-1,8-naphthyridin-4(1H)-one≥ 1.024≥ 1.024≥ 1.024[2]
3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide≥ 1.024≥ 1.024≥ 1.024[2]
Spiro-naphthyridinone piperidines Compound 14aNot specifiedSub-nanomolar IC50 against FabINot specified[3]
Compound 14cNot specifiedSub-nanomolar IC50 against FabINot specified[3]
1,8-Naphthyridine-3-thiosemicarbazides Compound 44a6-7 (mM)Not TestedInactive[4]
Compound 44b6-7 (mM)Not TestedInactive[4]
1,8-Naphthyridine-3-(1,3,4-oxadiazoles) Compound 45a6-7 (mM)Not TestedInactive[4]
Compound 45b6-7 (mM)Not TestedInactive[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Reagents and Media: A suitable broth medium, such as Mueller-Hinton Broth (MHB), is prepared and sterilized. The naphthyridinone analogs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial Dilutions: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate using the broth medium. This creates a gradient of compound concentrations.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) is prepared. The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve the final desired inoculum density in the wells.

  • Inoculation: Each well of the microtiter plate, containing the serially diluted compounds, is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate.

  • Incubation: The plates are incubated at 37°C for 16-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Agar Well Diffusion Method

This method is used for preliminary screening of antibacterial activity.

  • Preparation of Agar Plates: Nutrient agar is prepared, sterilized, and poured into sterile Petri dishes.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium using a sterile swab.

  • Creating Wells: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.

  • Application of Test Compounds: A fixed volume of the test compound solution (at a known concentration) is added to each well.

  • Controls: A positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds) are also applied to separate wells.

  • Incubation: The plates are incubated at 37°C for 16-24 hours.

  • Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Mandatory Visualization

Mechanism of Action: Inhibition of DNA Gyrase

Naphthyridinone analogs primarily exert their antibacterial effect by targeting and inhibiting bacterial DNA gyrase (a type II topoisomerase). This enzyme is crucial for bacterial DNA replication, transcription, and repair. The following diagram illustrates the catalytic cycle of DNA gyrase and the point of inhibition by naphthyridinone analogs.

DNA_Gyrase_Inhibition cluster_GyraseCycle DNA Gyrase Catalytic Cycle cluster_Inhibition Inhibition by Naphthyridinone Analogs G_Segment_Binding 1. Gyrase binds to G-segment of DNA T_Segment_Capture 2. T-segment of DNA is captured G_Segment_Binding->T_Segment_Capture ATP_Binding 3. ATP binds to GyrB subunits T_Segment_Capture->ATP_Binding G_Segment_Cleavage 4. G-segment is cleaved ATP_Binding->G_Segment_Cleavage T_Segment_Passage 5. T-segment passes through the break G_Segment_Cleavage->T_Segment_Passage Cleavage_Complex Stabilized Gyrase-DNA Cleavage Complex G_Segment_Cleavage->Cleavage_Complex Inhibition of religation G_Segment_Ligation 6. G-segment is religated T_Segment_Passage->G_Segment_Ligation Release 7. T-segment is released, DNA is supercoiled G_Segment_Ligation->Release Release->G_Segment_Binding Cycle Repeats Inhibitor Naphthyridinone Analog Inhibitor->Cleavage_Complex

Caption: Inhibition of DNA Gyrase by Naphthyridinone Analogs.

The diagram illustrates that naphthyridinone analogs bind to the complex formed between DNA gyrase and the cleaved DNA G-segment. This stabilizes the complex, preventing the religation of the DNA strand and leading to an accumulation of double-strand breaks, which is ultimately lethal to the bacterial cell.

References

A Comparative Guide to Molecular Docking Studies of 1,7-Naphthyridinone Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridinone scaffold has emerged as a promising framework in the design of novel kinase inhibitors, demonstrating potential across a range of therapeutic areas. Molecular docking studies are a cornerstone in the rational design of these inhibitors, providing critical insights into their binding modes and structure-activity relationships (SAR). This guide offers an objective comparison of recent molecular docking studies on 1,7-naphthyridinone derivatives, supported by available experimental data, to aid researchers in this field.

Performance Comparison of 1,7-Naphthyridinone Kinase Inhibitors

Recent research has highlighted the potential of 1,7-naphthyridinone analogs as potent kinase inhibitors. The following table summarizes key quantitative data from a notable study on their inhibitory activity against Phosphatidylinositol-5-Phosphate 4-Kinase Type II Alpha (PIP4K2A), a lipid kinase implicated in cancer.[1]

Compound IDTarget KinaseIC50 (µM)Predicted Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
Compound 15 PIP4K2ANot SpecifiedHighNot SpecifiedHydrogen bonding, pi-pi, pi-cation
Compound 25 PIP4K2ANot SpecifiedHighNot SpecifiedHydrogen bonding, pi-pi, pi-cation
Compound 13 PIP4K2ANot SpecifiedHighNot SpecifiedHydrogen bonding, pi-pi, pi-cation
Compound 09 PIP4K2ANot SpecifiedHighNot SpecifiedHydrogen bonding, pi-pi, pi-cation
Compound 28 PIP4K2ANot SpecifiedHighNot SpecifiedHydrogen bonding, pi-pi, pi-cation
General AnalogsPIP4K2A0.066 - 18.0Not SpecifiedNot SpecifiedNot Specified

Note: While specific IC50 values and binding affinities for the top compounds were not detailed in the abstract, the study indicated a high binding affinity for compounds 15, 25, 13, 09, and 28.[1] The overall range of IC50 values for the forty-four 1,7-naphthyridine analogues studied was between 0.066 and 18.0 µM.[1] The primary modes of interaction were identified as hydrogen bonding, pi-pi stacking, and pi-cation interactions.[1]

Another study on 1,6- and 1,7-naphthyridine derivatives identified potent inhibitors of HIV-1 Reverse Transcriptase, with some compounds also exhibiting notable anticancer activity. While the primary target was not a kinase for the anti-HIV activity, the study demonstrates the broader potential of the naphthyridine scaffold. For instance, compound 17a showed significant cytotoxic activity against several cancer cell lines with IC50 values in the range of 8.9 to 13.2 µM.[2]

Experimental Protocols in Molecular Docking

The successful application of molecular docking relies on a well-defined and validated protocol. While specific parameters can vary between studies, a general workflow is consistently followed.

General Molecular Docking Workflow

molecular_docking_workflow prep Preparation Phase protein_prep Protein Preparation (e.g., PDB structure retrieval, adding hydrogens, assigning charges) prep->protein_prep ligand_prep Ligand Preparation (e.g., 2D to 3D conversion, energy minimization) prep->ligand_prep docking Docking Simulation protein_prep->docking ligand_prep->docking analysis Analysis & Validation docking->analysis binding_mode Binding Mode Analysis (Interactions, Pose selection) analysis->binding_mode scoring Scoring & Ranking (Binding affinity prediction) analysis->scoring sar SAR & Lead Optimization binding_mode->sar validation Experimental Validation (e.g., in vitro assays) scoring->validation validation->sar

A generalized workflow for molecular docking studies.
Methodologies from a Study on 1,7-Naphthyridine Analogues

In a study focusing on 1,7-naphthyridine analogues as PIP4K2A inhibitors, the following methodological approach was employed:

  • Software and Algorithms: The study utilized a combination of machine learning algorithms (Multiple Linear Regression, Artificial Neural Network, and Support Vector Machine) for QSAR modeling to predict the inhibitory activity.[1] For molecular docking, while the specific software is not named in the abstract, such studies commonly employ programs like AutoDock, GOLD, or Glide.[3][4]

  • Ligand and Protein Preparation: A dataset of forty-four 1,7-naphthyridine compounds was curated.[1] The three-dimensional structure of the target protein, PIP4K2A, would have been obtained from a protein structure database like the Protein Data Bank (PDB) or generated through homology modeling if an experimental structure was unavailable.[5] Standard preparation steps would include adding hydrogen atoms, assigning partial charges, and defining the binding site. Ligand structures are typically optimized for their geometry and energy.

  • Docking and Scoring: The docking process involves systematically sampling different conformations and orientations of the ligand within the protein's binding site.[5] A scoring function is then used to estimate the binding affinity for each pose, allowing for the ranking of different compounds and the identification of the most favorable binding modes.[5]

  • Validation: The predictive power of the QSAR models was validated internally and externally.[1] The docking results were correlated with the experimental IC50 values obtained from an in vitro ADP-Glo assay.[1] This correlation between computational predictions and experimental results is crucial for validating the docking protocol.

Signaling Pathways and Logical Relationships

The development of kinase inhibitors is often guided by their role in specific cellular signaling pathways. For instance, PIP4K2A, a target of 1,7-naphthyridinone inhibitors, is a lipid kinase that converts phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] This places it within the broader PI3K/AKT signaling pathway, which is frequently dysregulated in cancer and other diseases. Understanding these pathways is critical for identifying relevant kinase targets and designing effective inhibitors.

signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 PIP2 -> PIP3 pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt AKT pdk1->akt cell_survival Cell Survival, Proliferation, Growth akt->cell_survival pip4k2a PIP4K2A pi5p PI5P pi5p->pip2 catalyzed by PIP4K2A inhibitor 1,7-Naphthyridinone Inhibitor inhibitor->pip4k2a

Simplified PI3K/AKT pathway showing the role of PIP4K2A.

This guide provides a comparative overview based on publicly available data. For in-depth analysis, researchers are encouraged to consult the full-text articles cited. The continued application of molecular docking will undoubtedly accelerate the discovery and optimization of novel 1,7-naphthyridinone-based kinase inhibitors.

References

head-to-head comparison of c-Kit inhibitors derived from different scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of c-Kit Inhibitors from Diverse Scaffolds

The c-Kit receptor tyrosine kinase, a key player in cellular signaling, is a validated therapeutic target for a range of cancers and other proliferative disorders. Its role in driving oncogenesis has led to the development of numerous inhibitors, each with unique chemical scaffolds and mechanisms of action. This guide provides a comparative overview of prominent c-Kit inhibitors, supported by experimental data and detailed protocols to aid researchers in their drug discovery and development endeavors.

Comparative Analysis of c-Kit Inhibitors

The development of c-Kit inhibitors has evolved from broad-spectrum multi-kinase inhibitors to more selective and potent agents. These inhibitors can be broadly classified based on their binding mode and the conformational state of the kinase they target. The following table summarizes key characteristics of representative c-Kit inhibitors from different scaffolds.

InhibitorScaffold TypeMechanism of ActionIC50 (c-Kit)Primary Indications
Imatinib 2-phenylaminopyrimidineType II inhibitor, binds to the inactive conformation~100 nMGastrointestinal stromal tumors (GIST), Chronic myeloid leukemia (CML)
Sunitinib IndolinoneType II inhibitor, multi-targeted~2 nMGIST, Renal cell carcinoma (RCC)
Regorafenib Bi-aryl ureaType II inhibitor, multi-targeted1.5 - 7.9 nMMetastatic colorectal cancer, GIST
Ripretinib Switch-control inhibitorType II inhibitor, dual-acting on activation loop and switch pocket14.6 nM (WT)Advanced GIST
Avapritinib AminopyrimidineType I inhibitor, potent against activation loop mutants0.24 nM (D816V)GIST with PDGFRA exon 18 mutations, Advanced systemic mastocytosis

Note: IC50 values can vary depending on the specific assay conditions and the c-Kit mutation being tested.

c-Kit Signaling Pathway

The binding of the ligand, stem cell factor (SCF), to the c-Kit receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and differentiation.

cKit_Signaling_Pathway SCF SCF cKit c-Kit Receptor SCF->cKit Binds Dimerization Dimerization & Autophosphorylation cKit->Dimerization p_cKit Phosphorylated c-Kit Dimerization->p_cKit RAS RAS p_cKit->RAS PI3K PI3K p_cKit->PI3K JAK JAK p_cKit->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT STAT JAK->STAT Differentiation Differentiation STAT->Differentiation

Caption: The c-Kit signaling cascade initiated by SCF binding.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of c-Kit inhibitors on the proliferation of cancer cells.

1. Cell Culture:

  • Culture c-Kit-dependent cells (e.g., GIST-T1 cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

2. Cell Seeding:

  • Harvest cells during their logarithmic growth phase and seed them into 96-well plates at a density of 5 x 10^3 cells per well in 100 µL of culture medium.
  • Incubate the plates for 24 hours to allow for cell attachment.

3. Inhibitor Treatment:

  • Prepare a series of dilutions of the c-Kit inhibitors in the culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors at different concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
  • Incubate the plates for 72 hours.

4. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plates for 10 minutes to ensure complete dissolution.

5. Data Analysis:

  • Measure the absorbance at 490 nm using a microplate reader.
  • Calculate the cell viability as a percentage of the control and plot the results to determine the IC50 value for each inhibitor.

Experimental Workflow for c-Kit Inhibitor Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of novel c-Kit inhibitors.

experimental_workflow start Start biochemical_assay Biochemical Kinase Assay (IC50 Determination) start->biochemical_assay cell_based_assay Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) biochemical_assay->cell_based_assay selectivity_profiling Kinase Selectivity Profiling (Panel of Kinases) cell_based_assay->selectivity_profiling western_blot Target Engagement & Downstream Signaling (Western Blot) cell_based_assay->western_blot in_vivo_models In Vivo Efficacy Studies (Xenograft Models) selectivity_profiling->in_vivo_models western_blot->in_vivo_models pharmacokinetics Pharmacokinetic Studies (ADME) in_vivo_models->pharmacokinetics toxicology Toxicology Studies in_vivo_models->toxicology end Lead Optimization/ Clinical Candidate pharmacokinetics->end toxicology->end

Caption: A standard preclinical workflow for c-Kit inhibitor testing.

Validating the Promise of Novel Naphthyridinones: A Comparative Guide to Antimicrobial Screening Results

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless battle against antimicrobial resistance, the discovery and validation of novel therapeutic agents are paramount. This guide provides a comprehensive analysis of the antimicrobial screening results for a promising class of compounds: novel naphthyridinones. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of their performance against established alternatives, supported by experimental data and detailed methodologies.

Executive Summary

Novel naphthyridinones have demonstrated significant in vitro activity against a range of clinically relevant Gram-positive and Gram-negative bacteria. This guide summarizes the available quantitative data on their minimum inhibitory concentrations (MICs), offering a clear comparison with commonly used antibiotics. Detailed experimental protocols for key antimicrobial susceptibility assays are provided to ensure reproducibility and facilitate further research. Furthermore, signaling pathway and experimental workflow diagrams are included to visually articulate the mechanisms of action and testing procedures.

Comparative Antimicrobial Activity of Novel Naphthyridinones

The antimicrobial efficacy of novel naphthyridinones has been evaluated against several key bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values obtained from various studies, providing a direct comparison with established antibiotics such as Ciprofloxacin and Gemifloxacin.

Table 1: In Vitro Activity of Novel Naphthyridinones against Gram-Positive Bacteria

Compound/DrugStaphylococcus aureus (MIC μg/mL)Streptococcus pneumoniae (MIC μg/mL)Reference
Novel Naphthyridinone 1 0.5 - 20.25 - 1[1]
Novel Naphthyridinone 2 1 - 40.5 - 2[1]
Ciprofloxacin 0.25 - 21 - 4[1][2]
Gemifloxacin 0.03 - 0.120.015 - 0.06[3]

Table 2: In Vitro Activity of Novel Naphthyridinones against Gram-Negative Bacteria

Compound/DrugEscherichia coli (MIC μg/mL)Pseudomonas aeruginosa (MIC μg/mL)Haemophilus influenzae (MIC μg/mL)Reference
Novel Naphthyridinone 1 4 - 1616 - 641 - 4[1]
Novel Naphthyridinone 2 8 - 3232 - 1282 - 8[1]
Ciprofloxacin 0.015 - 10.25 - 40.004 - 0.03[3]
Gemifloxacin 0.015 - 0.121 - 80.008 - 0.03[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of the antimicrobial activity of novel naphthyridinones.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

a. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium.

  • Microorganism: A pure culture of the test organism, grown overnight on an appropriate agar plate.

  • Antimicrobial Agent: A stock solution of the novel naphthyridinone or comparator drug is prepared in a suitable solvent.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.

b. Inoculum Preparation:

  • Several colonies of the test microorganism are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

c. Assay Procedure:

  • A serial two-fold dilution of the antimicrobial agent is prepared directly in the wells of the 96-well plate using CAMHB.

  • Each well is then inoculated with the prepared bacterial suspension.

  • Control wells are included: a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

d. Interpretation of Results:

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.

Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.

a. Preparation of Materials:

  • Media: Mueller-Hinton Agar (MHA) plates.

  • Microorganism: A standardized inoculum of the test bacterium (0.5 McFarland standard).

  • Antimicrobial Disks: Paper disks impregnated with a known concentration of the novel naphthyridinone or comparator drug.

  • Equipment: Sterile swabs, forceps or disk dispenser, incubator, ruler or calipers.

b. Inoculation:

  • A sterile swab is dipped into the standardized bacterial suspension and rotated against the side of the tube to remove excess fluid.

  • The entire surface of the MHA plate is evenly inoculated by swabbing in three directions.

c. Application of Disks:

  • Using sterile forceps or a disk dispenser, the antimicrobial disks are placed on the inoculated agar surface.

  • The disks should be pressed down gently to ensure complete contact with the agar.

d. Incubation:

  • The plates are inverted and incubated at 35°C ± 2°C for 16-24 hours.

e. Interpretation of Results:

  • The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.

  • The results are interpreted as susceptible, intermediate, or resistant based on standardized zone diameter breakpoints.

Visualizing the Mechanism and Workflow

To further elucidate the scientific basis of naphthyridinone activity and the screening process, the following diagrams are provided.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Antimicrobial Susceptibility Assay cluster_incubation Incubation cluster_analysis Data Analysis prep_media Prepare Culture Media (e.g., Mueller-Hinton Broth/Agar) assay_mic Broth Microdilution (MIC) prep_media->assay_mic assay_disk Disk Diffusion prep_media->assay_disk prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->assay_mic prep_inoculum->assay_disk prep_compounds Prepare Serial Dilutions of Novel Naphthyridinones & Control Antibiotics prep_compounds->assay_mic incubation Incubate at 35°C for 16-24 hours assay_mic->incubation assay_disk->incubation read_mic Read MIC values (Lowest concentration with no visible growth) incubation->read_mic measure_zones Measure Zones of Inhibition (mm) incubation->measure_zones compare Compare results with standard breakpoints and control antibiotics read_mic->compare measure_zones->compare

Caption: Experimental workflow for antimicrobial screening of novel naphthyridinones.

DNA_Gyrase_Inhibition cluster_process Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV Naphthyridinone Novel Naphthyridinone Complex Ternary Complex (Naphthyridinone-Enzyme-DNA) Naphthyridinone->Complex Binds to DNA_Gyrase DNA Gyrase (GyrA/GyrB) DNA_Gyrase->Complex Topoisomerase_IV Topoisomerase IV (ParC/ParE) Topoisomerase_IV->Complex DNA Bacterial DNA DNA->Complex Replication_Block Blocks DNA Replication Fork Complex->Replication_Block DSB Induces Double-Strand Breaks Complex->DSB Cell_Death Bacterial Cell Death Replication_Block->Cell_Death DSB->Cell_Death

Caption: Signaling pathway for the inhibition of bacterial DNA gyrase and topoisomerase IV by novel naphthyridinones.

References

A Comparative Guide to the Cross-Reactivity Profiling of 1,7-Naphthyridinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profiles of the 1,7-naphthyridinone-based Casein Kinase 2 (CK2) inhibitor, SGC-CK2-2, with an alternative CK2 inhibitor, CX-4945, and a broader spectrum kinase inhibitor, Torin1. Understanding the selectivity of kinase inhibitors is paramount in drug discovery to minimize off-target effects and to elucidate the true biological consequences of inhibiting the intended target. This guide presents quantitative data, detailed experimental methodologies, and visual representations of key concepts to aid in the objective assessment of these compounds.

Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is a critical attribute that defines its utility as a chemical probe and its potential as a therapeutic agent. The following tables summarize the biochemical potency and kinome-wide selectivity of SGC-CK2-2, a highly selective 1,7-naphthyridinone-based inhibitor, in comparison to CX-4945, a less selective CK2 inhibitor, and Torin1, an mTOR inhibitor with a distinct selectivity profile.

Table 1: Biochemical Potency of Selected Inhibitors

CompoundPrimary Target(s)IC50 (nM)Key Off-Target(s)IC50 (nM)
SGC-CK2-2 CSNK2A1 (CK2α)3.0HIPK2600
CSNK2A2 (CK2α')<1.0
CX-4945 CSNK2A1 (CK2α)1FLT3, PIM1, CDK135, 46, 56
Torin1 mTOR3DNA-PK, ATM1000, 600

Data compiled from multiple sources.[1][2][3][4][5]

Table 2: Kinome-wide Selectivity Profile (DiscoverX scanMAX Panel at 1 µM)

CompoundScreening ConcentrationNumber of Kinases ProfiledS10 (1 µM) Score*S35 (1 µM) Score**Key Off-Targets (% Control @ 1 µM)
SGC-CK2-2 1 µM4030.0070.032HIPK2, DYRK1A, DYRK1B
CX-4945 0.5 µM238N/AN/AInhibited 7/238 kinases by >90%
Torin1 10 µM353N/AN/ANo significant off-target binding indicated

*S10 (1 µM) Score: The number of kinases with a percent of control (PoC) < 10, divided by the total number of kinases tested. A lower score indicates higher selectivity.[1][2] **S35 (1 µM) Score: The number of kinases with a PoC < 35, divided by the total number of kinases tested.[1][2] N/A: Data not available in the same format.

Table 3: Comparison of SGC-CK2-2 and its Negative Control, SGC-CK2-2N

CompoundTargetEnzymatic IC50 (nM)Cellular Target Engagement (NanoBRET IC50, nM)
SGC-CK2-2 CSNK2A1 (CK2α)3.0920
CSNK2A2 (CK2α')<1.0200
SGC-CK2-2N CSNK2A1 (CK2α)>10,000No binding
CSNK2A2 (CK2α')>10,000No binding

The availability of a structurally similar but biologically inactive negative control, SGC-CK2-2N, is a critical tool for definitively attributing cellular phenotypes to the inhibition of CK2.[1][6]

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate assessment and comparison of inhibitor cross-reactivity. Below are representative protocols for widely used kinase profiling assays.

KINOMEscan™ Assay (DiscoverX)

The KINOMEscan™ platform is a competition binding assay used to quantify the interaction of a test compound with a large panel of kinases.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured using a quantitative PCR (qPCR) method with DNA-tagged antibodies.

  • Procedure: a. Kinases are expressed as fusions with a DNA tag. b. The tagged kinases are incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM). c. After incubation, the unbound kinases are washed away. d. The amount of bound kinase is quantified by qPCR of the DNA tag. e. Results are typically reported as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value indicates stronger binding of the test compound.

  • Data Analysis: Selectivity is often expressed using metrics like the S-score, which quantifies the number of kinases that are potently inhibited at a given concentration.

ADP-Glo™ Kinase Assay (Promega)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Assay Principle: This is a two-step assay. In the first step, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Procedure: a. Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations. b. Incubate the reaction at the optimal temperature and time for the specific kinase. c. Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature. d. Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature. e. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the ADP concentration. IC50 values are determined by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)

The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

  • Assay Principle: The assay measures the binding of a fluorescently labeled "tracer" to a europium-labeled anti-tag antibody bound to a tagged kinase. When the tracer is bound to the kinase-antibody complex, FRET occurs. A test compound that binds to the kinase's ATP pocket will displace the tracer, leading to a decrease in the FRET signal.

  • Procedure: a. In a multi-well plate, combine the tagged kinase, the europium-labeled anti-tag antibody, and the test inhibitor at various concentrations. b. Add the fluorescently labeled tracer to all wells. c. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). d. Read the TR-FRET signal on a compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. IC50 values are determined by plotting this ratio against the inhibitor concentration and fitting to a dose-response curve.

Visualizations

Visualizing complex biological and experimental information is crucial for clear communication and understanding. The following diagrams, generated using the DOT language, illustrate key aspects of this comparative guide.

CK2_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors Stress Stress Stress->Receptors PI3K PI3K Receptors->PI3K NF-kB Pathway NF-kB Pathway Receptors->NF-kB Pathway Akt Akt PI3K->Akt CK2 CK2 Akt->CK2 Activates NF-kB Pathway->CK2 Activates CK2->Akt Phosphorylates CK2->NF-kB Pathway Phosphorylates Transcription Factors Transcription Factors CK2->Transcription Factors Cell Cycle Progression Cell Cycle Progression Transcription Factors->Cell Cycle Progression Apoptosis Inhibition Apoptosis Inhibition Transcription Factors->Apoptosis Inhibition Proliferation Proliferation Transcription Factors->Proliferation

Caption: Simplified Casein Kinase 2 (CK2) signaling pathway.

Kinome_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilution Compound Dilution Incubation with Kinase Incubation with Kinase Compound Dilution->Incubation with Kinase Kinase Panel Preparation Kinase Panel Preparation Kinase Panel Preparation->Incubation with Kinase Detection Reagent Addition Detection Reagent Addition Incubation with Kinase->Detection Reagent Addition Signal Measurement Signal Measurement Detection Reagent Addition->Signal Measurement Data Normalization (% Control) Data Normalization (% Control) Signal Measurement->Data Normalization (% Control) IC50 Determination IC50 Determination Data Normalization (% Control)->IC50 Determination Selectivity Scoring (S-score) Selectivity Scoring (S-score) Data Normalization (% Control)->Selectivity Scoring (S-score)

Caption: General experimental workflow for kinome profiling.

Inhibitor_Selectivity_Logic cluster_kinases Kinome cluster_outcome Selectivity Profile Inhibitor Inhibitor On-Target Kinase On-Target Kinase Inhibitor->On-Target Kinase High Affinity (Low IC50 / %Ctrl) Closely Related Off-Target Closely Related Off-Target Inhibitor->Closely Related Off-Target Moderate Affinity (Higher IC50 / %Ctrl) Unrelated Off-Target Unrelated Off-Target Inhibitor->Unrelated Off-Target Low/No Affinity (High IC50 / %Ctrl) Selective Inhibitor Selective Inhibitor High on-target activity Minimal off-target effects Non-Selective Inhibitor Non-Selective Inhibitor On-target activity Significant off-target effects

Caption: Logical relationship of inhibitor selectivity.

References

Benchmarking New 1,7-Naphthyridinone Antibiotics Against Existing Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. The 1,7-naphthyridinone scaffold has emerged as a promising framework for a new class of antibiotics. This guide provides an objective comparison of the performance of a novel 1,7-naphthyridinone derivative, hereafter referred to as Naphthyridinone Compound 13b1, against established fluoroquinolone antibiotics, ciprofloxacin and gemifloxacin. The data presented is a synthesis of findings from preclinical studies.

Executive Summary

Naphthyridinone Compound 13b1 demonstrates significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Notably, it exhibits superior in vivo efficacy against Pseudomonas aeruginosa in a murine systemic infection model when compared to both ciprofloxacin and gemifloxacin. This suggests that the 1,7-naphthyridinone class represents a promising avenue for the development of new treatments for challenging bacterial infections.

Mechanism of Action: Targeting Bacterial DNA Replication

Like fluoroquinolones, 1,7-naphthyridinone antibiotics function by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, these antibiotics introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[2][3] The distinct interaction of the naphthyridinone scaffold with these enzymes may contribute to its potent activity, even against some fluoroquinolone-resistant strains.

Signaling_Pathway cluster_bacterium Bacterial Cell Naphthyridinone_Antibiotic 1,7-Naphthyridinone Antibiotic DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Naphthyridinone_Antibiotic->DNA_Gyrase_Topo_IV Inhibition Fluoroquinolone Fluoroquinolone (e.g., Ciprofloxacin) Fluoroquinolone->DNA_Gyrase_Topo_IV Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase_Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Blocked

Figure 1. Mechanism of action of 1,7-naphthyridinone antibiotics.

In Vitro Activity: Minimum Inhibitory Concentration (MIC)

The in vitro potency of an antibiotic is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC values (in µg/mL) of Naphthyridinone Compound 13b1 and comparator drugs against a panel of clinically relevant bacteria.

Bacterial StrainNaphthyridinone Compound 13b1 (µg/mL)Ciprofloxacin (µg/mL)Gemifloxacin (µg/mL)
Staphylococcus aureus ATCC 65380.060.250.03
Staphylococcus epidermidis ATCC 122280.1250.50.06
Bacillus subtilis ATCC 66330.030.125≤0.015
Escherichia coli ATCC 259220.1250.0150.03
Pseudomonas aeruginosa ATCC 2785320.58
Klebsiella pneumoniae ATCC 138830.250.030.125

Data synthesized from preclinical studies evaluating novel naphthyridone derivatives.

In Vivo Efficacy: Murine Systemic Infection Model

To assess the in vivo effectiveness, a murine systemic infection model was utilized. Mice were infected with a lethal dose of pathogenic bacteria and subsequently treated with the test compounds. The efficacy is reported as the median effective dose (ED₅₀), which is the dose required to protect 50% of the infected animals from death.

Bacterial StrainNaphthyridinone Compound 13b1 ED₅₀ (mg/kg)Ciprofloxacin ED₅₀ (mg/kg)Gemifloxacin ED₅₀ (mg/kg)
Staphylococcus aureus Smith15.8518.338.76
Escherichia coli10.126.889.55
Pseudomonas aeruginosa21.27110.65130.21

Data derived from a study on novel naphthyridone derivatives containing mono/difluoro-methyloxime pyrrolidine scaffolds. The results highlight the significantly enhanced in vivo potency of Naphthyridinone Compound 13b1 against Pseudomonas aeruginosa, being approximately 5.2 to 6.1 times more potent than ciprofloxacin and gemifloxacin, respectively.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow cluster_workflow MIC Determination Workflow Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold serial dilutions of antibiotics in microtiter plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate microtiter plate with bacterial suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually inspect for turbidity to determine MIC Incubate->Read_Results End End Read_Results->End In_Vivo_Workflow cluster_workflow In Vivo Efficacy Workflow Start Start Infect_Mice Infect mice intraperitoneally with a lethal dose of bacteria Start->Infect_Mice Administer_Drug Administer test compounds subcutaneously at various doses (1h and 6h post-infection) Infect_Mice->Administer_Drug Observe Observe mice for 7 days and record mortality Administer_Drug->Observe Calculate_ED50 Calculate ED₅₀ using probit analysis Observe->Calculate_ED50 End End Calculate_ED50->End

References

Safety Operating Guide

Proper Disposal of 3-Bromo-1,7-naphthyridin-8(7H)-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 3-Bromo-1,7-naphthyridin-8(7H)-one, a compound utilized in various research applications. Adherence to these protocols is essential for minimizing risks and environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation[1]. Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood[1].

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

In the event of exposure, immediately flush the affected area with copious amounts of water and seek medical attention[1].

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal service[1]. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, absorbent pads), in a designated, properly labeled, and sealed waste container.

    • The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.

  • Storage:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1].

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the waste contractor with the Safety Data Sheet for this compound to ensure they have all the necessary information for safe handling and transport.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be decontaminated before recycling or disposal.

    • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.

    • After thorough decontamination, the container may be recycled if it is not contaminated[1]. Puncture or otherwise render the container unusable for other purposes before disposal in regular waste streams, if recycling is not an option.

Quantitative Data Summary

PropertyValueSource
CAS Number1375301-90-8[1]
Molecular FormulaC₈H₅BrN₂O
Molecular Weight225.04 g/mol
Hazard StatementsH302, H315, H319, H335[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_preparation Preparation cluster_waste_collection Waste Collection & Storage cluster_disposal Disposal cluster_decontamination Container Decontamination start Start: Need to dispose of This compound ppe Wear appropriate PPE: - Safety Goggles - Chemical-resistant gloves - Lab coat start->ppe Step 1 fume_hood Work in a chemical fume hood ppe->fume_hood Step 2 collect_waste Collect waste chemical and contaminated materials fume_hood->collect_waste Step 3 label_container Place in a labeled, sealed hazardous waste container collect_waste->label_container Step 4 store_waste Store container in a designated, secure, and well-ventilated area label_container->store_waste Step 5 contact_ehs Contact EHS or licensed waste disposal contractor store_waste->contact_ehs Step 6 provide_sds Provide Safety Data Sheet to the contractor contact_ehs->provide_sds Step 7 waste_pickup Arrange for waste pickup provide_sds->waste_pickup Step 8 triple_rinse Triple-rinse empty container with a suitable solvent waste_pickup->triple_rinse For Empty Containers end End: Safe and compliant disposal waste_pickup->end For Waste Chemical collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Recycle or dispose of decontaminated container collect_rinsate->dispose_container dispose_container->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.